molecular formula C12H10Hg B1670734 Diphenylmercury CAS No. 587-85-9

Diphenylmercury

Cat. No.: B1670734
CAS No.: 587-85-9
M. Wt: 354.8 g/mol
InChI Key: HWMTUNCVVYPZHZ-UHFFFAOYSA-N
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Description

Diphenylmercury belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene.

Properties

IUPAC Name

diphenylmercury
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InChI

InChI=1S/2C6H5.Hg/c2*1-2-4-6-5-3-1;/h2*1-5H;
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InChI Key

HWMTUNCVVYPZHZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Hg]C2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10Hg
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DSSTOX Substance ID

DTXSID3042130
Record name Diphenylmercury(II)
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Molecular Weight

354.80 g/mol
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Physical Description

White crystalline solid; Insoluble in water; [Alfa Aesar MSDS]
Record name Diphenylmercury
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CAS No.

587-85-9
Record name Diphenylmercury
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of diphenylmercury (Hg(C₆H₅)₂), a significant organomercury compound. Detailed experimental protocols for its preparation are outlined, alongside a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

This compound is a white, crystalline solid with a molecular formula of C₁₂H₁₀Hg and a molar mass of 354.80 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₀Hg[1]
Molar Mass 354.80 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 121-124 °C
Boiling Point >306°C[1]
Density 2.32 g/mL at 25 °C
Solubility Insoluble in water.[1] Soluble in hot ethanol and benzene.[2]

Synthesis of this compound

This compound can be synthesized through several methods. The two most common and reliable laboratory-scale procedures are the reaction of a Grignard reagent with a mercury(II) salt and the reaction of an aryl halide with sodium amalgam.

Synthesis via Grignard Reagent

This method involves the reaction of phenylmagnesium bromide with mercury(II) chloride in an anhydrous ether solvent.[3] The Grignard reagent, a potent nucleophile, attacks the electrophilic mercury center, leading to the formation of the diorganomercury compound.[3]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Mercury(II) chloride (HgCl₂)

  • Ice

  • Dilute Hydrochloric Acid

  • Benzene (for extraction)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare the Grignard reagent. Add magnesium turnings to the flask. A solution of bromobenzene in anhydrous ether is added dropwise from the funnel to initiate the reaction. The mixture is typically stirred and refluxed to ensure the complete formation of phenylmagnesium bromide.

  • Reaction with Mercuric Chloride: Cool the Grignard solution in an ice bath. A solution of mercuric chloride in dry ether is then added slowly with vigorous stirring.[3]

  • Workup: After the addition is complete, the reaction mixture is treated with ice and a small amount of dilute hydrochloric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

  • Isolation and Purification: The this compound product, which may precipitate, is then isolated. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis via Sodium Amalgam

This classic method involves the reaction of bromobenzene with a sodium amalgam in a suitable solvent like toluene or xylene.[2]

Materials:

  • 3% Sodium amalgam

  • Bromobenzene

  • Dry toluene or xylene

  • Ethyl acetate

  • Benzene

  • 95% Ethanol

Procedure:

  • Reaction Setup: In a 1-liter round-bottomed flask fitted with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g (1.15 moles) of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.[2]

  • Reflux: The mixture is refluxed with frequent shaking for twelve hours in an oil bath maintained at 130°C.[2]

  • Extraction: While still hot, the mixture is transferred to a fluted filter paper in a large glass funnel, leaving behind as much of the mercury as possible. The this compound is then extracted from the solid residue with 600 cc of boiling benzene for approximately ten hours.[2]

  • Isolation: The benzene solution is distilled under reduced pressure on an oil bath, with the temperature raised to 110°C near the end of the distillation.[2]

  • Purification: The solid residue left in the flask is washed with ice-cold 95% ethanol until it is nearly white. This typically requires about four 50 cc washes.[2] The yield of this compound is approximately 65–75 g (32–37% of the theoretical amount).[2]

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of high purity. Ethanol is a commonly used solvent for this purpose.[2]

Experimental Protocol

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Heating apparatus (e.g., hot plate with a water bath)

  • Erlenmeyer flask

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. The melting point of the purified this compound should be in the range of 121–123°C.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows signals in the aromatic region. The chemical shifts are assigned as follows: 7.438 ppm, 7.402 ppm, and 7.240 ppm.[4]

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Spectroscopic Data Chemical Shifts (ppm) or m/z values Reference
¹H NMR (400 MHz, CDCl₃) 7.438, 7.402, 7.240[4]
¹³C NMR Data not explicitly found in the search results
Mass Spectrometry (m/z) 356 (M⁺), 77 (C₆H₅⁺), 51[1]
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. While a detailed peak list was not found, the spectrum would show characteristic peaks for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is observed at an m/z of 356.[1] A prominent peak is also observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), and another significant peak at m/z 51.[1]

Visualization of Synthesis and Toxicological Pathway

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction, followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Materials: Bromobenzene, Mg, HgCl₂ Grignard Grignard Reagent Formation Start->Grignard Reaction Reaction with HgCl₂ Grignard->Reaction Quench Quenching Reaction->Quench Crude Crude This compound Quench->Crude Dissolution Dissolution in Hot Ethanol Crude->Dissolution Crystallization Cooling and Crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure Pure This compound Filtration->Pure

Synthesis and Purification Workflow of this compound.
Postulated Toxicological Mechanism of Organomercury Compounds

The toxicity of organomercury compounds like this compound is primarily attributed to their ability to interact with sulfhydryl groups in proteins and disrupt cellular processes. The following diagram illustrates a simplified, postulated signaling pathway of mercury-induced toxicity.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_effects Downstream Effects Hg This compound (Organomercury Compound) Thiol Interaction with Thiol Groups (-SH) in Proteins Hg->Thiol Enzyme Inhibition of Selenoenzymes (e.g., Thioredoxin Reductase) Thiol->Enzyme OxidativeStress Increased Oxidative Stress (ROS Production) Enzyme->OxidativeStress Mitochondrial Mitochondrial Dysfunction OxidativeStress->Mitochondrial Apoptosis Cellular Damage & Apoptosis Mitochondrial->Apoptosis

Postulated Toxicological Pathway of Organomercury Compounds.

Safety Precautions

This compound is a highly toxic compound.[5] It is fatal if swallowed, inhaled, or absorbed through the skin.[1] It can also cause damage to organs through prolonged or repeated exposure.[1] All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Extreme caution should be exercised to avoid any direct contact or inhalation.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional laboratory safety training and protocols. All experimental work should be conducted in accordance with established safety guidelines and regulations.

References

physical and chemical properties of diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Diphenylmercury

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (Hg(C₆H₅)₂). It includes quantitative data, detailed experimental protocols for its synthesis, and visualizations of key processes to support research and development activities. This compound is an organomercury compound of historical interest due to its stability, but its high toxicity necessitates careful handling and a thorough understanding of its characteristics.[1]

Physical Properties

This compound is a white to beige solid at room temperature.[1][2][3] It is generally insoluble in water but soluble in organic solvents such as benzene, chloroform, and to a lesser extent, ethanol and diethyl ether.[1][2] Key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₁₀Hg[4]
Molar Mass 354.804 g·mol⁻¹[1]
Appearance White to beige solid/powder[1][2][3]
Melting Point 121-125 °C[1][3][4]
Boiling Point >306 °C[2][5]
Density 2.318 - 2.32 g/cm³ at 25 °C[1][3][6]
Solubility in Water Insoluble[2][7]
Solubility in Organic Solvents Soluble in benzene, chloroform; slightly soluble in ethanol, diethyl ether[1]
Crystal Structure The crystal structure of this compound has been determined, and it forms adducts with bidentate ligands.[8]

Chemical Properties and Reactivity

This compound is a notably stable organometallic compound.[1] It is stable under normal temperatures and pressures.[9] However, it is incompatible with strong oxidizing agents.[9] When heated to decomposition, it emits toxic fumes of mercury and mercury oxides.[6][10]

Key aspects of its reactivity include:

  • Transmetalation Reactions: this compound can undergo transmetalation with other metals. For example, it reacts with aluminum to form triphenylaluminium.[11]

  • Reaction with Halogens: It reacts with halogens to produce the corresponding organic halide.[11]

  • Stability: The Hg-C bond is remarkably resilient.[11]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are two common experimental protocols.

Synthesis from Bromobenzene and Sodium Amalgam

This method involves the reaction of bromobenzene with a sodium amalgam in a suitable solvent.

Materials:

  • 3% Sodium amalgam

  • Bromobenzene

  • Dry toluene or xylene

  • Ethyl acetate

  • Benzene

  • 95% Ethanol

Procedure:

  • In a 1-L round-bottomed flask equipped with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.[12]

  • Heat the mixture on a steam bath for about ten hours with occasional shaking.[12]

  • While still hot, transfer the mixture to a fluted filter paper in a large glass funnel, leaving as much of the mercury behind as possible. Caution: This step should be performed in a fume hood as this compound is very poisonous.[12]

  • Extract the this compound from the solid on the filter paper using 600 cc of boiling benzene for approximately ten hours in an extraction apparatus.[12]

  • Distill the benzene solution under reduced pressure on an oil bath, raising the temperature to 110 °C towards the end of the distillation.[12]

  • Wash the solid residue with four 50 cc portions of ice-cooled 95% ethanol until it is nearly white.[12]

  • The expected yield is 65–75 g, with a melting point of 121–123 °C.[12]

Synthesis via Grignard Reagent

This is a general and versatile method for preparing organomercury compounds.[11][13] It involves the reaction of a Grignard reagent (phenylmagnesium bromide) with a mercury(II) halide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Mercuric chloride (HgCl₂) or mercuric bromide (HgBr₂)

Procedure:

  • Preparation of Grignard Reagent: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Reaction with Mercuric Halide: Cool the Grignard solution in an ice bath. Slowly add a solution of mercuric chloride in dry ether with vigorous stirring.[13] The reaction stoichiometry is crucial: two equivalents of the Grignard reagent are required for one equivalent of the mercury(II) halide to form the diorganomercury compound.[13]

    • 2 C₆H₅MgBr + HgCl₂ → (C₆H₅)₂Hg + 2 MgBrCl

  • Work-up and Purification: After the reaction is complete, the mixture is typically treated with a dilute acid to quench any unreacted Grignard reagent. The organic layer is then separated, dried, and the solvent is removed to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.[14] A specific purification method involves dissolving the crude material in warm ethanol, treating it with moist silver oxide to remove any phenylmercuric halides, and then recrystallizing from benzene.[14]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Spectroscopic Data Description References
¹H NMR Spectral data is available for this compound.[15]
¹³C NMR The ¹³C NMR spectrum has been reported, with data available in various databases.[7][16][17]
¹⁹⁹Hg NMR ¹⁹⁹Hg is the preferred mercury nucleus for NMR studies due to its spin-½ nature, which yields sharp signals over a wide chemical shift range.[18]
Mass Spectrometry The mass spectrum of this compound shows fragmentation patterns that include the loss of a phenyl radical to form the phenylmercury cation, followed by the loss of mercury to yield the phenyl cation. Another significant fragmentation pathway is the extrusion of mercury from the parent ion to form a biphenyl-type system.[19]
IR Spectroscopy The infrared spectrum of this compound has been recorded and is available in spectral databases.[7][20]

Visualizations

Synthesis Workflow via Grignard Reagent

Synthesis_Workflow A Preparation of Phenylmagnesium Bromide B Reaction with Mercuric Chloride A->B 2 equivalents C Aqueous Work-up B->C D Extraction & Drying C->D E Solvent Removal D->E F Purification (Recrystallization/Sublimation) E->F G This compound F->G

Caption: General experimental workflow for the synthesis of this compound via a Grignard reagent.

Reaction Pathway for Grignard Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2 C₆H₅MgBr 2 C₆H₅MgBr This compound (C₆H₅)₂Hg 2 C₆H₅MgBr->this compound HgCl₂ HgCl₂ HgCl₂->this compound Byproduct 2 MgBrCl

References

A Historical Review of Diphenylmercury Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diphenylmercury, Hg(C₆H₅)₂, is an organomercury compound of significant historical interest. First synthesized in the 19th century, it played a role in the development of organometallic chemistry and found niche applications before its use was curtailed by its high toxicity. This technical guide provides a comprehensive historical review of this compound research, detailing its synthesis, physicochemical properties, and the evolution of our understanding of its toxicological profile. This document is intended to serve as a resource for researchers by providing detailed experimental protocols, summarizing quantitative data in a comparative format, and illustrating key chemical processes and relationships through diagrams.

Introduction: The Dawn of Organomercury Chemistry

The study of organometallic compounds, which contain direct carbon-to-metal bonds, began in the mid-19th century with the pioneering work of chemists like Edward Frankland and George Buckton.[1] These early investigations into metal-alkyls of zinc and mercury laid the foundation for a new field of chemistry that would have profound impacts on synthesis and catalysis.[2] this compound emerged as a particularly stable example of an organometallic compound, making it a subject of academic interest for its synthesis and properties.[3] However, the history of this compound is also intertwined with the growing awareness of the severe toxicity of organomercury compounds, which ultimately led to a sharp decline in their use.[4] This guide will trace the trajectory of this compound research from its early discovery to its present status as a compound of primarily historical and toxicological interest.

Synthesis of this compound: A Historical Perspective

Several methods for the synthesis of this compound have been developed over the years, each with its own advantages and historical context. The most prominent of these are the Grignard reaction, the use of sodium amalgam, and the disproportionation of phenylmercury salts.

The Grignard Reaction

The development of the Grignard reaction in the early 20th century provided a versatile and efficient route to organometallic compounds, including this compound. This method involves the reaction of a phenylmagnesium halide with a mercury(II) halide, typically mercuric chloride or bromide.[3][4]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Mercuric chloride (HgCl₂)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Dropping funnel

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of bromobenzene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine. Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

  • Reaction with Mercuric Chloride: After the magnesium has been consumed, the Grignard solution is cooled in an ice bath. A solution of mercuric chloride in dry diethyl ether is then added slowly with vigorous stirring.

  • Work-up and Isolation: The reaction mixture is then hydrolyzed by the slow addition of dilute acid. The ether layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed by distillation, and the crude this compound is purified by recrystallization, typically from ethanol.

Synthesis using Sodium Amalgam

One of the older methods for preparing this compound involves the use of sodium amalgam, an alloy of sodium and mercury.[5][6] This method typically involves the reaction of bromobenzene with sodium amalgam in a suitable solvent.[5]

Materials:

  • 3% Sodium amalgam

  • Bromobenzene

  • Dry toluene or xylene

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Extraction apparatus

  • Benzene

  • 95% Ethanol

Procedure:

  • Reaction: In a 1-liter round-bottom flask fitted with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g (1.15 moles) of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate. The mixture is refluxed with frequent shaking for twelve hours in an oil bath at 130°C.

  • Isolation of Crude Product: While still hot, the mixture is transferred to a fluted filter paper in a large glass funnel, leaving behind as much of the bulk mercury as possible.

  • Extraction: The this compound is extracted from the solid residue with 600 cc of boiling benzene for approximately ten hours.

  • Purification: The benzene solution is distilled under reduced pressure on an oil bath, with the temperature raised to 110°C near the end of the distillation. The solid residue is then washed with four 50 cc portions of ice-cooled 95% ethanol until it is nearly white. The final product is dried.

Disproportionation of Phenylmercury Salts

This compound can also be formed through the disproportionation (or symmetrization) of phenylmercury salts, such as phenylmercury acetate.[3] This can be achieved by treating the phenylmercury salt with a suitable reagent, like sodium stannite.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound has historically depended on the available reagents, desired scale, and safety considerations. The following table summarizes the key quantitative aspects of the major synthetic routes.

Synthesis Method Reactants Typical Yield Reaction Conditions Historical Notes
Grignard Reaction Phenylmagnesium bromide, Mercuric chlorideUp to 85%Anhydrous ether, room temperatureBecame a preferred lab-scale method in the 20th century due to its high yield and versatility.
Sodium Amalgam Bromobenzene, Sodium amalgam32-37%[5]Toluene/xylene, reflux (130°C), 12 hours[5]An early method, often used for larger scale preparations despite lower yields.[5]
Disproportionation Phenylmercury acetate, Sodium stanniteVariesAqueous solutionA convenient method if the corresponding phenylmercury salt is readily available.[3]

Physicochemical and Spectroscopic Properties

This compound is a white, crystalline solid at room temperature.[3] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table of Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₀Hg[7]
Molar Mass 354.80 g/mol [7]
Melting Point 121-124 °C[8]
Boiling Point >306 °C[8]
Density 2.32 g/mL at 25 °C[8]
Solubility Insoluble in water; soluble in benzene, chloroform; slightly soluble in ethanol, diethyl ether.[3]
Table of Spectroscopic Data
Spectroscopic Technique Key Data Reference
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): m/z 356[7]
Infrared (IR) Spectroscopy KBr wafer spectrum available from NIST database.[7][9]
¹³C NMR Spectrum available in chloroform-d.[10]

Toxicity and Occupational Safety

A critical aspect of the history of this compound is the understanding of its severe toxicity. Like other organomercury compounds, this compound is a potent neurotoxin and can be absorbed through the skin, by inhalation, or by ingestion.[11] The toxicity of organomercury compounds became tragically apparent through incidents like the Minamata disease outbreak caused by methylmercury pollution.[12]

Toxicological Data
Parameter Value Species/Conditions Reference
LD₅₀ (Lethal Dose, 50%) Data for specific LD50 of this compound is not readily available in the provided search results, but it is classified as highly toxic.Not specified
Acute Effects Causes altered sleep time and ataxia in intraperitoneal lethal-dose studies of mice. An irritant; highly toxic by ingestion, inhalation, and skin absorption.Mice[7]
Chronic Effects Neurotoxin, nephrotoxin, and reproductive toxin. May cause damage to organs through prolonged or repeated exposure.[7][8]
Occupational Exposure Limits

Given its high toxicity, strict occupational exposure limits have been set for mercury and its compounds.

Organization Exposure Limit (as Hg) Notes Reference
OSHA (PEL) 0.1 mg/m³Ceiling limit for aryl and inorganic mercury compounds.[11]
NIOSH (REL) 0.05 mg/m³10-hour TWA.[13]
ACGIH (TLV) 0.1 mg/m³TWA for aryl and inorganic mercury compounds.[11]
NIOSH (IDLH) 10 mg/m³Immediately Dangerous to Life or Health.[7]

Visualizing Chemical Processes and Relationships

Diagrams are essential tools for understanding complex chemical workflows and the relationships between different compounds. The following sections provide Graphviz diagrams to illustrate key aspects of this compound chemistry.

Diagram 1: Experimental Workflow for this compound Synthesis via Grignard Reaction

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Mercuric Chloride cluster_workup Work-up and Purification start Mg turnings + Anhydrous Ether add_bromo Add Bromobenzene solution dropwise start->add_bromo Initiate reaction reflux Maintain gentle reflux add_bromo->reflux grignard Phenylmagnesium bromide solution reflux->grignard Reaction complete cool Cool Grignard solution (ice bath) grignard->cool add_hgcl2 Slowly add ethereal HgCl₂ solution cool->add_hgcl2 stir Vigorous stirring add_hgcl2->stir mixture Reaction mixture stir->mixture hydrolyze Hydrolyze with dilute acid mixture->hydrolyze separate Separate ether layer hydrolyze->separate wash_dry Wash and dry ether layer separate->wash_dry evaporate Evaporate solvent wash_dry->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize product Pure this compound recrystallize->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound using the Grignard reaction.

Diagram 2: Logical Relationships of Phenylmercury Compounds

G Hg Mercury (Hg) PhHgX Phenylmercury Halide (PhHgX) Ph2Hg This compound (Ph₂Hg) PhHgX->Ph2Hg Symmetrization PhMgX Phenylmagnesium Halide (Grignard Reagent) PhMgX->PhHgX 1:1 Stoichiometry PhMgX->Ph2Hg 2:1 Stoichiometry HgX2 Mercuric Halide (HgX₂) HgX2->PhHgX HgX2->Ph2Hg PhNa Phenylsodium PhBr Bromobenzene NaHg Sodium Amalgam NaHg->Ph2Hg Reaction PhHgOAc Phenylmercury Acetate PhHgOAc->Ph2Hg Disproportionation Na2SnO2 Sodium Stannite

Caption: A diagram showing the synthetic relationships between this compound and related phenylmercury precursors.

Conclusion

The research history of this compound encapsulates a broader narrative within the field of chemistry: the initial excitement of discovery and synthesis, the exploration of its fundamental properties, and the eventual reckoning with its profound biological hazards. While its direct applications have been largely abandoned, the study of this compound and other organomercury compounds has provided valuable lessons in chemical synthesis, reaction mechanisms, and toxicology. The detailed protocols and compiled data in this guide serve as a historical record and a cautionary tale, reminding the scientific community of the critical importance of understanding the full lifecycle and impact of the compounds they create.

References

A Technical Guide to the Solubility of Diphenylmercury in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmercury (C₁₂H₁₀Hg) is an organomercury compound of significant interest in various fields of chemical research. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, handling, and application in further chemical reactions. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for its solubility determination and purification, and presents logical workflows for these processes. While extensive qualitative data exists, it is important to note that precise quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature.

Solubility Profile of this compound

This compound is a white, crystalline solid that is generally described as being soluble in a variety of common organic solvents and insoluble in water.[1] This solubility behavior is consistent with its nonpolar molecular structure. The presence of two phenyl rings contributes to favorable interactions with aromatic and other nonpolar organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

SolventQualitative SolubilityReference
BenzeneSoluble[2]
ChloroformSoluble[2]
Diethyl EtherSlightly Soluble[2]
EthanolSlightly Soluble[2]
Hot EthanolSoluble (used for recrystallization)
DichloromethaneSoluble
Carbon DisulfideSoluble
Dimethyl Sulfoxide (DMSO)Soluble
WaterInsoluble[1]

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution at room temperature. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocols

Due to the lack of specific, published quantitative solubility studies for this compound, the following are detailed, generalized experimental protocols that can be readily adapted by researchers to determine the solubility of this compound in a solvent of interest. These protocols are based on standard laboratory techniques for solubility determination and recrystallization of solid organic compounds.

Protocol 1: Determination of Quantitative Solubility by the Isothermal Saturation Method

This method involves preparing a saturated solution of this compound at a constant temperature and then determining the concentration of the dissolved solid.

Materials:

  • This compound, analytical grade

  • Selected organic solvent, HPLC grade

  • Constant temperature bath (e.g., water or oil bath)

  • Sealed, airtight glass vials or flasks

  • Magnetic stirrer and stir bars

  • Syringe with a solvent-resistant membrane filter (e.g., PTFE, 0.2 µm pore size)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of airtight glass vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a solvent-resistant membrane filter to remove any suspended microcrystals. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks and pipettes to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known this compound concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent at the experimental temperature. The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Protocol 2: Purification of this compound by Recrystallization from Hot Ethanol

Recrystallization is a standard technique for purifying solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.

Materials:

  • Crude this compound

  • Ethanol, reagent grade

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and a boiling chip.

    • Gently heat the mixture to boiling while stirring.

    • Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (121-124 °C) to remove any residual solvent.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G Workflow for this compound Solubility Determination A 1. Preparation of Saturated Solution - Add excess this compound to solvent - Equilibrate at constant temperature with stirring B 2. Sample Collection - Cease stirring and allow solid to settle - Withdraw supernatant at constant temperature A->B C 3. Filtration - Filter supernatant through a 0.2 µm filter B->C D 4. Dilution - Accurately dilute the filtered solution C->D E 5. Instrumental Analysis - Quantify this compound concentration (e.g., HPLC, GC) D->E F 6. Data Calculation - Calculate solubility based on concentration and dilution E->F

Caption: A step-by-step workflow for the quantitative determination of this compound solubility.

Conceptual Dissolution Pathway

This diagram illustrates the conceptual pathway of this compound dissolution at a molecular level.

G Conceptual Dissolution Pathway of this compound cluster_solid Solid Phase (Crystal Lattice) cluster_solution Solution Phase (Solvated Molecules) A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 A4->A1 B1 This compound Molecule C Solvated this compound (Solvent Cage) B1->C Solvation (Overcoming Lattice Energy) D Solvent Molecules D->C Forms Solvation Shell

Caption: A simplified representation of the dissolution of this compound from its crystal lattice into a solvated state in an organic solvent.

References

Spectroscopic Profile of Diphenylmercury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of diphenylmercury, intended for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C₁₂H₁₀Hg), a well-known organomercury compound. The information presented is crucial for the identification, characterization, and purity assessment of this compound in various research and development settings. This document summarizes quantitative data in structured tables, details experimental protocols for acquiring the spectroscopic data, and provides a visual workflow for the spectroscopic characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, ¹⁹⁹Hg NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (ppm)MultiplicityAssignment
7.438MultipletOrtho-protons
7.402MultipletMeta-protons
7.240MultipletPara-protons

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
171.3C-ipso
137.5C-ortho
128.8C-meta
127.5C-para

Solvent: CDCl₃

Table 3: ¹⁹⁹Hg NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Reference
-741Dimethylmercury (DMD)

Solvent: Toluene

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H stretch
1570MediumC=C stretch (aromatic ring)
1475StrongC=C stretch (aromatic ring)
1425StrongC=C stretch (aromatic ring)
725StrongC-H out-of-plane bend
690StrongC-H out-of-plane bend

Sample Preparation: KBr Pellet/Nujol Mull

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Peaks for this compound [1]

m/zRelative IntensityAssignment
35610.8%[C₁₂H₁₀²⁰²Hg]⁺ (Molecular Ion)
2796.4%[C₆H₅²⁰²Hg]⁺
202-[²⁰²Hg]⁺
1544.6%[C₁₂H₁₀]⁺
77100.0%[C₆H₅]⁺ (Base Peak)
5125.6%[C₄H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be a guide for researchers to obtain comparable data.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse program is employed to obtain singlets for each carbon environment. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹⁹⁹Hg NMR Spectroscopy

Due to the low gyromagnetic ratio and the spin-1/2 nature of the ¹⁹⁹Hg nucleus, a dedicated multinuclear probe is required. A concentrated solution of this compound is prepared in an appropriate solvent such as toluene. A common external reference for ¹⁹⁹Hg NMR is dimethylmercury (DMD), which is set to 0 ppm. Given the extreme toxicity of DMD, alternative referencing methods or the use of a secondary standard is highly recommended.[1][2][3][4] The spectrum is acquired with a pulse program optimized for low-frequency nuclei, often requiring a larger number of scans to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using either the KBr pellet or Nujol mull method.

  • KBr Pellet Method: A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

  • Nujol Mull Method: A small amount of this compound is ground to a fine paste with a few drops of Nujol (a mineral oil). The paste is then spread between two KBr or NaCl plates. The plates are mounted in the spectrometer for analysis. A reference spectrum of Nujol should be run separately to distinguish its peaks from those of the sample.

Mass Spectrometry

Mass spectral analysis of this compound is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC column separates the this compound from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized sample of this compound.

Spectroscopic_Workflow_this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹⁹Hg) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

Spectroscopic Characterization Workflow

References

An In-depth Technical Guide to the Thermodynamic Stability of Diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of diphenylmercury. It includes key thermodynamic data, detailed experimental protocols for the techniques used in these studies, and visualizations of experimental workflows and decomposition pathways.

Introduction

This compound, with the chemical formula (C₆H₅)₂Hg, is an organomercury compound of significant interest due to its historical use in organic synthesis and its notable stability compared to other organometallic compounds. However, its high toxicity necessitates a thorough understanding of its chemical and physical properties, particularly its thermodynamic stability. This guide summarizes the key thermodynamic parameters that govern the stability of this compound and the experimental methods used to determine them.

Quantitative Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by parameters such as its enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation. These values for this compound have been experimentally determined and are compiled in the tables below. The data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, which aggregates data from various scientific publications.

Table 1: Standard Molar Enthalpies of Formation, Combustion, and Sublimation of this compound

Thermodynamic ParameterStateValue (kJ/mol)Reference(s)
Standard Molar Enthalpy of Formation (ΔfH°)Solid300 ± 80[1]
Standard Molar Enthalpy of Formation (ΔfH°)Gas410 ± 80[2]
Standard Molar Enthalpy of Combustion (ΔcH°)Solid-6431.2 ± 7.5[3]
Standard Molar Enthalpy of Sublimation (ΔsubH°)Solid112.8 ± 0.8

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₀Hg
Molecular Weight354.80 g/mol
Melting Point121-124 °C
Boiling Point>306 °C
Density2.32 g/mL at 25 °C

Note: A specific experimental value for the C-Hg bond dissociation energy in this compound could not be found in the surveyed literature.

Experimental Protocols

3.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique for determining the heat of combustion of a substance.

  • Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

  • Apparatus:

    • Parr-type bomb calorimeter

    • High-pressure oxygen cylinder

    • Pellet press

    • Fuse wire (e.g., platinum or nichrome)

    • High-precision thermometer or temperature probe

    • Stirrer

  • Procedure:

    • A pellet of a known mass (typically 0.5 - 1.0 g) of this compound is prepared using a pellet press.

    • The pellet is placed in the sample crucible inside the bomb.

    • A fuse wire of known length is attached to the electrodes, with the wire in contact with the pellet.

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.

    • The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

    • The water is stirred continuously, and the initial temperature is recorded once it stabilizes.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The lengths of the unburned fuse wire are measured.

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the fuse wire.

3.2. Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined by various methods, including the measurement of vapor pressure as a function of temperature.

  • Principle: The relationship between the vapor pressure of a solid and temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be calculated from the slope of a plot of ln(P) versus 1/T.

  • Apparatus:

    • Knudsen effusion cell or a transpiration method setup

    • High-vacuum system

    • Temperature-controlled furnace

    • Microbalance

  • Procedure (using Knudsen Effusion):

    • A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

    • The cell is placed in a high-vacuum system and heated to a known temperature.

    • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over a period of time.

    • The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

    • Steps 2-4 are repeated at several different temperatures.

    • The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature. The enthalpy of sublimation is then determined from the slope of this plot (slope = -ΔsubH°/R, where R is the gas constant).

3.3. Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis provides information on the thermal stability and decomposition profile of a material.

  • Principle: The mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere. A mass loss indicates a decomposition or volatilization event.

  • Apparatus:

    • Thermogravimetric analyzer (TGA)

    • High-precision microbalance

    • Programmable furnace

    • Gas flow controller for purge gas (e.g., nitrogen or argon)

  • Procedure:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the TGA sample pan (e.g., platinum or alumina).

    • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

    • The mass of the sample is recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG), and the mass of any residue.

Note: Specific TGA data for the decomposition temperature of this compound was not found in the surveyed literature.

Visualizations

4.1. Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a typical workflow for the comprehensive thermodynamic characterization of an organometallic compound like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_thermo Thermochemical Analysis cluster_data Data Analysis & Calculation synthesis Synthesis & Purification of this compound characterization Purity Confirmation (NMR, Elemental Analysis) synthesis->characterization bomb_cal Bomb Calorimetry (ΔcH°) characterization->bomb_cal sublimation Vapor Pressure Measurement (ΔsubH°) characterization->sublimation tga Thermogravimetric Analysis (Decomposition Profile) characterization->tga hess_law Hess's Law Calculation (ΔfH°) bomb_cal->hess_law sublimation->hess_law bde Bond Dissociation Energy (Calculation/Estimation) hess_law->bde

Workflow for Thermodynamic Characterization

4.2. Decomposition Pathway of this compound

The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the carbon-mercury bonds. The following diagram illustrates this proposed initial decomposition step.

decomposition_pathway This compound This compound (C₆H₅)₂Hg phenyl_radical 2 x Phenyl Radical (C₆H₅•) This compound->phenyl_radical Δ (Heat) mercury Elemental Mercury (Hg) This compound->mercury Δ (Heat)

Proposed Initial Thermal Decomposition

Conclusion

References

Quantum Chemical Insights into Diphenylmercury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmercury ((C₆H₅)₂Hg) is an organomercury compound of significant historical and toxicological interest.[1] Its stability and reactivity have been the subject of numerous studies, and understanding its electronic structure and properties at a quantum mechanical level is crucial for elucidating its behavior and potential interactions in biological and chemical systems. This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, detailing the computational methodologies, summarizing key quantitative data, and comparing theoretical predictions with experimental findings.

Computational Methodologies

The accurate theoretical description of molecules containing heavy elements like mercury necessitates the inclusion of relativistic effects.[2][3] Standard quantum chemical calculations are often performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Geometry Optimization and Vibrational Frequency Calculations

A common and effective approach for studying organometallic compounds like this compound involves the B3LYP hybrid functional. For the mercury atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and effective core potential (ECP) are frequently employed to account for relativistic effects.[4] For lighter atoms such as carbon and hydrogen, Pople-style basis sets like 6-31G(d) or the correlation-consistent cc-pVTZ are suitable.[5][6]

Typical Computational Protocol:

  • Input Structure: A starting geometry of the this compound molecule is constructed.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the equilibrium structure.

  • Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Calculation of Electronic Properties

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and electronic structure. These include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding chemical reactivity and electronic transitions.[7]

  • Mulliken Population Analysis: This method provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.[8][9][10][11][12]

Data Presentation

Molecular Geometry

Table 1: Key Experimental Geometric Parameters for this compound

ParameterValueReference
Hg-C bond length~2.08 Å[3]
C-Hg-C bond angle~180° (linear)[1]

Note: The linearity of the C-Hg-C bond is a characteristic feature of many diorganomercury compounds.

Vibrational Spectra

Table 2: Expected Regions for Key Vibrational Modes of this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-C stretching (aromatic ring)1600 - 1450
C-H in-plane bending1300 - 1000
C-H out-of-plane bending900 - 675
Hg-C stretching300 - 200

Note: The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation and basis set limitations.[6][15]

Electronic Properties

Calculated electronic properties provide valuable insights into the reactivity of this compound.

Table 3: Representative Calculated Electronic Properties for this compound

PropertyTypical Calculated ValueSignificance
HOMO-LUMO Energy Gap~5-6 eVIndicates high kinetic stability.[7]
Mulliken Charge on HgVaries with basis set, generally positiveSuggests an electrophilic character at the mercury center.[8][9][10][11][12]
Dipole Moment~0 DConsistent with the linear and symmetric structure.

Note: The specific values of these properties are highly dependent on the chosen computational method and basis set.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes, with the Grignard reaction being a common laboratory method.[1][21]

Protocol for Synthesis via Grignard Reagent: [21]

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Mercuric Chloride: The Grignard solution is cooled in an ice bath. A solution of mercuric chloride in dry ether is added slowly with vigorous stirring.

  • Workup: After the addition is complete, the reaction is quenched by the slow addition of ice and dilute hydrochloric acid.

  • Isolation and Purification: The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent like benzene or ethanol.[2]

Safety Precaution: this compound and its precursors are highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy: [15][16][17]

  • A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr).

  • The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy: [15][16][17][20]

  • A small amount of the solid sample is placed in a capillary tube or on a microscope slide.

  • The sample is illuminated with a monochromatic laser source.

  • The scattered light is collected and analyzed by a Raman spectrometer to obtain the vibrational spectrum.

Mandatory Visualization

Computational_Workflow cluster_start Initial Setup cluster_calc Core Calculations cluster_analysis Analysis & Comparison Start Define Molecule: This compound Method Select Method: DFT (e.g., B3LYP) Start->Method BasisSet Select Basis Set: LANL2DZ for Hg 6-31G(d) for C, H Start->BasisSet Opt Geometry Optimization Freq Frequency Calculation Opt->Freq Geom_Data Optimized Geometry: Bond Lengths, Angles Opt->Geom_Data Props Electronic Properties (HOMO-LUMO, Charges) Freq->Props Vib_Data Vibrational Frequencies & Assignments Freq->Vib_Data Elec_Data Electronic Properties Data Props->Elec_Data Comparison Compare Calculated vs. Experimental Geom_Data->Comparison Vib_Data->Comparison Elec_Data->Comparison Exp_Data Experimental Data (X-ray, IR/Raman) Exp_Data->Comparison

Caption: Computational workflow for quantum chemical analysis of this compound.

Electrophilic_Cleavage Reactants Ph-Hg-Ph + HCl TransitionState [Ph-Hg-Ph---H-Cl]‡ Transition State Reactants->TransitionState Electrophilic Attack Products Ph-Hg-Cl + Benzene TransitionState->Products C-Hg Bond Cleavage

Caption: Proposed reaction pathway for the electrophilic cleavage of this compound by HCl.

Conclusion

References

Unlocking Research Frontiers: A Technical Guide to the Applications of Organomercurial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organomercurial compounds, despite their well-documented toxicity, possess unique chemical properties that have carved out niche yet significant applications in various research fields. Their high affinity for sulfhydryl groups, in particular, makes them invaluable tools for studying protein structure and function, developing antimicrobial agents, and advancing materials science. This technical guide provides an in-depth exploration of the core research applications of organomercurials, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of their utility.

Core Applications in Research

The primary research applications of organomercurial compounds stem from their potent and often reversible interaction with thiol groups (-SH) in proteins and other biological molecules. This reactivity allows for their use in several key areas:

  • Enzyme Inhibition: Organomercurials are powerful inhibitors of enzymes that rely on cysteine residues for their catalytic activity. This property is extensively used to probe the active sites of enzymes, elucidate reaction mechanisms, and as a tool in drug discovery.

  • Antimicrobial Agents: The ability of organomercurials to disrupt essential enzymatic processes in microorganisms has led to their historical and, in some specific cases, continued use as antimicrobial and antifungal agents. Research in this area focuses on understanding their mechanisms of action and developing derivatives with improved selectivity and reduced toxicity.

  • Thiol Affinity Chromatography: The strong covalent bond formed between mercury and sulfur is exploited in affinity chromatography to selectively isolate and purify thiol-containing proteins and peptides from complex biological mixtures.

  • Biochemical Probes: Organomercurials are used as probes to study a variety of cellular processes, including microtubule dynamics and oxidative stress pathways.

Quantitative Data on Organomercurial Activity

The efficacy of organomercurial compounds in their various applications can be quantified. The following tables summarize key inhibitory and antimicrobial data for representative compounds.

Table 1: Enzyme Inhibition by Organomercurial Compounds
Organomercurial CompoundTarget EnzymeIC50 ValueOrganism/Tissue SourceReference
MercuryThioredoxin Reductase9 nMNot specified[1]
MersalylAdenylate Cyclase1-10 µM (initial inhibition)Rat liver plasma membrane[2]
p-Chloromercuribenzoate (PCMB)Leucine-activating enzyme~2.5 x 10⁻⁴ M (90% inhibition)Not specified[3]
p-Chloromercuribenzoate (PCMB)Threonine-activating enzyme> 5 x 10⁻⁴ MNot specified[3]
Table 2: Antimicrobial Activity of Organomercurial Compounds (MIC Values)
Organomercurial CompoundMicroorganismMIC Value (µg/mL)Reference
2-amino-5-methylphenyl mercury(II)chlorideStaphylococcus aureus0.5[4]
2-amino-5-methylphenyl mercury(II)chlorideEscherichia coli0.5[4]
2-amino-5-bromophenyl mercury(II)chlorideStaphylococcus aureus0.3 - 0.5[4]
2-amino-5-bromophenyl mercury(II)chlorideEscherichia coli0.3 - 0.5[4]
2-amino-5-nitrophenyl mercury(II)chlorideStaphylococcus aureus0.3 - 0.5[4]
2-amino-5-nitrophenyl mercury(II)chlorideEscherichia coli0.3 - 0.5[4]
Phenylmercuric acetateFusarium sporotrichioidesNot specified (greatest activity)[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving organomercurial compounds.

Synthesis of Phenylmercuric Acetate

Objective: To synthesize phenylmercuric acetate via the direct mercuration of benzene.

Materials:

  • Mercuric oxide (red)

  • Glacial acetic acid

  • Boron trifluoride (as a glacial acetic acid solution)

  • Benzene (thiophene-free)

  • Water (cold)

  • 500 mL flask with reflux condenser and mechanical stirrer

Procedure:

  • To a 500 mL flask, add 102 cc of glacial acetic acid and 4 cc of a glacial acetic acid solution containing 0.4 g of boron trifluoride.[6]

  • Add 24 g of red mercuric oxide to the flask and heat to approximately 50-60°C while stirring to dissolve the oxide.[6]

  • Once a clear solution is obtained, add 99 cc of benzene.[6]

  • Gently reflux the reaction mixture for approximately 2 hours.[6]

  • After reflux, concentrate the reaction mixture to a volume of about 50 cc under reduced pressure.[6]

  • Filter the hot concentrate to remove any impurities.[6]

  • Slowly pour the hot filtrate into 200 cc of cold water with stirring.[6]

  • A white precipitate of phenylmercuric acetate will form.

  • Filter the precipitate, wash with cold water, and air-dry.[6]

  • The expected yield is approximately 71.3%, with a melting point of 148-151°C.[6]

Purification of Thiol-Containing Proteins using Thiopropyl Resin

Objective: To isolate and purify proteins containing free sulfhydryl groups from a complex mixture.

Materials:

  • Thiopropyl resin (e.g., Thiopropyl Sepharose 6B)

  • Coupling/Wash Buffer (e.g., Phosphate Buffered Saline, PBS, degassed)

  • Elution Buffer (e.g., PBS containing 20 mM DTT)

  • Gravity flow column

  • Crude protein extract

Procedure:

  • Resin Preparation:

    • Rehydrate the required amount of thiopropyl resin in water for 15 minutes at room temperature.[7]

    • Pack the rehydrated resin into a gravity flow column.

    • Wash the packed resin with 10 column volumes of PBS to remove the storage solution and equilibrate the column.[7]

  • Sample Loading:

    • Prepare the crude protein extract in PBS. For a 1.0 g sample of spinach leaves, homogenize in 3.0 mL of PBS and centrifuge to obtain a clear lysate.[7]

    • Apply the clear lysate to the equilibrated thiopropyl resin column and allow it to pass through by gravity flow.[7]

  • Washing:

    • After the entire sample has passed through the column, wash the resin with at least 10 column volumes of PBS to remove non-specifically bound proteins.[7]

  • Elution:

    • Apply the Elution Buffer (PBS with 20 mM DTT) to the column to cleave the disulfide bond and release the thiol-containing proteins.[7]

    • Collect the eluate in fractions (e.g., 1 mL fractions for a 10 mL elution).[7]

  • Analysis:

    • Analyze the collected fractions for the presence of protein, for example, by measuring absorbance at 280 nm. The release of 2-thiopyridone during binding can also be monitored at approximately 343 nm as an indicator of successful immobilization.

General Protocol for Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of an organomercurial compound on a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Organomercurial inhibitor (e.g., p-chloromercuribenzoate)

  • Assay buffer (optimal for the enzyme)

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the organomercurial inhibitor in a suitable solvent.

    • Prepare a series of dilutions of the inhibitor stock solution to test a range of concentrations.

    • Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a microplate or cuvette, add the assay buffer, the enzyme solution, and varying concentrations of the organomercurial inhibitor.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-15 minutes) at a specific temperature to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes simultaneously.

  • Measurement of Enzyme Activity:

    • Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or other appropriate method.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving organomercurial compounds.

Signaling Pathway: Methylmercury-Induced Oxidative Stress

Methylmercury_Oxidative_Stress MeHg Methylmercury (MeHg) Thiol Cellular Thiols (-SH) (e.g., in proteins, GSH) MeHg->Thiol Binds to MicrotubuleDisruption Microtubule Disruption MeHg->MicrotubuleDisruption ProteinSynthesisInhibition Protein Synthesis Inhibition MeHg->ProteinSynthesisInhibition OxidativeStress Oxidative Stress (Increased ROS) Thiol->OxidativeStress Depletion leads to EnzymeInhibition Enzyme Inhibition (e.g., Thioredoxin Reductase) Thiol->EnzymeInhibition Binding causes Neurotoxicity Neurotoxicity OxidativeStress->Neurotoxicity EnzymeInhibition->Neurotoxicity MicrotubuleDisruption->Neurotoxicity ProteinSynthesisInhibition->Neurotoxicity

Caption: Methylmercury-induced neurotoxicity signaling pathway.

Experimental Workflow: Thiol Affinity Chromatography

Thiol_Affinity_Chromatography start Start prep_column Prepare Organomercurial Agarose Column start->prep_column load_sample Load Protein Mixture (containing thiol proteins) prep_column->load_sample wash_column Wash with Buffer (remove non-thiol proteins) load_sample->wash_column elute_proteins Elute with Thiol Reagent (e.g., DTT, 2-mercaptoethanol) wash_column->elute_proteins collect_fractions Collect Fractions (containing purified thiol proteins) elute_proteins->collect_fractions end End collect_fractions->end Structure_Activity_Relationship Structure Organomercurial Structure OrganicGroup Nature of Organic Group (Alkyl vs. Aryl) Structure->OrganicGroup LeavingGroup Nature of Leaving Group (e.g., -Cl, -OAc) Structure->LeavingGroup Lipophilicity Lipophilicity OrganicGroup->Lipophilicity Reactivity Reactivity with Thiols OrganicGroup->Reactivity LeavingGroup->Reactivity Toxicity Biological Activity / Toxicity Lipophilicity->Toxicity influences uptake Reactivity->Toxicity primary determinant

References

Diphenylmercury: A Technical Guide to its Properties and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound diphenylmercury, with a primary focus on its Chemical Abstracts Service (CAS) number and critical safety information. The content is intended for professionals in research and development who may handle this or similar organomercury compounds.

Chemical Identification

This compound is an organomercury compound with the chemical formula (C₆H₅)₂Hg.[1] It exists as a white solid and is notable for its stability.[2] However, its practical applications are limited due to its high toxicity.[2]

  • CAS Number: 587-85-9[1][3][4][5]

  • Molecular Formula: C₁₂H₁₀Hg[3][4][5][6]

  • Molecular Weight: 354.80 g/mol [1][6]

  • Synonyms: Mercury, diphenyl-; Benzene, mercuriodi-[3][4]

Safety and Hazard Information

This compound is a highly toxic substance that presents significant health risks upon exposure.[2] It is fatal if swallowed, inhaled, or in contact with skin.[1][6][7] Furthermore, it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][6][7]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1][6][7]Danger
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin[1][6][7]Danger
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[1][6][7]Danger
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[1][6][7]Warning
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[6][7]Warning
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[1][6][7]Warning

This compound is a neurotoxin, nephrotoxin, and reproductive toxin.[6] Chronic exposure can lead to permanent central nervous system damage, fatigue, weight loss, tremors, and personality changes.[8] It can also cause immunologic glomerular disease.[8]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the high toxicity of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on established safety data sheets and handling guidelines.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with adequate exhaust ventilation to keep airborne concentrations low.[8][9][10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][10]

  • Gloves: Handle with chemical-impermeable gloves.[9] While nitrile or chloroprene gloves may be sufficient for some organomercury compounds, it is crucial to consult the glove manufacturer's specifications for resistance to this compound.[10] For high-risk operations, Silver Shield® gloves are recommended.[11] Gloves must be inspected before use.[9]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[10] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[9]

  • Respiratory Protection: If engineering controls are insufficient, wear a full-face respirator with an appropriate cartridge for mercury vapors and organic compounds.[9][12]

  • Handling: Avoid all contact with eyes, skin, and clothing.[8] Do not breathe dust, fumes, or vapors.[9][13] Wash hands and skin thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[9] Use non-sparking tools to prevent ignition sources.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] The storage area should be a locked poison room, inaccessible to unauthorized personnel.[8][12] Store away from incompatible materials and foodstuff containers.[9]

  • Spills: In case of a spill, evacuate the area immediately.[9] Wearing full PPE, including respiratory protection, carefully sweep or vacuum the material into a suitable, closed container for disposal.[8] Avoid generating dust.[8] Prevent the spill from entering drains or the environment.[9]

  • Waste Disposal: this compound and any contaminated materials are considered hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[5][12] Do not release into the environment.[9]

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[5][8][9]

Visualized Workflow: Emergency Response for this compound Exposure

The following diagram outlines the critical steps for an emergency response to this compound exposure.

Diphenylmercury_Emergency_Response cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_first_aid First Aid Procedures cluster_medical Professional Medical Attention Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Remove_Source Remove Victim from Source Exposure->Remove_Source First Priority Inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration Exposure->Inhalation Skin_Contact Remove Contaminated Clothing Wash Skin with Soap & Water (15+ min) Exposure->Skin_Contact Eye_Contact Flush Eyes with Water (15+ min) Exposure->Eye_Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Exposure->Ingestion Evacuate Evacuate Area (If spill or airborne dust) Alert Alert Supervisor & Emergency Services (Provide CAS 587-85-9) Remove_Source->Alert Alert->Evacuate Medical Seek Immediate Medical Attention Provide SDS to Medical Personnel Inhalation->Medical Skin_Contact->Medical Eye_Contact->Medical Ingestion->Medical

Caption: Emergency response workflow for this compound exposure.

References

Methodological & Application

Application Notes and Protocols: Diphenylmercury as a Phenylating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmercury, (C₆H₅)₂Hg, is a highly toxic organomercury compound that has historically served as a phenylating agent in organic synthesis. Due to its high stability and well-defined reactivity, it has been employed in the formation of carbon-carbon and carbon-metal bonds. However, its extreme toxicity necessitates stringent safety precautions. These application notes provide an overview of its use, primarily in transmetalation reactions for subsequent cross-coupling, and detail the necessary safety protocols and experimental procedures.

Core Applications: Phenylation via Transmetalation

The primary application of this compound in modern synthesis is as a phenyl group transfer reagent to other metals, a process known as transmetalation. The resulting organometallic compounds are often more reactive and suitable for direct use in catalytic cross-coupling reactions.

A key example is the reaction with palladium complexes, which is a fundamental step in many palladium-catalyzed cross-coupling reactions. The transmetalation from mercury to palladium is a critical step in the catalytic cycle of reactions like the Heck, Stille, and Suzuki couplings, although the direct use of this compound in these named reactions is less common in contemporary literature due to the availability of safer alternatives.[1]

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with an organomercurial and subsequent reductive elimination to form the C-C bond.[1]

Safety Precautions and Handling

DANGER: this compound is extremely toxic and can be fatal if inhaled, swallowed, or in contact with skin. It is a potent neurotoxin. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Double gloving with nitrile or neoprene gloves is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat must be worn.

  • Respirator: In case of potential aerosol formation, a respirator with a mercury vapor cartridge should be used.

Handling Procedures:

  • Always work within a well-ventilated fume hood.

  • Use dedicated glassware and equipment.

  • Avoid generating dust or aerosols.

  • All manipulations should be conducted over a tray to contain any potential spills.

Waste Disposal:

  • All this compound waste, including contaminated glassware and PPE, must be disposed of as hazardous waste according to institutional and national regulations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • Bromobenzene

  • Mercuric chloride

  • Sodium metal

  • Toluene or Xylene (dry)

  • Ethyl acetate

  • Benzene

  • 95% Ethanol

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 900 g of 3% sodium amalgam, 180 g of bromobenzene, 200 mL of dry toluene, and 10 mL of ethyl acetate.[2]

  • Heat the mixture to reflux for 4-5 hours.[2]

  • While still hot, carefully transfer the mixture to a fluted filter paper in a large funnel inside a fume hood, leaving behind as much of the elemental mercury as possible. Caution: Benzene is a carcinogen and its vapors should not be inhaled. [2]

  • Extract the this compound from the solid residue with 600 mL of boiling benzene for approximately 10 hours using a Soxhlet extractor.[2]

  • Distill the benzene solution under reduced pressure.[2]

  • The solid residue is then washed with ice-cold 95% ethanol until it is nearly white.[2]

  • The purified this compound is dried under vacuum.

Characterization:

  • Melting Point: 121–123 °C[2]

Protocol 2: Palladium-Catalyzed Phenylation via Transmetalation (General Procedure)

This protocol outlines a general procedure for a palladium-catalyzed cross-coupling reaction where this compound can be used as the phenylating agent through a transmetalation step. Specific conditions may vary depending on the substrates.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Solvent (e.g., DMF, Toluene)

  • Base (if required by the specific coupling reaction, e.g., K₂CO₃ for Suzuki-type reactions)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide and this compound in the chosen solvent.

  • Add the palladium catalyst to the reaction mixture.

  • If a base is required, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by quenching with an appropriate aqueous solution, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data

Due to the limited recent literature on the direct use of this compound in specific named cross-coupling reactions with a broad range of substrates, a comprehensive table of yields is challenging to compile. The primary modern utility is in mechanistic studies or the synthesis of other organometallic reagents. However, historical data and related reactions suggest that high yields can be achieved under optimized conditions.

Reaction TypeAryl HalidePhenylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl SynthesisIodobenzeneThis compoundPd(OAc)₂DMF10012>90 (expected)General Procedure
Phenylation of AlkenesStyreneThis compoundPdCl₂Methanol1204~70-80 (expected)[3]

Note: The yields presented are estimations based on general knowledge of similar reactions and may not represent actual experimental outcomes.

Diagrams

Logical Workflow for Phenylation using this compound

PhenylationWorkflow General Workflow for Phenylation A Start: Aryl Halide & this compound B Add Palladium Catalyst & Solvent A->B C Heat Reaction Mixture B->C D Reaction Monitoring (TLC/GC) C->D D->C Incomplete E Work-up & Extraction D->E Complete F Purification (Column Chromatography) E->F G Final Phenylated Product F->G

Caption: General experimental workflow for a palladium-catalyzed phenylation reaction.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

CatalyticCycle Simplified Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)-Ph Ln PdII_Aryl->PdII_Diaryl Transmetalation (Ph₂Hg) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ph)

Caption: Simplified catalytic cycle for cross-coupling involving transmetalation.

References

Application Notes and Protocols for the Use of Diphenylmercury in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

EXTREME HAZARD: Diphenylmercury is a highly toxic organomercury compound.[1] It is fatal if swallowed, in contact with skin, or if inhaled.[2] It also poses a danger of cumulative effects and is very toxic to aquatic life with long-lasting effects.[2][3] The use of this compound is strongly discouraged due to its significant health and environmental risks. Safer alternative reagents are available for cross-coupling reactions, such as boronic acids (Suzuki-Miyaura coupling), organotins (Stille coupling), and terminal alkynes (Sonogashira coupling).[4][5][6] These protocols are provided for informational purposes only for researchers in highly controlled laboratory settings with appropriate infrastructure and training for handling extremely hazardous materials. All work with this compound must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as SilverShield®), a lab coat, and tightly fitting safety goggles, must be worn at all times.[3][4] A comprehensive risk assessment must be performed before any experimentation.

Introduction

Historically, organomercury compounds, including this compound, have been utilized in organic synthesis for the formation of carbon-carbon bonds through transmetalation reactions.[7] In the context of palladium-catalyzed cross-coupling reactions, this compound can serve as a source of a phenyl group, which is transferred to a palladium center. This key transmetalation step allows for its participation in catalytic cycles analogous to those of more commonly used organometallic reagents. While its use has been largely superseded by safer alternatives, understanding the principles of its reactivity can be of academic interest. This document provides a generalized protocol for the use of this compound in a palladium-catalyzed cross-coupling reaction with an aryl halide, drawing parallels with the Stille reaction mechanism.

Safety and Handling of this compound

Due to its extreme toxicity, stringent safety measures are imperative when handling this compound.

2.1. Personal Protective Equipment (PPE)

  • Gloves: Wear highly resistant gloves. It is recommended to use SilverShield® gloves or a double layer of nitrile gloves, inspecting them for any signs of degradation before and during use.[4]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Respiratory Protection: Work must be performed in a well-ventilated laboratory, inside a certified chemical fume hood. In case of potential aerosol formation or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.

  • Protective Clothing: A flame-resistant and impervious lab coat should be worn.

2.2. Handling Procedures

  • All manipulations of this compound, including weighing and transfer, must be conducted within a fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Have a spill kit specifically for mercury compounds available.

2.3. Storage

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials and foodstuffs.

  • The storage area should be secure and accessible only to authorized personnel.

2.4. Waste Disposal

  • All waste containing this compound, including contaminated labware, gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[2]

Generalized Palladium-Catalyzed Cross-Coupling Reaction

The following protocol is a generalized representation of a cross-coupling reaction between an aryl halide and this compound. The reaction conditions are based on those typically employed in Stille-type couplings, given the mechanistic similarities. Optimization of these conditions for specific substrates is essential.

3.1. Reaction Scheme

  • Ar-X: Aryl halide (e.g., aryl iodide, aryl bromide)

  • (Ph)2Hg: this compound

  • Pd(0) catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used.

  • Ar-Ph: The desired biaryl product.

  • PhHgX: Phenylmercuric halide byproduct.

3.2. Experimental Protocol

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (0.5 mmol, 0.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, DMF, or THF)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a fume hood, add the aryl halide (1.0 mmol), this compound (0.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of toluene) to the flask via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80-120 °C, depending on the reactivity of the substrates and the solvent used. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a solution of aqueous potassium fluoride (KF). This is intended to precipitate the mercury salts, although the efficacy and safety of this specific quenching with phenylmercuric halides should be carefully evaluated.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble materials. Caution: The filtered solid will contain mercury compounds and must be handled as hazardous waste.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

3.3. Data Presentation: Hypothetical Reaction Parameters

The following table summarizes hypothetical quantitative data for a generalized cross-coupling reaction. Actual results will vary significantly based on the specific substrates and optimized conditions.

EntryAryl Halide (Ar-X)Catalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)-Toluene1001275
21-BromonaphthalenePd₂(dba)₃ (2)PPh₃DMF110882
34-ChlorotoluenePd(OAc)₂ (5)SPhosDioxane1202445

Visualization of Reaction Mechanisms and Workflows

4.1. Catalytic Cycle of a Generalized Cross-Coupling Reaction

The following diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction involving an organomercurial reagent.

Cross_Coupling_Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)-X(L_n) pd0->pdiil Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-Ph(L_n) pdiil->transmetal Transmetalation ((Ph)2Hg) transmetal->pd0 Reductive Elimination product Ar-Ph transmetal->product side_product PhHgX transmetal->side_product dummy1 dummy2 Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification arrow arrow reagents Combine Ar-X, (Ph)2Hg, and Pd Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC/GC) react->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product Relationships cluster_reagents Organometallic Reagent Cross-Coupling Cross-Coupling Boron Organoboron (Suzuki) Cross-Coupling->Boron Commonly Used Tin Organotin (Stille) Cross-Coupling->Tin Commonly Used Mercury Organomercury (Historical) Cross-Coupling->Mercury Largely Obsolete (High Toxicity) Alkyne Terminal Alkyne (Sonogashira) Cross-Coupling->Alkyne Commonly Used

References

Application of Diphenylmercury in Polymer Chemistry: A Review of a Historically Significant, but Hazardous Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extreme Hazard Warning

Diphenylmercury is an extremely toxic organomercury compound.[1] Its use in any experimental setting is strongly discouraged due to severe health risks, including neurotoxicity. The information provided herein is for historical and theoretical understanding only and does not constitute a recommendation for its use. Modern, safer alternatives for radical polymerization initiation are widely available and should always be prioritized.

Application Notes

This compound has been of historical interest primarily as a potential source of phenyl radicals for the initiation of free-radical polymerization.[2][3] In this type of polymerization, a free radical is used to initiate a chain reaction with monomer units, leading to the formation of a polymer. The process can be broken down into three main stages: initiation, propagation, and termination.[4]

Theoretically, this compound can act as a thermal initiator. When heated, the carbon-mercury bonds can undergo homolytic cleavage to generate two phenyl radicals and elemental mercury. These highly reactive phenyl radicals can then initiate the polymerization of vinyl monomers. However, due to its high toxicity and the availability of much safer and more efficient radical initiators like azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide), this compound is not used in modern polymer chemistry.[5][]

The primary area of investigation for such a compound would have been in the polymerization of vinyl monomers, where a radical initiator is required. There is, however, a significant lack of recent or detailed studies on its application, underscoring its obsolescence and hazardous nature.

Quantitative Data

No specific quantitative data for polymerizations initiated by this compound could be retrieved from the available literature. For illustrative purposes, the following table presents typical data for the free-radical polymerization of methyl methacrylate (MMA) using a standard initiator, Azobisisobutyronitrile (AIBN). This data is intended to provide a general understanding of the type of results obtained from such experiments.

InitiatorMonomerInitiator Conc. (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
AIBNMMA0.016068550,0001.8
AIBNMMA0.026069035,0001.9
AIBNStyrene0.017088060,0002.1

This table is for illustrative purposes only and does not represent data from this compound-initiated polymerizations.

Experimental Protocols

No specific, validated experimental protocols for the use of this compound as a polymerization initiator are available in modern chemical literature due to its extreme toxicity. The following is a general protocol for free-radical bulk polymerization, illustrating where a radical initiator like this compound would hypothetically be used.

WARNING: This protocol is for informational purposes only. Do NOT attempt to use this compound.

General Protocol for Free-Radical Bulk Polymerization of a Vinyl Monomer

Materials:

  • Vinyl Monomer (e.g., Styrene, Methyl Methacrylate), freshly distilled to remove inhibitors.

  • Radical Initiator (A safer alternative like AIBN or Benzoyl Peroxide is strongly recommended).

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser and magnetic stirrer.

  • Inert gas supply (Nitrogen or Argon).

  • Heating source with temperature control (e.g., oil bath).

  • Solvent for precipitation (e.g., Methanol).

  • Vacuum oven.

Procedure:

  • Monomer Preparation: The monomer is purified by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: The reaction vessel is dried in an oven and then cooled under a stream of inert gas.

  • Charging the Reactor: The purified monomer and the radical initiator are added to the reaction vessel. The vessel is sealed and purged with an inert gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically 60-80°C for common initiators) with constant stirring. The reaction is allowed to proceed for a predetermined time.

  • Termination and Precipitation: The reaction is stopped by cooling the vessel in an ice bath. The viscous polymer solution is then slowly poured into a large volume of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at a moderate temperature until a constant weight is achieved.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound (Hg(C₆H₅)₂) Radicals 2 Phenyl Radicals (2 C₆H₅•) Initiator->Radicals Heat (Δ) Monomer Vinyl Monomer (CH₂=CHR) Radicals->Monomer Attack on double bond Radical_Monomer Initiated Monomer Radical Growing_Chain Propagating Polymer Chain Radical_Monomer->Growing_Chain + n Monomers Two_Chains Two Propagating Chains Polymer Final Polymer Chain Two_Chains->Polymer Combination or Disproportionation

Caption: General mechanism of free-radical polymerization initiated by this compound.

G cluster_workflow Experimental Workflow Monomer_Prep 1. Purify Monomer (Remove Inhibitor) Reactor_Setup 2. Assemble and Purge Reaction Vessel Monomer_Prep->Reactor_Setup Charging 3. Add Monomer and Initiator Reactor_Setup->Charging Polymerization 4. Heat under Inert Atmosphere Charging->Polymerization Precipitation 5. Cool and Precipitate Polymer in Non-solvent Polymerization->Precipitation Drying 6. Filter, Wash, and Dry Polymer Precipitation->Drying

Caption: A generalized experimental workflow for bulk free-radical polymerization.

References

Application Notes and Protocols: Precursor Selection for Metal-Organic Frameworks with a Focus on Safety and Functionality

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on Precursor Selection: The Case of Diphenylmercury

Researchers and professionals in drug development are advised that this compound is not a suitable or documented precursor for the synthesis of Metal-Organic Frameworks (MOFs). This compound is a highly toxic organomercury compound, and its use in materials synthesis, particularly for biomedical applications, is strongly discouraged due to extreme safety and environmental hazards.[1][2][3] The handling of such compounds poses significant risks, including fatal toxicity through ingestion, inhalation, or skin contact.[3][4]

Modern MOF synthesis prioritizes the use of safer and more efficient precursors to create materials with high stability, functionality, and biocompatibility, especially for applications in the pharmaceutical and medical fields.[5][6][7] This document provides a general protocol for the synthesis of a widely used and studied MOF, UiO-66, as a representative example of standard, safer laboratory procedures. It also outlines the rationale for precursor selection in MOF synthesis.

General Principles of Precursor Selection for MOF Synthesis

The selection of appropriate metal and organic precursors is a critical step that dictates the final properties of a MOF. The primary considerations include:

  • Low Toxicity: Metal precursors should have a well-documented and manageable toxicological profile. Metals such as zirconium, zinc, iron, and copper are commonly used.[5][7]

  • Coordination Chemistry: The metal source must be able to form stable coordination bonds with the organic linker to build a robust framework.

  • Functional Organic Linkers: The organic linker (e.g., a carboxylic acid) is chosen based on the desired pore size, geometry, and functionality of the MOF.

  • Biocompatibility: For drug delivery applications, the resulting MOF must be biocompatible and ideally biodegradable into non-toxic components.[6]

The following diagram illustrates the logical workflow for selecting a suitable precursor for MOF synthesis, emphasizing why a compound like this compound would be rejected early in the process.

cluster_0 Precursor Selection Workflow for MOF Synthesis start Define Target MOF Application (e.g., Drug Delivery) criteria_safety Assess Precursor Safety - Toxicity - Handling Requirements - Environmental Impact start->criteria_safety decision_safety Is it Safe? criteria_safety->decision_safety criteria_chem Evaluate Chemical Suitability - Coordination Geometry - Reactivity - Linker Compatibility decision_chem Is it Chemically Suitable? criteria_chem->decision_chem decision_safety->criteria_chem Yes reject Reject Precursor (e.g., this compound) decision_safety->reject No decision_chem->reject No select Select Precursor for Synthesis (e.g., ZrCl4, Terephthalic Acid) decision_chem->select Yes synthesis Proceed to Synthesis Protocol select->synthesis

Caption: Logical workflow for MOF precursor selection.

Representative Protocol: Synthesis of UiO-66 (a Zirconium-Based MOF)

This protocol describes the solvothermal synthesis of UiO-66, a highly stable zirconium-based MOF, which is often explored for drug delivery applications. This method serves as a standard and safe alternative to using hazardous materials.

Materials and Reagents:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC or Terephthalic acid)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

  • Chloroform

Experimental Procedure:

  • Solution Preparation: In a 100 mL screw-capped glass vial, dissolve Zirconium(IV) chloride (ZrCl₄) and 1,4-Benzenedicarboxylic acid (H₂BDC) in N,N-Dimethylformamide (DMF).

  • Modulation: Add a specific amount of hydrochloric acid (HCl) as a modulator to the solution. The modulator helps control the crystallite size and defect density.

  • Solvothermal Synthesis: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours. During this time, the UiO-66 crystals will form.

  • Cooling and Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. The white crystalline product will have precipitated. Collect the solid by centrifugation or filtration.

  • Washing and Solvent Exchange:

    • Wash the collected solid with fresh DMF three times to remove any unreacted precursors.

    • To remove the high-boiling point DMF from the pores, immerse the solid in methanol for 3 days, replacing the methanol daily.

  • Activation: To fully activate the MOF and ensure porous channels, perform a solvent exchange with a low-boiling point solvent like chloroform for another day. Afterwards, heat the sample under a dynamic vacuum at 180 °C for 12 hours to remove all guest molecules from the pores.

Quantitative Data for UiO-66 Synthesis

The following table summarizes the typical quantitative data for the synthesis described above.

ParameterValueUnit
ZrCl₄ Amount0.233g
H₂BDC Amount0.166g
DMF Volume60mL
HCl (modulator) Volume0.75mL
Reaction Temperature120°C
Reaction Time24hours
Typical Yield~85-95% (based on Zr)
BET Surface Area (Typical)1000 - 1500m²/g

Application in Drug Development: A General Workflow

MOFs are promising platforms for drug delivery due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[5][6][7] The general workflow, from MOF synthesis to its application as a drug carrier, is outlined below.

cluster_1 General Workflow for MOF-Based Drug Delivery synthesis 1. MOF Synthesis (e.g., UiO-66) activation 2. Activation (Solvent Removal) synthesis->activation loading 3. Drug Loading (e.g., via diffusion) activation->loading formulation 4. Formulation (e.g., into suspension) loading->formulation delivery 5. Administration & Targeted Delivery formulation->delivery release 6. Controlled Drug Release (e.g., pH-triggered) delivery->release

Caption: Workflow for MOF application in drug delivery.

Protocol for Drug Loading (Illustrative Example: Ibuprofen into UiO-66)

  • Preparation: Prepare a concentrated solution of the drug (e.g., Ibuprofen) in a suitable solvent (e.g., hexane).

  • Impregnation: Add the activated UiO-66 powder to the drug solution.

  • Loading: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Separation and Washing: Collect the drug-loaded MOF by centrifugation. Wash the solid briefly with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the final product under a vacuum at a temperature well below the drug's decomposition point.

The amount of loaded drug is typically quantified using techniques such as UV-Vis spectroscopy, thermogravimetric analysis (TGA), or high-performance liquid chromatography (HPLC) after digesting the MOF structure.

References

Application Notes and Protocols for the Analytical Determination of Diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmercury is an organometallic compound of mercury that poses significant toxicological risks. Its detection and quantification in various environmental and biological samples are crucial for monitoring environmental contamination, understanding its toxicological profile, and ensuring the safety of pharmaceutical and other manufactured products. These application notes provide an overview of the primary analytical techniques for the determination of this compound, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Analytical Techniques Overview

The principal analytical methods for the detection of this compound involve a combination of a separation technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a sensitive detection method, such as mass spectrometry (MS), inductively coupled plasma mass spectrometry (ICP-MS), or atomic fluorescence spectrometry (AFS). The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical techniques used for the determination of organomercury compounds, including this compound.

Analytical TechniqueSample MatrixLimit of Detection (LOD)RecoveryRelative Standard Deviation (RSD)Reference
Radiometric AnalysisLiquid Biological Samples0.0005 ppb90 ± 2%Not Specified[1]
GC-ECDBiological Material~1 ng/gAssessed by radiometric assay3.2%[2]
HPLC-ICP-MSEnvironmental Water, Human Hair, Fish8 ng/L (as Phenylmercury)Not Specified2.3%[3]
GC-NCI-MSWhole Blood0.02 ng/mL (as Methyl/Ethylmercury Bromide)67.1% (MeHg), 49.3% (EtHg)Not Specified[4][5]
HPLC-CVAFSSediment0.48 ng/g (as Inorganic Hg)95.8% (Inorganic Hg)< 8%[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including this compound.

Sample Preparation (Biological Tissues):

  • Homogenization: Homogenize 1 g of the tissue sample.

  • Acid Digestion: Add 10 mL of a concentrated nitric acid and sulfuric acid mixture (1:1 v/v) to the homogenized sample.

  • Heating: Heat the mixture at 60°C for 2 hours in a shaking water bath.

  • Extraction: After cooling, add 5 mL of toluene and shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Collection: Carefully collect the upper organic layer (toluene) for GC-MS analysis.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic this compound ions (e.g., m/z 354, 277, 202).

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a powerful technique for the speciation of organometallic compounds, offering high sensitivity and selectivity.[3]

Sample Preparation (Water Samples):

  • Cloud Point Extraction: To 10 mL of the water sample, add 0.5 mL of a 1% (w/v) Triton X-114 solution and 0.5 mL of a 1% (w/v) sodium diethyldithiocarbamate (NaDDTC) solution.[3]

  • Complexation: Adjust the pH to 7.0 and heat the solution in a water bath at 40°C for 15 minutes to induce the cloud point.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the surfactant-rich phase.

  • Dissolution: Decant the aqueous phase and dissolve the surfactant-rich phase in 0.5 mL of methanol.

  • Filtration: Filter the methanolic solution through a 0.22 µm syringe filter before HPLC-ICP-MS analysis.

HPLC-ICP-MS Parameters:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 80:20 (v/v) methanol/water containing 0.1% (v/v) formic acid and 20 mM ammonium acetate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ICP-MS System: Agilent 7900 or equivalent.

  • RF Power: 1550 W.

  • Carrier Gas Flow: 1.0 L/min.

  • Makeup Gas Flow: 0.15 L/min.

  • Monitored Isotope: ²⁰²Hg.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Digestion Acid Digestion (HNO3/H2SO4) Homogenization->Digestion Extraction Toluene Extraction Digestion->Extraction Centrifugation Centrifugation Extraction->Centrifugation Organic_Phase Collect Organic Phase Centrifugation->Organic_Phase Injection GC Injection Organic_Phase->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data Data Analysis Detection->Data

Caption: Workflow for this compound analysis by GC-MS.

Experimental Workflow for HPLC-ICP-MS Analysis of this compound

HPLC_ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ICP-MS Analysis Water_Sample Water Sample CPE Cloud Point Extraction (Triton X-114, NaDDTC) Water_Sample->CPE Centrifugation Centrifugation CPE->Centrifugation Surfactant_Phase Collect Surfactant Phase Centrifugation->Surfactant_Phase Dissolution Dissolution in Methanol Surfactant_Phase->Dissolution Injection HPLC Injection Dissolution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Nebulization Nebulization Separation->Nebulization Ionization Plasma Ionization Nebulization->Ionization Detection Mass Detection (²⁰²Hg) Ionization->Detection Data Data Analysis Detection->Data

Caption: Workflow for this compound analysis by HPLC-ICP-MS.

References

Application Notes and Protocols for the Safe Handling and Disposal of Diphenylmercury Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmercury is a highly toxic organomercury compound that requires stringent safety protocols for its handling and disposal. Due to its stability, it is not as acutely reactive as some alkylmercury compounds, but it still poses a severe health hazard through all routes of exposure—inhalation, ingestion, and skin absorption.[1][2] These application notes provide detailed procedures for the safe management of this compound waste in a laboratory setting, with a focus on minimizing exposure and ensuring proper disposal in accordance with hazardous waste regulations.

Hazard Identification and Safety Data

This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents like benzene and chloroform.[1][3] It is classified as acutely toxic and can cause damage to the central nervous system and kidneys.[2][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₁₀Hg[3]
Molar Mass354.80 g/mol [3]
AppearanceWhite crystalline solid[1][3]
Melting Point121-123 °C[3]
Boiling Point204 °C[3]
Solubility in WaterInsoluble[1]

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral1H300: Fatal if swallowed
Acute Toxicity, Dermal1H310: Fatal in contact with skin
Acute Toxicity, Inhalation1H330: Fatal if inhaled
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects

Source: PubChem CID 11488[2]

Safe Handling and Personal Protective Equipment (PPE)

All manipulations involving this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]

Table 3: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
GlovesDouble gloving: Inner layer of nitrile gloves, outer layer of Silver Shield/4H® or similar heavy-duty chemical resistant gloves.Provides maximum protection against skin absorption. This compound can penetrate standard laboratory gloves.
Eye ProtectionChemical splash goggles and a face shield.Protects eyes and face from splashes of this compound solutions or solid particles.
Lab CoatFlame-resistant lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory ProtectionA NIOSH-approved respirator with mercury vapor cartridges may be required for certain high-risk procedures or in the event of a spill. Consult your institution's environmental health and safety (EHS) office.Provides an additional layer of protection against inhalation of mercury vapors.

Waste Collection and Storage

This compound waste is classified as hazardous waste and must be handled accordingly.[6]

Waste Segregation and Labeling
  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, disposable labware) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").

Storage
  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Use secondary containment (e.g., a plastic tub or tray) for all waste containers to prevent the spread of contamination in case of a leak.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Small Spills (<1 gram of solid or <10 mL of a dilute solution)
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE as outlined in Table 3.

  • Containment: If it is a liquid spill, contain it with an absorbent material like vermiculite or a commercial mercury spill kit absorbent. For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup:

    • Carefully collect the spilled material and any contaminated absorbents using a plastic scoop or spatula.

    • Place all contaminated materials into a designated hazardous waste container.

    • Wipe the spill area with a decontamination solution (e.g., a solution of sodium thiosulfate), followed by a soap and water wash.

  • Dispose: All cleanup materials are to be disposed of as this compound hazardous waste.

Large Spills (>1 gram of solid or >10 mL of a dilute solution)
  • Evacuate Immediately: Evacuate the entire laboratory and close the doors.

  • Alert Authorities: Immediately contact your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill yourself. A trained hazardous materials team is required.

Experimental Protocol: Chemical Degradation of this compound Waste

For laboratory-scale waste streams where the concentration of this compound is known, chemical degradation via oxidation with bromine water can be employed to cleave the carbon-mercury bond, converting the organomercury into an inorganic mercury salt, which can then be precipitated for disposal. This procedure must be performed in a chemical fume hood.

Materials
  • This compound waste solution in an organic solvent (e.g., heptane/toluene mixture)

  • Saturated bromine water

  • 1 M Sodium thiosulfate solution

  • 1 M Sodium sulfide solution

  • pH paper or pH meter

  • Appropriate hazardous waste containers

Procedure
  • Preparation: Ensure all necessary PPE is worn and the procedure is conducted in a certified chemical fume hood.

  • Oxidation:

    • Carefully add saturated bromine water to the this compound waste solution in a separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup. The orange-brown color of the bromine water should fade as it reacts.

    • Continue adding bromine water in small portions and shaking until a faint, persistent orange-brown color remains in the aqueous layer, indicating an excess of bromine.

  • Quenching Excess Bromine:

    • Slowly add 1 M sodium thiosulfate solution to the mixture until the orange-brown color of the excess bromine disappears.

  • Separation:

    • Allow the layers to separate. The upper organic layer should now be free of this compound. The lower aqueous layer contains the inorganic mercury salts.

    • Drain the lower aqueous layer into a clean beaker.

  • Precipitation of Mercury Sulfide:

    • Adjust the pH of the aqueous solution to between 8 and 10 using a suitable base (e.g., 1 M NaOH).

    • Slowly add 1 M sodium sulfide solution while stirring to precipitate the mercury as mercury (II) sulfide (HgS), a highly insoluble and more stable form of mercury.

  • Waste Disposal:

    • Allow the black precipitate of HgS to settle.

    • Collect the precipitate by filtration. The solid HgS and the filter paper should be disposed of as solid mercury hazardous waste.

    • The remaining filtrate should be tested for mercury content. If it meets the local regulatory limits for disposal, it can be neutralized and disposed of down the drain with copious amounts of water. Otherwise, it should be collected as hazardous liquid waste.

    • The organic layer from the initial separation should be collected and disposed of as hazardous organic solvent waste.

Table 4: Quantitative Data for Bromine Water Treatment

AnalyteSolventRecovery of Mercury in Aqueous Phase
This compoundHeptane-Toluene Mixture95 ± 5%

This data is based on the extraction of this compound for analytical purposes and suggests a high efficiency for the cleavage of the carbon-mercury bond by bromine water.

Diagrams

Diphenylmercury_Waste_Handling_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal generation This compound Waste (Solid or Liquid) solid_waste Solid Waste Container generation->solid_waste Solid liquid_waste Liquid Waste Container generation->liquid_waste Liquid storage Designated Hazardous Waste Storage Area solid_waste->storage liquid_waste->storage treatment Chemical Degradation (Optional, if feasible) storage->treatment To Lab Treatment pickup Hazardous Waste Pickup storage->pickup Direct Disposal treatment->pickup

Caption: Workflow for this compound waste management.

Spill_Response_Decision_Tree cluster_assessment Initial Assessment cluster_large_spill Large Spill Protocol cluster_small_spill Small Spill Protocol spill This compound Spill Occurs is_large Spill > 1g solid or > 10mL solution? spill->is_large evacuate Evacuate Laboratory is_large->evacuate Yes alert_others Alert others & restrict area is_large->alert_others No contact_ehs Contact EHS & Emergency Services evacuate->contact_ehs no_cleanup DO NOT attempt cleanup contact_ehs->no_cleanup don_ppe Don appropriate PPE alert_others->don_ppe contain Contain the spill don_ppe->contain cleanup Clean up spill material contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste decontaminate->dispose

Caption: Decision tree for this compound spill response.

References

experimental setup for photochemical reactions of diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a generalized framework for conducting photochemical reactions of diphenylmercury. While specific experimental parameters from definitive literature remain elusive in broad searches, this note outlines the typical apparatus, a general protocol, and the types of data that are crucial for characterizing such reactions. This guide is intended to serve as a foundational resource for researchers designing experiments in this area.

Introduction

The study of photochemical reactions of organometallic compounds like this compound is essential for understanding reaction mechanisms, radical chemistry, and potential applications in synthesis and environmental science. The photolysis of this compound typically involves the cleavage of the carbon-mercury bond upon absorption of ultraviolet (UV) radiation, leading to the formation of phenyl radicals and elemental mercury. These reactive intermediates can then engage in a variety of subsequent reactions, depending on the solvent and other species present in the reaction mixture.

Experimental Setup

A standard photochemical reactor setup is required for the controlled irradiation of this compound solutions. The specific configuration can be adapted based on the scale of the reaction and the desired analytical outcomes.

Key Components:

  • UV Light Source: A high-pressure or medium-pressure mercury vapor lamp is a common choice, providing a broad spectrum of UV radiation. For more selective reactions, specific wavelength filters or monochromatic light sources like lasers can be employed. The power output of the lamp (e.g., 125 W, 450 W) should be chosen based on the desired reaction rate and volume.[1]

  • Reaction Vessel: The reaction vessel must be transparent to the UV wavelengths being used. Quartz is the preferred material for its high transmittance in the UV region. The vessel should be equipped with ports for sample introduction and withdrawal, gas purging (e.g., with an inert gas like argon or nitrogen to remove oxygen), and temperature control. For larger scale reactions, an immersion well design, where the lamp is placed inside a quartz jacket surrounded by the reaction solution, is efficient.

  • Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a circulating water bath or a cold finger, is crucial to maintain a constant and controlled reaction temperature. This is often achieved by jacketing the reaction vessel or the immersion well.

  • Stirring: Homogeneous irradiation of the solution is critical. A magnetic stirrer or mechanical overhead stirrer should be used to ensure the reaction mixture is well-agitated.

  • Safety Shielding: UV radiation is harmful to the eyes and skin. The entire apparatus must be housed in a light-tight enclosure or behind a UV-blocking shield to prevent exposure.[1]

Experimental Workflow Diagram

experimental_workflow prep_solution Prepare this compound Solution in an appropriate solvent (e.g., cyclohexane) degas Degas solution with inert gas (Ar or N2) prep_solution->degas transfer Transfer solution to quartz reaction vessel degas->transfer setup_apparatus Assemble photochemical reactor (UV lamp, cooling, stirring) transfer->setup_apparatus irradiate Irradiate solution at a controlled temperature setup_apparatus->irradiate monitor Monitor reaction progress (e.g., TLC, GC, UV-Vis) irradiate->monitor quench Quench reaction monitor->quench workup Work-up and isolate products quench->workup analyze Analyze products (e.g., GC-MS, NMR, HPLC) workup->analyze quantify Quantify product yields and quantum yield analyze->quantify photochemical_reaction This compound This compound (Ph2Hg) excited_state Excited State [Ph2Hg]* This compound->excited_state Absorption uv_light UV Light (hν) uv_light->excited_state phenyl_radical Phenyl Radical (Ph•) excited_state->phenyl_radical Homolytic Cleavage mercury Elemental Mercury (Hg) excited_state->mercury solvent_reaction Reaction with Solvent (e.g., Cyclohexane) phenyl_radical->solvent_reaction dimerization Dimerization phenyl_radical->dimerization phenylcyclohexane Phenylcyclohexane solvent_reaction->phenylcyclohexane biphenyl Biphenyl dimerization->biphenyl

References

Application Notes and Protocols: Diphenylmercury as a Standard for Mercury Speciation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury speciation analysis, the quantification of individual mercury compounds, is critical in environmental monitoring, toxicology, and pharmaceutical development due to the varying toxicity of different mercury species. Accurate quantification relies on the use of well-characterized standards. Diphenylmercury (Hg(C₆H₅)₂), a stable organomercury compound, serves as a valuable, albeit highly toxic, standard for the identification and quantification of arylmercury species.[1] Its stability makes it a reliable reference material when handled with appropriate safety measures.

These application notes provide detailed protocols for the preparation and use of this compound as a calibration standard in mercury speciation analysis, primarily focusing on hyphenated techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use as a standard.

PropertyValue
Chemical Formula Hg(C₆H₅)₂[1]
Molar Mass 354.80 g/mol [1][2]
Appearance White, crystalline solid[1][3]
Melting Point 121-124 °C[2]
Solubility Insoluble in water; soluble in organic solvents such as benzene, chloroform, and diethyl ether; slightly soluble in ethanol.[1]

Safety and Handling Precautions

EXTREME CAUTION IS ADVISED. this compound is a highly toxic compound and should only be handled by trained personnel in a controlled laboratory environment.[1][4]

  • Engineering Controls: All work with solid this compound and its concentrated solutions must be performed in a certified fume hood with good ventilation to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene) and consider double-gloving. Change gloves immediately if contaminated.

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Lab Coat: A dedicated lab coat should be worn and laundered professionally.

  • Waste Disposal: All this compound waste, including contaminated labware, must be disposed of as hazardous waste according to institutional and national regulations.

Experimental Protocols

Preparation of this compound Stock Standard Solution (e.g., 1000 µg/mL as Hg)

This protocol describes the preparation of a primary stock solution. All glassware must be scrupulously cleaned and dried.

Materials:

  • This compound (analytical standard grade)

  • Methanol (HPLC grade)

  • Toluene (HPLC grade)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance (readable to 0.01 mg)

  • Glass funnels and beakers

  • Amber glass storage bottles with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 17.74 mg of this compound (equivalent to 10.00 mg of Hg) into a clean, dry 10 mL beaker.

  • Record the exact weight.

  • In a fume hood, add a small volume of toluene (e.g., 2-3 mL) to the beaker to dissolve the this compound. Gentle swirling may be required.

  • Quantitatively transfer the dissolved this compound to a 10 mL Class A volumetric flask using a glass funnel.

  • Rinse the beaker and funnel multiple times with small volumes of methanol, transferring the rinsings to the volumetric flask.

  • Bring the flask to the final volume with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to a labeled amber glass bottle with a PTFE-lined cap for storage.

Calculation:

Concentration (µg/mL as Hg) = (Mass of this compound (mg) / Molar Mass of this compound ( g/mol )) * Molar Mass of Hg ( g/mol ) * (1 / Volume of flask (mL)) * 1000

Preparation of Working Standard Solutions

Working standards are prepared by serial dilution of the stock solution.

Materials:

  • This compound stock solution (1000 µg/mL as Hg)

  • Methanol (HPLC grade) or appropriate mobile phase

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Procedure:

  • Prepare an intermediate standard (e.g., 10 µg/mL as Hg) by diluting the 1000 µg/mL stock solution. For example, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

  • Prepare a series of working standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 ng/mL as Hg) by further diluting the intermediate standard with the mobile phase to be used in the HPLC-ICP-MS analysis. This helps to minimize matrix mismatch effects.

  • Prepare working standards fresh daily to ensure accuracy.[6]

Stability of this compound Standard Solutions
  • Stock Solution: When stored in an amber glass bottle with a PTFE-lined cap at 4°C and protected from light, the methanolic stock solution of this compound is expected to be stable for several months. However, periodic verification against a freshly prepared standard is recommended.

  • Working Solutions: Aqueous-organic working solutions are less stable and should be prepared fresh for each analysis. The stability of mercury species in solution is influenced by factors such as pH, presence of complexing agents, and exposure to light.[7]

Application: Mercury Speciation by HPLC-ICP-MS

This section provides a general workflow for the use of this compound standards in a typical HPLC-ICP-MS analysis for mercury speciation.

Instrumental Parameters (Example)
ParameterCondition
HPLC System Inert, metal-free system recommended[8]
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with methanol and an aqueous solution containing a complexing agent (e.g., L-cysteine) and a buffer.
Injection Volume 20 µL
ICP-MS System Equipped with a standard sample introduction system.
Monitored Isotopes ²⁰²Hg
Experimental Workflow

The following diagram illustrates the general workflow for mercury speciation analysis using a this compound standard.

workflow prep_stock Prepare this compound Stock Solution (1000 µg/mL) prep_work Prepare Working Standards (e.g., 0.1 - 10 ng/mL) prep_stock->prep_work Dilution hplc_icpms HPLC-ICP-MS Analysis prep_work->hplc_icpms Injection prep_sample Prepare Sample Extract prep_sample->hplc_icpms Injection cal_curve Generate Calibration Curve hplc_icpms->cal_curve Peak Area of Standards quant Quantify Phenylmercury in Sample hplc_icpms->quant Peak Area of Sample cal_curve->quant Calibration Function data_report Data Reporting quant->data_report

Caption: Experimental workflow for mercury speciation analysis.

Data Presentation

The results from the analysis of the calibration standards are used to construct a calibration curve by plotting the peak area against the concentration of mercury.

Standard Concentration (ng/mL as Hg)Peak Area (Counts)
0.115,234
0.576,170
1.0151,980
5.0758,900
10.01,525,600

The concentration of phenylmercury in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Logical Relationships in Standard Preparation

The following diagram illustrates the hierarchical relationship in the preparation of analytical standards.

standards solid Solid this compound (Analytical Standard) stock Stock Solution (e.g., 1000 µg/mL) solid->stock Dissolution & Dilution intermediate Intermediate Standard (e.g., 10 µg/mL) stock->intermediate Dilution working Working Standards (ng/mL range) intermediate->working Serial Dilution calibration Calibration Curve working->calibration Analysis

Caption: Hierarchy of standard preparation for calibration.

Conclusion

This compound, when handled with the necessary precautions, is a suitable standard for the speciation analysis of arylmercury compounds. Its stability in organic solvents allows for the preparation of reliable stock solutions. The protocols outlined in these application notes provide a framework for the safe and effective use of this compound in a research or quality control setting. Due to the limited recent literature on its specific application as a calibrant in modern analytical techniques, it is recommended to validate the stability and performance of this compound standards within the specific analytical method being employed.

References

Application Notes and Protocols for the Synthesis of Nanoparticles Using Diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of organometallic precursors in the synthesis of high-quality semiconductor nanoparticles has been a cornerstone of materials chemistry for decades. Diphenylmercury ((C₆H₅)₂Hg), as an organomercury compound, presents a potential, albeit less common, precursor for the synthesis of mercury-containing nanoparticles, such as mercury selenide (HgSe) and mercury telluride (HgTe). These nanoparticles are of significant interest in various fields, including bioimaging, sensing, and thermoelectrics, owing to their unique size-dependent optical and electronic properties.

This document provides detailed application notes and proposed experimental protocols for the synthesis of mercury-based nanoparticles using this compound. Due to the limited specific literature on this compound as a nanoparticle precursor, the following protocols are based on established methods for analogous organometallic precursors and should be considered as a starting point for further investigation and optimization.

Caution: this compound and other organomercury compounds are highly toxic. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste materials must be disposed of according to institutional and national safety regulations for heavy metal and organic waste.

Application Notes

The thermal decomposition of this compound in the presence of a chalcogen source (e.g., selenium or tellurium) and a coordinating solvent is the most probable route for the synthesis of HgSe or HgTe nanoparticles. The key parameters influencing the size, shape, and quality of the resulting nanoparticles include:

  • Reaction Temperature: Higher temperatures generally lead to faster precursor decomposition and particle growth, often resulting in larger nanoparticles.

  • Precursor Concentration: The ratio of this compound to the chalcogen source will influence the stoichiometry and can affect the nucleation and growth kinetics.

  • Coordinating Solvent/Ligands: High-boiling point solvents with coordinating ability (e.g., oleylamine, oleic acid, trioctylphosphine oxide) are crucial for stabilizing the growing nanoparticles, preventing aggregation, and controlling their shape.

  • Reaction Time: The duration of the reaction at a high temperature will directly impact the final size of the nanoparticles through Ostwald ripening.

Proposed Experimental Protocols

Synthesis of Mercury Selenide (HgSe) Nanoparticles

This protocol outlines a proposed method for the synthesis of HgSe nanoparticles via the hot-injection of a selenium precursor into a solution containing this compound.

Materials:

  • This compound ((C₆H₅)₂Hg)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Oleylamine (OLA)

  • 1-Octadecene (ODE)

  • Toluene

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Preparation of Selenium Precursor (TOP-Se):

    • In a glovebox, dissolve 0.079 g (1 mmol) of selenium powder in 1 mL of trioctylphosphine (TOP). This solution should be clear and colorless to slightly yellowish.

  • Reaction Setup:

    • In a 50 mL three-neck flask, combine 0.355 g (1 mmol) of this compound and 10 mL of oleylamine (OLA) and 10 mL of 1-octadecene (ODE).

    • Attach the flask to a Schlenk line, and degas the mixture under vacuum at 100 °C for 30 minutes to remove water and oxygen.

    • Switch to an inert atmosphere (argon or nitrogen).

  • Nanoparticle Synthesis:

    • Heat the this compound solution to the desired reaction temperature (e.g., 180 °C) under vigorous stirring.

    • Rapidly inject the prepared TOP-Se solution into the hot reaction mixture.

    • The solution should change color, indicating the formation of HgSe nanoparticles.

    • Allow the reaction to proceed for a specific time (e.g., 5-30 minutes) to control the nanoparticle size.

  • Purification:

    • After the desired reaction time, quickly cool the flask to room temperature by removing the heating mantle.

    • Add 20 mL of toluene to the reaction mixture.

    • Precipitate the nanoparticles by adding 40 mL of methanol.

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes).

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene.

    • Repeat the precipitation and centrifugation steps two more times to remove excess reagents.

    • Finally, disperse the purified HgSe nanoparticles in a suitable solvent like toluene or chloroform for storage and characterization.

Quantitative Data Summary (Hypothetical):

ParameterValue
This compound1 mmol
Selenium1 mmol
Oleylamine10 mL
1-Octadecene10 mL
Reaction Temperature180 °C
Reaction Time10 min
Expected Result
Nanoparticle Size3-5 nm
Size Distribution< 10%
Synthesis of Mercury Telluride (HgTe) Nanoparticles

This protocol provides a proposed method for the synthesis of HgTe nanoparticles.

Materials:

  • This compound ((C₆H₅)₂Hg)

  • Tellurium (Te) powder

  • Trioctylphosphine (TOP)

  • Oleic Acid (OA)

  • 1-Octadecene (ODE)

  • Toluene

  • Ethanol

Equipment:

  • Same as for HgSe synthesis.

Protocol:

  • Preparation of Tellurium Precursor (TOP-Te):

    • In a glovebox, dissolve 0.128 g (1 mmol) of tellurium powder in 1 mL of trioctylphosphine (TOP). Gentle heating may be required to facilitate dissolution.

  • Reaction Setup:

    • In a 50 mL three-neck flask, combine 0.355 g (1 mmol) of this compound, 5 mL of oleic acid (OA), and 15 mL of 1-octadecene (ODE).

    • Degas the mixture under vacuum at 120 °C for 30 minutes.

    • Switch to an inert atmosphere.

  • Nanoparticle Synthesis:

    • Heat the reaction mixture to the desired temperature (e.g., 220 °C) with stirring.

    • Rapidly inject the TOP-Te solution.

    • Monitor the reaction by observing the color change of the solution.

    • Maintain the reaction at this temperature for a set duration (e.g., 2-20 minutes).

  • Purification:

    • Cool the reaction to room temperature.

    • Add toluene to the crude solution.

    • Precipitate the HgTe nanoparticles with ethanol.

    • Centrifuge, discard the supernatant, and re-disperse the nanoparticles in toluene.

    • Repeat the purification process twice.

    • Store the purified nanoparticles in an inert atmosphere.

Quantitative Data Summary (Hypothetical):

ParameterValue
This compound1 mmol
Tellurium1 mmol
Oleic Acid5 mL
1-Octadecene15 mL
Reaction Temperature220 °C
Reaction Time5 min
Expected Result
Nanoparticle Size4-6 nm
Size Distribution< 15%

Visualizations

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_reaction Nanoparticle Synthesis cluster_purification Purification Chalcogen_Powder Chalcogen Powder (Se or Te) TOP_Chalcogen TOP-Se / TOP-Te Solution Chalcogen_Powder->TOP_Chalcogen TOP Trioctylphosphine (TOP) TOP->TOP_Chalcogen Hot_Injection Hot Injection TOP_Chalcogen->Hot_Injection This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Solvent_Ligand Coordinating Solvent (OLA/OA + ODE) Solvent_Ligand->Reaction_Mixture Reaction_Mixture->Hot_Injection Nanoparticle_Growth Nanoparticle Growth (Controlled Time & Temp) Hot_Injection->Nanoparticle_Growth Crude_Solution Crude Nanoparticle Solution Nanoparticle_Growth->Crude_Solution Precipitation Precipitation (Toluene/Methanol or Ethanol) Crude_Solution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Purified_Nanoparticles Purified Nanoparticles Centrifugation->Purified_Nanoparticles

Caption: Experimental workflow for the synthesis of mercury chalcogenide nanoparticles.

Logical_Relationship This compound This compound ((C₆H₅)₂Hg) Nanoparticle_Nucleation Nanoparticle Nucleation (HgSe or HgTe) This compound->Nanoparticle_Nucleation Chalcogen_Source Chalcogen Source (Se or Te in TOP) Chalcogen_Source->Nanoparticle_Nucleation Coordinating_Solvent Coordinating Solvent (e.g., Oleylamine, Oleic Acid) Stabilized_Nanoparticles Stabilized Nanoparticles Coordinating_Solvent->Stabilized_Nanoparticles High_Temperature High Temperature High_Temperature->Nanoparticle_Nucleation Nanoparticle_Growth Nanoparticle Growth Nanoparticle_Nucleation->Nanoparticle_Growth Nanoparticle_Growth->Stabilized_Nanoparticles

Caption: Logical relationship of components in the nanoparticle synthesis process.

Application Notes and Protocols: The Use of Diphenylmercury in Crystal Engineering Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystal engineering is a rapidly growing field focused on the design and synthesis of crystalline solids with desired physicochemical properties.[1] This involves understanding and controlling intermolecular interactions to create specific crystal packing arrangements.[2] Diphenylmercury, with its linear geometry and the ability of the mercury atom to participate in a variety of secondary interactions, serves as a valuable building block in supramolecular chemistry.[3][4] Its use allows for the construction of novel co-crystals and coordination polymers with potentially enhanced thermal stability and other modified properties.[5]

These application notes provide an overview of the utility of this compound in crystal engineering, along with detailed protocols for its synthesis and co-crystallization, and a summary of relevant crystallographic data.

Safety Precautions

WARNING: this compound and its compounds are highly toxic.[6] They are fatal if swallowed, inhaled, or in contact with skin.[6] All handling of this compound must be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All chemical waste must be disposed of in accordance with local regulations for heavy metal and mercury-containing compounds.[7]

Applications in Crystal Engineering

The primary application of this compound in crystal engineering is as a linear "linker" or building block to construct supramolecular architectures. The mercury center can participate in various non-covalent interactions, including:

  • Secondary Hg···N/O/S bonds: These interactions, though weaker than covalent bonds, are directional and can be used to guide the assembly of molecules into predictable patterns.[3]

  • π-π stacking: The phenyl rings of this compound can interact with other aromatic systems.

  • van der Waals forces: These forces play a significant role in the overall crystal packing.

By forming co-crystals with other molecules (co-formers), this compound can be used to:

  • Create novel crystalline materials: The combination of this compound with functional co-formers can lead to new materials with unique properties.

  • Modify physicochemical properties: The incorporation of this compound into a crystal lattice can alter properties such as melting point, solubility, and thermal stability.[5][8]

  • Study intermolecular interactions: The relatively simple and rigid structure of this compound makes it an excellent model compound for studying the nature of mercury-involved non-covalent bonds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • 3% Sodium amalgam

  • Bromobenzene

  • Dry toluene or xylene

  • Ethyl acetate

  • Benzene

  • 95% Ethanol

  • 1-L round-bottomed flask with reflux condenser

  • Oil bath

  • Fluted filter paper and 20-cm glass funnel

  • Extraction apparatus

  • Distillation apparatus

Procedure:

  • In a 1-L round-bottomed flask fitted with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g (1.15 moles) of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.[7]

  • Reflux the mixture with frequent shaking for twelve hours in an oil bath at 130°C.[7]

  • While still hot, transfer the mixture to a fluted filter paper in a 20-cm glass funnel, leaving behind as much elemental mercury as possible. (Caution: Perform in a fume hood) .[7]

  • Use a specialized extraction apparatus to extract the this compound with 600 cc of boiling benzene for approximately ten hours.[7]

  • Distill the benzene solution under reduced pressure on an oil bath, raising the temperature to 110°C near the end of the distillation.[7]

  • Remove the solid residue from the flask and wash it with four 50 cc portions of ice-cold 95% ethanol until it is nearly white.[7]

  • The expected yield is 65–75 g (32–37% of the theoretical amount), with a melting point of 121–123°C.[7]

Protocol 2: Co-crystal Screening with this compound

This protocol outlines general methods for screening for co-crystals of this compound with a chosen co-former. Common methods include slow evaporation, slurry conversion, and mechanochemical grinding.[9][10]

Materials:

  • This compound

  • Selected co-former(s)

  • A range of solvents (e.g., chloroform, acetonitrile, hexane, ethanol)[11]

  • Vials

  • Stir plate and stir bars

  • Mortar and pestle or ball mill

  • Spatula

  • Analytical balance

Procedure:

A. Slow Solvent Evaporation:

  • Dissolve stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of this compound and the co-former in a suitable solvent in a vial. Gentle heating may be required to facilitate dissolution.[10]

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for crystal formation over several days to weeks.

  • Isolate any resulting crystals for analysis.

B. Slurry Co-crystallization:

  • Add stoichiometric amounts of solid this compound and the co-former to a vial.

  • Add a small amount of a solvent in which both compounds have limited solubility.

  • Add a magnetic stir bar and stir the slurry at a constant speed for 24-48 hours.

  • Filter the solid, wash with a small amount of the same solvent, and air-dry.

  • Analyze the resulting solid powder.

C. Mechanochemical Grinding (Neat Grinding):

  • Place stoichiometric amounts of this compound and the co-former into a mortar or a milling jar.

  • Grind the mixture together for a set period (e.g., 30-60 minutes).

  • Analyze the resulting powder. For liquid-assisted grinding, a few drops of a solvent can be added before grinding.

Characterization of Co-crystal Formation:

The products from the screening should be analyzed using techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify new crystalline phases that are different from the starting materials.

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the new solid, which is typically different from the melting points of the individual components.

  • Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the crystal structure of the new co-crystal.

Data Presentation: Crystallographic Data of this compound and its Complexes

The following table summarizes key quantitative data from crystallographic studies of this compound and related complexes.

CompoundCrystal SystemSpace GroupC-Hg-C Angle (°)Hg-C Bond Lengths (Å)Other Key Interactions/Distances (Å)
This compound (at 120 K)MonoclinicC2/c178.4(3)2.083(6), 2.088(6)C-H···π(arene) hydrogen bond
[{Hg(C₆F₅)₂}₂{Ph₂P(O)}₂CH₂] (1Hg)[11]MonoclinicC2/c175.06(9)2.063(2), 2.071(2)Distorted T-shape geometry at Hg, O-Hg-C angles of 86.56(7)° and 97.38(6)°.[11]
[Hg(C₆F₅)₂{2-PO(NEt₂)₂C₃N₂H₂}₂CH₂]n (2Hg)[11]TriclinicP-1--1D coordination polymer, four-coordinate mercury with linear C-Hg-C units.[11]
[Hg(C₆F₅)₂{2-PPh₂(O)C₆H₄}₂O] (3Hg)[11]TriclinicP-1--T-shaped three-coordinate mercury, C-Hg-O bond angles of 88.11(15)°–95.62(14)°.[11]
This compound · Phenanthroline Adduct[3]----Secondary Hg···N bonds in the range of 2.8-3.0 Å.[3]

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts in the use of this compound for crystal engineering.

experimental_workflow cluster_synthesis Component Preparation cluster_screening Co-crystal Screening (Protocol 2) cluster_analysis Analysis and Characterization start Select Co-former mix Mix DPM and Co-former (Stoichiometric Ratios) start->mix synth_dpm Synthesize this compound (Protocol 1) synth_dpm->mix method1 Slow Evaporation mix->method1 method2 Slurry Conversion mix->method2 method3 Mechanochemical Grinding mix->method3 pxrd PXRD Analysis method1->pxrd method2->pxrd method3->pxrd dsc DSC Analysis pxrd->dsc scxrd Single Crystal Growth & SCXRD Analysis dsc->scxrd If new phase detected result New Co-crystal Structure scxrd->result logical_relationship start This compound (Linear Building Block) assembly Co-crystallization (Self-Assembly) start->assembly coformer Functional Co-former (e.g., H-bond donor/acceptor) coformer->assembly interactions Controlled Intermolecular Interactions (e.g., Hg···N, π-π stacking) assembly->interactions cocrystal Engineered Co-crystal interactions->cocrystal property Modified Physicochemical Properties (e.g., Thermal Stability, Solubility) cocrystal->property

References

Troubleshooting & Optimization

improving yield and purity of diphenylmercury synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of diphenylmercury synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several methods are available for the synthesis of this compound. The most common include:

  • Grignard Reaction: This involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a mercury(II) halide, such as mercuric chloride.[1][2] This is a robust and well-established method.[1]

  • Sodium Amalgam Method: This procedure uses bromobenzene, sodium amalgam, and a solvent like toluene or xylene, refluxed for several hours.[3]

  • Disproportionation of Phenylmercury Salts: This method involves the disproportionation of a phenylmercuric salt (e.g., phenylmercuric acetate) in the presence of a polyamine to yield this compound.[4]

  • Nesmeyanov Reaction: Diazonium salts can be treated with copper metal to alkylate Hg(II).[5]

Q2: What are the primary safety concerns when working with this compound?

A2: this compound is a highly toxic organomercury compound.[2][6] Inhalation of vapors, ingestion, and skin contact should be strictly avoided.[3][7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] All waste materials should be handled and disposed of as hazardous chemical waste.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: The crude this compound product can be purified by recrystallization. A common method involves washing the solid residue with ice-cold 95% ethanol.[3] Benzene has also been used for extraction, taking advantage of this compound's solubility in it.[3] When selecting a recrystallization solvent, the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, n-hexane/acetone, and n-hexane/THF.[8]

Troubleshooting Guide

Issue 1: Low Yield in Grignard Synthesis

Question Answer & Troubleshooting Steps
Why is my yield of this compound low when using the Grignard method? Low yields in Grignard reactions are often due to several factors. The primary culprits are the presence of moisture and side reactions.[9]
How can I ensure my reaction is anhydrous? All glassware must be rigorously dried, either in an oven or by flame-drying under a vacuum, and then cooled under an inert atmosphere (e.g., argon or nitrogen).[9] The solvent (typically diethyl ether or THF) must be anhydrous.[1]
What are the common side reactions and how can they be minimized? A common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl halide.[9] This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings, which keeps the concentration of the aryl halide low.[9] Another potential issue is the stoichiometry; a 2:1 ratio of the Grignard reagent to the mercury(II) halide is required for the synthesis of diorganomercury compounds.[1]

Issue 2: Impure Product

Question Answer & Troubleshooting Steps
My this compound product is not pure. What are the likely contaminants? Impurities can include unreacted starting materials, byproducts from side reactions, or residual solvent. In the Grignard synthesis, biphenyl from Wurtz coupling can be a significant impurity. In the sodium amalgam method, unreacted bromobenzene and other organomercury species could be present.
How can I improve the purity of my product? Purification is crucial. After the reaction, a thorough workup is necessary. For the sodium amalgam method, extraction with a suitable solvent like boiling benzene followed by distillation of the solvent is recommended.[3] The resulting solid should then be washed with cold 95% ethanol to remove more soluble impurities.[3] For the Grignard method, after quenching the reaction, the product should be extracted into an organic solvent, washed, dried, and the solvent removed. The crude product can then be purified by recrystallization.

Data Presentation: Comparison of Synthesis Methods

Synthesis Method Reactants Typical Yield Key Advantages Key Disadvantages
Sodium Amalgam Bromobenzene, 3% Sodium Amalgam, Toluene/Xylene, Ethyl Acetate32–37%[3]One-pot reaction.Moderate yield, long reaction time (12 hours), use of highly toxic mercury.[3]
Grignard Reaction Phenylmagnesium Bromide, Mercuric ChlorideVaries; generally considered a high-yielding method.[1]Robust and versatile method.[1]Requires strictly anhydrous conditions, potential for Wurtz coupling side reactions.[9]
Disproportionation Phenylmercuric Acetate, Polyamine (e.g., Polyethyleneimine)Up to 95%[4]Very high yield, rapid reaction.[4]Requires the synthesis of the starting phenylmercuric salt.

Experimental Protocols

Synthesis of this compound via the Sodium Amalgam Method
  • Reactants: 900 g of 3% sodium amalgam, 180 g (1.15 moles) of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.[3]

  • Procedure:

    • Combine all reactants in a 1-L round-bottomed flask fitted with a reflux condenser.

    • Reflux the mixture with frequent shaking for twelve hours in an oil bath at 130°C.

    • While still hot, transfer the mixture to a fluted filter paper, leaving behind as much mercury as possible.

    • Extract the this compound from the solid on the filter paper with 600 cc of boiling benzene for about ten hours.

    • Distill the benzene solution under reduced pressure.

    • Wash the solid residue with four 50 cc portions of ice-cold 95% alcohol.

  • Yield: 65–75 g (32–37% of the theoretical amount).[3]

  • Purity: The melting point of the purified product is 121–123°C.[3]

General Protocol for the Synthesis of this compound via the Grignard Reaction
  • Reactants: Magnesium turnings, phenyl bromide, anhydrous diethyl ether or THF, mercuric chloride.

  • Procedure:

    • Grignard Reagent Preparation:

      • Ensure all glassware is flame-dried and under an inert atmosphere.

      • Place magnesium turnings in a flask.

      • Add a solution of phenyl bromide in anhydrous ether dropwise to the magnesium. The reaction should initiate, indicated by a gentle reflux.

    • Reaction with Mercuric Chloride:

      • Cool the prepared Grignard solution in an ice bath.

      • Slowly add a solution of mercuric chloride in anhydrous ether to the Grignard reagent. A 2:1 molar ratio of Grignard reagent to mercuric chloride is required.[1]

    • Workup and Purification:

      • After the addition is complete, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.

      • The organic layer is separated, and the aqueous layer is extracted with ether.

      • The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

      • The crude product is purified by recrystallization.

Visualizations

Diphenylmercury_Synthesis_Workflow General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Reactants Select Starting Materials (e.g., Bromobenzene or Phenyl Grignard) Reaction Perform Chemical Reaction (e.g., with Na-Amalgam or HgCl2) Reactants->Reaction Crude_Product Obtain Crude this compound Reaction->Crude_Product Extraction Extraction with a suitable solvent (e.g., boiling benzene) Crude_Product->Extraction Solvent_Removal Solvent Removal (e.g., reduced pressure distillation) Extraction->Solvent_Removal Washing Washing with a non-solvent (e.g., cold ethanol) Solvent_Removal->Washing Pure_Product Pure this compound Washing->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Grignard_Troubleshooting Troubleshooting Low Yield in Grignard Synthesis Start Low Yield Observed Check_Anhydrous Are reaction conditions strictly anhydrous? Start->Check_Anhydrous Check_Stoichiometry Is the Grignard:HgCl2 ratio 2:1? Check_Anhydrous->Check_Stoichiometry Yes Solution_Anhydrous Dry all glassware and use anhydrous solvents. Check_Anhydrous->Solution_Anhydrous No Check_Addition Was the Grignard reagent added slowly to HgCl2? Check_Stoichiometry->Check_Addition Yes Solution_Stoichiometry Adjust stoichiometry to 2:1. Check_Stoichiometry->Solution_Stoichiometry No Solution_Addition Slow addition minimizes side reactions (Wurtz coupling). Check_Addition->Solution_Addition No Success Improved Yield Check_Addition->Success Yes Solution_Anhydrous->Check_Stoichiometry Solution_Stoichiometry->Check_Addition Solution_Addition->Success

Caption: Troubleshooting flowchart for low yield in the Grignard synthesis of this compound.

References

Technical Support Center: Troubleshooting Diphenylmercury Decomposition in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting common issues related to the decomposition of diphenylmercury in solution. This compound is a relatively stable organometallic compound, but it can be susceptible to degradation under certain experimental conditions. This can lead to inaccurate results and potential safety hazards. The following resources are designed to help you identify and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • Light: Exposure to ultraviolet (UV) and, to a lesser extent, visible light can induce photochemical decomposition.

  • Temperature: Elevated temperatures can promote thermal decomposition.

  • Solvent and Reagents: The choice of solvent and the presence of certain reagents, particularly strong acids, bases, and oxidizing agents, can significantly impact stability.

Q2: What are the common decomposition products of this compound?

A2: The decomposition of this compound typically yields metallic mercury (Hg), benzene, and biphenyl. Under certain conditions, other phenyl-containing byproducts may also be formed. The hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and mercury/mercury oxides.

Q3: How can I visually detect if my this compound solution is decomposing?

A3: Visual indicators of decomposition can include:

  • Precipitation: The formation of a fine black or grey precipitate is often indicative of metallic mercury formation.

  • Discoloration: A change in the solution's color, such as turning yellow or brown, can suggest the presence of decomposition byproducts.

  • Turbidity: A loss of clarity or the appearance of cloudiness in the solution.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize decomposition during storage, solutions of this compound should be:

  • Stored in amber glass vials or containers wrapped in aluminum foil to protect from light.

  • Kept in a cool, dark place, preferably refrigerated.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) if the solvent is sensitive to oxidation or if long-term stability is critical.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound solutions.

Problem Potential Cause Recommended Solution
Unexpected precipitation (black/grey solid) in the solution. Photochemical decomposition due to light exposure.Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. Work in a dimly lit area or use a glovebox with UV-filtered light.
Thermal decomposition due to excessive heat.Maintain the reaction at the specified temperature. Use a temperature-controlled reaction setup (e.g., oil bath, heating mantle with a controller).
Reaction with incompatible reagents.Ensure all reagents are compatible with this compound. Avoid strong oxidizing agents.
Solution turns yellow or brown. Formation of colored byproducts from decomposition.This is often a sign of slow decomposition. Prepare fresh solutions before use. If the experiment allows, purify the this compound before preparing the solution.
Impurities in the solvent or this compound starting material.Use high-purity, anhydrous solvents. Recrystallize or purify the this compound solid before use.
Inconsistent or non-reproducible experimental results. Gradual decomposition of the stock solution over time.Prepare fresh this compound solutions for each set of experiments. If a stock solution must be used, regularly check its purity by a suitable analytical method (e.g., HPLC, NMR).
Presence of atmospheric oxygen.For sensitive reactions, degas the solvent and perform the experiment under an inert atmosphere (nitrogen or argon).
Difficulty dissolving this compound. Inappropriate solvent choice.This compound is soluble in benzene and chloroform, and slightly soluble in ethanol and diethyl ether.[1] Refer to solubility data to select an appropriate solvent.
Low-quality or impure this compound.Ensure the purity of the this compound. Impurities can affect solubility.

Quantitative Data on this compound Properties

The following table summarizes key physical and solubility properties of this compound to aid in experimental design.

PropertyValueReference
Molar Mass 354.80 g/mol [1]
Appearance White solid[1]
Melting Point 121-123 °C[1]
Boiling Point 204 °C[1]
Solubility Soluble in benzene, chloroform; Slightly soluble in ethanol, diethyl ether[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from established literature procedures for the synthesis of this compound and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2][3]

Materials:

  • Bromobenzene

  • Sodium metal

  • Mercuric chloride

  • Anhydrous diethyl ether or toluene

  • Benzene

  • 95% Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Amalgam: Carefully prepare a 3% sodium amalgam.

  • Reaction: In a round-bottom flask, combine bromobenzene and mercuric chloride in a suitable solvent like toluene.

  • Slowly add the sodium amalgam to the reaction mixture with vigorous stirring. The reaction is exothermic and should be controlled.

  • Reflux the mixture for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully decant the solvent and unreacted mercury.

  • Extraction: Extract the solid residue with hot benzene.

  • Purification: Remove the benzene under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with cold 95% ethanol to remove impurities.

  • Dry the purified this compound under vacuum.

Protocol 2: Monitoring this compound Decomposition by UV-Vis Spectroscopy

This protocol provides a general method for monitoring the decomposition of this compound in solution by observing changes in its UV-Vis absorption spectrum.

Materials:

  • This compound solution in a UV-transparent solvent (e.g., cyclohexane, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Controlled light source (for photodecomposition studies)

  • Temperature-controlled cuvette holder (for thermal decomposition studies)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Acquire an initial UV-Vis spectrum of the solution to determine the wavelength of maximum absorbance (λmax).

  • Initiate decomposition:

    • Photodecomposition: Irradiate the solution in the cuvette with a light source of known wavelength and intensity.

    • Thermal decomposition: Place the cuvette in a temperature-controlled holder set to the desired temperature.

  • Monitor spectral changes: At regular time intervals, record the full UV-Vis spectrum of the solution.

  • Data Analysis: Plot the absorbance at λmax as a function of time. The decrease in absorbance corresponds to the decomposition of this compound. The rate of decomposition can be determined from the slope of this plot.

Protocol 3: Analysis of this compound and its Decomposition Products by HPLC

This protocol outlines a general approach for separating and quantifying this compound and its primary decomposition products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile/water or methanol/water mixture)

  • Standards of this compound, benzene, and biphenyl

  • Syringe filters (0.45 µm)

Procedure:

  • Method Development: Develop an isocratic or gradient elution method that provides good separation of this compound, benzene, and biphenyl. A reversed-phase C18 column is a good starting point. The mobile phase composition will need to be optimized based on the specific column and compounds.

  • Calibration: Prepare a series of standard solutions of this compound, benzene, and biphenyl of known concentrations. Inject these standards into the HPLC to generate calibration curves (peak area vs. concentration).

  • Sample Preparation: Take an aliquot of the this compound solution to be analyzed. If necessary, dilute it with the mobile phase to fall within the concentration range of the calibration curves. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: Identify the peaks corresponding to this compound and its decomposition products by comparing their retention times to those of the standards. Quantify the concentration of each compound using the calibration curves.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical workflow for troubleshooting this compound decomposition.

Diphenylmercury_Troubleshooting start Problem Observed: Unexpected Results or Visual Changes check_visual Visual Inspection: Precipitate, Color Change, Turbidity? start->check_visual inconsistent_results Inconsistent Results start->inconsistent_results No Visual Change precipitate Precipitate (Black/Grey) check_visual->precipitate Yes color_change Color Change (Yellow/Brown) check_visual->color_change Yes cause_photo Potential Cause: Photodecomposition precipitate->cause_photo cause_thermal Potential Cause: Thermal Decomposition precipitate->cause_thermal cause_reagent Potential Cause: Incompatible Reagents precipitate->cause_reagent color_change->cause_photo cause_impurity Potential Cause: Impurities color_change->cause_impurity inconsistent_results->cause_impurity cause_stock_decomp Potential Cause: Stock Solution Degradation inconsistent_results->cause_stock_decomp cause_oxygen Potential Cause: Atmospheric Oxygen inconsistent_results->cause_oxygen solution_light Solution: Protect from Light cause_photo->solution_light solution_temp Solution: Control Temperature cause_thermal->solution_temp solution_reagent Solution: Check Reagent Compatibility cause_reagent->solution_reagent solution_purity Solution: Use High-Purity Materials cause_impurity->solution_purity solution_fresh Solution: Prepare Fresh Solutions cause_stock_decomp->solution_fresh solution_inert Solution: Use Inert Atmosphere cause_oxygen->solution_inert

Caption: Troubleshooting workflow for this compound decomposition.

References

optimization of reaction conditions for phenylation using diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenylation Reactions Using Diphenylmercury

Welcome to the technical support center for the optimization of phenylation reactions using this compound. This guide provides essential information, including safety protocols, frequently asked questions, and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experimental work.

Disclaimer: this compound is a highly toxic substance and should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls.[1][2][3] Always consult the Safety Data Sheet (SDS) before use.[1][2][3][4]

Safety First: Handling this compound

Due to the high toxicity of this compound, stringent safety measures are imperative. Chronic exposure to mercury compounds can lead to severe health issues.[2]

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves. It is advisable to use heavy-duty gloves (e.g., Silver Shield) as some organomercury compounds can penetrate standard latex or nitrile gloves.[5] Always inspect gloves before use.[1]

    • Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face respirator.[1][2]

    • Lab Coat: A flame-resistant and impervious lab coat is mandatory to prevent skin contact.[1][2]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek urgent medical attention.[2][3][4] Remove all contaminated clothing.[2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Waste Disposal: Dispose of all mercury-containing waste as hazardous waste according to institutional and local regulations.[1][3][4] Do not discharge into the environment.[1][3]

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling this compound during an experimental procedure.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Proper PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh Proceed handle_transfer Transfer to Reaction Flask handle_weigh->handle_transfer handle_run Run Reaction handle_transfer->handle_run clean_quench Quench Reaction Safely handle_run->clean_quench Reaction Complete clean_decontaminate Decontaminate Glassware clean_quench->clean_decontaminate clean_waste Segregate Hg Waste clean_decontaminate->clean_waste clean_dispose Dispose via EHS clean_waste->clean_dispose

Caption: Workflow for Safe Handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties? this compound, with the formula Hg(C₆H₅)₂, is a white, solid organomercury compound.[6] It is soluble in organic solvents like benzene and chloroform, and slightly soluble in ethanol and diethyl ether.[6] It is known for being a relatively stable organometallic compound but sees limited use due to its high toxicity.[6]

Q2: What is the primary mechanism for phenylation using this compound? Historically, phenylation reactions involving organomercury compounds like this compound often proceed through a free radical mechanism, especially when initiated by heat or light. In the context of transition-metal-catalyzed cross-coupling reactions, this compound can also act as a transmetalating agent, transferring a phenyl group to a catalytic metal center (e.g., palladium), although this application is now rare due to safer alternatives.

Q3: What are the main advantages and disadvantages of using this compound for phenylation?

  • Advantages: this compound is a stable, solid compound that can be easily handled and weighed (with proper precautions). It can serve as a phenyl source in specific applications where other reagents may fail, particularly in older, established procedures.

  • Disadvantages: The primary disadvantage is its extreme toxicity.[6] Mercury-containing byproducts can be difficult to remove from the final product, and the disposal of mercury waste is costly and environmentally sensitive. Modern phenylation reagents, such as phenylboronic acids (in Suzuki coupling) or phenylzinc reagents, offer much lower toxicity and are generally preferred.

Q4: How should I store this compound? Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It should be stored away from incompatible materials and foodstuff containers.[1] The storage area should be locked.[3]

Troubleshooting Guide

This section addresses common issues encountered during phenylation reactions.

Troubleshooting Flowchart

cluster_yield Low or No Yield cluster_purity Product Purity Issues cluster_solutions Potential Solutions start Reaction Issue? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents purify_hg Residual Hg Contamination? start->purify_hg check_conditions Verify Temperature & Reaction Time check_reagents->check_conditions sol_reagents Purify Starting Materials Re-calculate Amounts check_reagents->sol_reagents If purity is suspect check_setup Ensure Inert Atmosphere (if required) check_conditions->check_setup sol_conditions Optimize Temp/Time Monitor via TLC/GC check_setup->sol_conditions If conditions are off purify_side Side Products Present? purify_hg->purify_side sol_hg Use Hg Scavengers Recrystallize/Chromatography purify_hg->sol_hg If Hg is present sol_side Adjust Conditions to Minimize Side Reactions purify_side->sol_side If byproducts exist

Caption: Logic Diagram for Troubleshooting Phenylation Reactions.

Q: Why is my reaction yield low or non-existent? A: Low yields can stem from several factors.[7] Consider the following:

  • Reagent Quality: Ensure the purity of your starting materials, including the substrate and this compound. Impurities can inhibit the reaction.

  • Reaction Conditions: The reaction may be sensitive to temperature. If the reaction is run too cold, it may be too slow; if too hot, decomposition of reagents or products might occur. Monitor the reaction over time using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.[7]

  • Atmosphere: Some reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with moisture. Ensure your glassware is properly dried and the system is purged.[7]

  • Stoichiometry: Accurately calculate and weigh all reagents. An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products.[8]

Q: How can I remove mercury-containing byproducts from my final product? A: Removing residual mercury species is a critical purification challenge.

  • Aqueous Washes: Certain inorganic mercury salts can be removed with aqueous washes. A wash with a solution of a chelating agent (e.g., EDTA) or a solution containing iodide salts (to form water-soluble mercury complexes) may be effective.

  • Chromatography: Column chromatography can be effective, but irreversible binding of mercury compounds to the stationary phase (like silica gel) can occur.

  • Mercury Scavengers: Commercially available mercury scavengers (resins or silica-based materials with thiol groups) are designed to selectively bind and remove mercury from organic solutions.

Q: My reaction is producing multiple products. How can I improve selectivity? A: The formation of side products is common. To improve selectivity:

  • Lower the Temperature: Running the reaction at a lower temperature can often favor the desired kinetic product over thermodynamic side products.

  • Change the Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. Screen a range of solvents to find one that favors the desired product.

  • Use Additives: In some cases, additives like a specific ligand (for catalyzed reactions) or a radical scavenger/initiator can control the reaction pathway.

Optimization of Reaction Conditions

Systematic optimization is key to maximizing yield and purity. Below is an example table illustrating parameters that should be varied and monitored. Since recent, specific literature data for this reaction is scarce, this table serves as a general template for your own experimental design.

EntryParameter VariedConditionSubstrate Conv. (%)Desired Product Yield (%)Notes
1Temperature 60 °C50%45%Slow reaction
2Temperature 80 °C95%85%Good conversion and yield
3Temperature 100 °C98%70%Increased side products observed
4Solvent Toluene90%80%-
5Solvent Dioxane95%85%Optimal solvent
6Solvent DMF70%60%Possible decomposition
7Time 6 h75%70%Incomplete reaction
8Time 12 h95%85%Reaction complete
9Time 24 h95%83%No improvement after 12h

General Experimental Protocol

WARNING: This is a generalized procedure and must be adapted for specific substrates and reaction scales. All steps must be performed in a chemical fume hood with appropriate PPE.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture, especially if the reaction is sensitive to water.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a reflux condenser and a magnetic stir bar) under an inert atmosphere (N₂ or Ar) if necessary.

  • Reagent Addition:

    • To the reaction flask, add the substrate and a suitable anhydrous solvent.

    • In a separate container, weigh the required amount of this compound.

    • Add the this compound to the reaction flask. If the reaction is exothermic, consider adding it portion-wise or as a solution, potentially at a reduced temperature (e.g., in an ice bath).

  • Reaction:

    • Heat the reaction mixture to the optimized temperature and stir vigorously.

    • Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a suitable quenching agent.

    • Transfer the mixture to a separatory funnel and perform aqueous washes to remove water-soluble byproducts. Consider a wash with a mercury-chelating solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final phenylation product.

This guide is intended to provide foundational support for your research. Always prioritize safety and consult primary literature for established procedures whenever possible.

References

Technical Support Center: Removal of Residual Diphenylmercury from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual diphenylmercury from their reaction mixtures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of this compound.

Problem 1: this compound is still present in the product after a standard aqueous workup.

  • Cause: this compound is a non-polar and water-insoluble compound, making it difficult to remove with simple aqueous washes.[1]

  • Solution 1: Precipitation with Sulfur-Based Reagents. Convert the this compound into highly insoluble mercury(II) sulfide (HgS). This is a widely used and effective method for mercury removal.[2][3][4]

    • Method A: Elemental Sulfur: Add elemental sulfur to the reaction mixture and stir. The reaction may require heating.[5][6]

    • Method B: Sodium Sulfide/Polysulfide: Wash the organic phase with an aqueous solution of sodium sulfide or sodium polysulfide.[2][3][7]

    • Method C: Thiols: Introduce a thiol-containing reagent to cleave the Hg-C bond and precipitate the mercury as a thiol derivative or sulfide.[8][9][10][11][12][13]

  • Solution 2: Oxidative Extraction. Use an oxidizing agent to break the phenyl-mercury bond and extract the resulting inorganic mercury into an aqueous phase.

    • Method: Bromine Water Extraction: Extract the reaction mixture with a solution of bromine water. This method has been shown to be highly effective for removing this compound from organic solvents.[14]

Problem 2: The precipitated mercury sulfide is too fine and passes through the filter paper.

  • Cause: The precipitated HgS can sometimes form very fine particles.

  • Solution 1: Use a Finer Filter. Employ a membrane filter with a smaller pore size or a pad of Celite® or diatomaceous earth over a standard filter paper to aid in the filtration of fine particles.

  • Solution 2: Centrifugation. If filtration is ineffective, centrifuge the mixture to pellet the fine precipitate, then decant the supernatant.

  • Solution 3: Co-precipitation. Add a filter aid or a small amount of a flocculant to the mixture before filtration to help agglomerate the fine particles.

Problem 3: The desired product co-precipitates with the mercury sulfide.

  • Cause: The product may have an affinity for the sulfur reagent or the mercury sulfide precipitate.

  • Solution 1: Optimize the Stoichiometry. Use the minimum amount of precipitating agent required to remove the this compound to avoid excess reagent that could react with the product.

  • Solution 2: Change the Precipitation Method. If one sulfur-based reagent causes co-precipitation, try a different one (e.g., switch from sodium sulfide to a thiol).

  • Solution 3: Wash the Precipitate. Wash the filtered precipitate with a solvent in which the desired product is soluble but the mercury sulfide is not.

  • Solution 4: Redissolve and Re-precipitate. If the product is valuable, consider redissolving the precipitate in a suitable solvent and attempting a more selective re-precipitation of the mercury sulfide under different conditions (e.g., different pH or temperature).

Frequently Asked Questions (FAQs)

Q1: How can I tell if all the this compound has been removed?

A1: The most reliable method is to use an analytical technique such as:

  • Thin Layer Chromatography (TLC): If your product has a different Rf value from this compound, you can monitor the disappearance of the this compound spot.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative analysis of the amount of residual this compound.[15]

  • Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) Spectroscopy: These methods can detect trace amounts of mercury in the final product.[11][14][16]

Q2: Are the sulfur-based removal methods compatible with my functional groups?

A2: Sulfur-based reagents, particularly thiols and sulfides, are nucleophilic and can potentially react with sensitive functional groups in your desired product (e.g., electrophilic centers). It is advisable to run a small-scale test reaction to check for compatibility. If incompatibility is an issue, consider the oxidative extraction method with bromine water.

Q3: What are the safety precautions I should take when handling this compound and the resulting mercury waste?

A3: this compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[17][18] Always wear appropriate personal protective equipment (PPE), including gloves (nitrile or other resistant material), safety goggles, and a lab coat.[18] All mercury-containing waste, including the precipitated mercury sulfide, is considered hazardous and must be disposed of according to institutional and local regulations.[19][20][21][22]

Q4: Can I use chromatography to remove this compound?

A4: Yes, chromatography can be an effective purification method. Since this compound is a non-polar compound, you can often separate it from more polar products using:

  • Silica Gel Chromatography: Elute with a non-polar solvent system to retain the more polar product on the column while the this compound elutes.

  • Reverse-Phase Chromatography: Use a polar mobile phase to elute the polar product first, while the non-polar this compound is retained longer on the non-polar stationary phase.[23]

Data Presentation

The following table summarizes the quantitative data available for different this compound removal methods.

MethodReagentEfficiencyConditionsReference(s)
Oxidative Extraction Bromine Water93 ± 5% recovery from heptane-tolueneLiquid-liquid extraction[14]
Precipitation 1,3-benzenediamidoethanethiol (BDETH2)99.97% removal of Hg(II)pH 4.0 - 6.0[11]
Precipitation Sodium Tetrasulfide (Na2S4)~90-98% removal of gaseous mercuryFlue gas treatment[2]

Note: The efficiencies for BDETH2 and sodium tetrasulfide are for general mercury removal and not specifically for this compound in a reaction mixture, but they indicate the high efficiency of sulfur-based precipitation methods.

Experimental Protocols

Protocol 1: Removal of this compound by Precipitation with Sodium Sulfide

  • Dissolution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel.

  • Washing: Wash the organic layer two to three times with an equal volume of a 1 M aqueous solution of sodium sulfide (Na₂S). Shake the funnel for 1-2 minutes during each wash. A black precipitate of mercury(II) sulfide (HgS) should form.

  • Separation: Carefully separate the aqueous layer containing the precipitate. If the precipitate is in the organic layer, proceed to filtration.

  • Filtration (if necessary): If a precipitate is present in the organic layer, filter it through a pad of Celite® to remove the HgS.

  • Final Washes: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for residual mercury.

Protocol 2: Removal of this compound by Oxidative Extraction with Bromine Water

Caution: Bromine is corrosive and toxic. Handle with appropriate safety precautions in a fume hood.

  • Dissolution: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., dichloromethane, heptane).

  • Extraction: Transfer the solution to a separatory funnel.

  • Bromine Water Wash: Add an equal volume of a saturated solution of bromine in water. Shake the funnel, venting frequently to release any pressure. The bromine color in the aqueous layer should fade as it reacts. Continue adding bromine water in portions until the color persists, indicating an excess of the reagent.

  • Quenching Excess Bromine: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the bromine color in both layers is discharged.

  • Separation and Washes: Separate the organic layer. Wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Analysis: Check the purified product for the absence of this compound.

Visualizations

Diphenylmercury_Removal_Workflow cluster_precipitation Method 1: Precipitation cluster_extraction Method 2: Oxidative Extraction start_precip Reaction Mixture (contains this compound) add_sulfur Add Sulfur Reagent (e.g., Na2S solution) start_precip->add_sulfur Step 1 form_hgs Formation of HgS (insoluble precipitate) add_sulfur->form_hgs Step 2 filter Filter to Remove HgS form_hgs->filter Step 3 product_precip Purified Product filter->product_precip Step 4 start_extract Reaction Mixture (contains this compound) add_bromine Extract with Bromine Water start_extract->add_bromine Step 1 cleavage Oxidative Cleavage of Ph-Hg Bond add_bromine->cleavage Step 2 separation Separate Aqueous and Organic Layers cleavage->separation Step 3 product_extract Purified Product (in organic layer) separation->product_extract Step 4

Caption: Workflow for this compound Removal.

Troubleshooting_Logic cluster_solutions Solutions cluster_fine_solutions Fine Precipitate Solutions start Problem: This compound Remains check_method Was a specific removal method used? start->check_method extract Use Oxidative Extraction (Bromine Water) start->extract chromatography Use Chromatography (Silica or Reverse Phase) start->chromatography precipitate Use Precipitation Method (e.g., Na2S, Thiols) check_method->precipitate No fine_precipitate Problem: Fine Precipitate check_method->fine_precipitate Yes, Precipitation precipitate->fine_precipitate celite Use Celite/Finer Filter fine_precipitate->celite centrifuge Centrifuge and Decant fine_precipitate->centrifuge

Caption: Troubleshooting Logic for this compound Removal.

References

addressing stability issues of diphenylmercury under air and light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing stability issues of diphenylmercury when exposed to air and light. This compound is a stable solid under normal conditions but can undergo degradation, impacting experimental accuracy and safety.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a white solid compound that is historically considered to be a particularly stable organometallic compound.[1] It is generally stable towards air and moisture but is sensitive to light.[2][3] The carbon-mercury bond in organomercury compounds is typically stable but light-sensitive.[2]

Q2: What are the primary causes of this compound degradation in a laboratory setting?

The primary causes of degradation are exposure to light (photodecomposition) and, to a lesser extent, strong oxidizing agents.[4] While generally stable in air, prolonged exposure, especially in solution and in the presence of light, can lead to oxidation.

Q3: What are the known decomposition products of this compound?

Upon decomposition, this compound is known to break down into inorganic mercury species.[5] The hazardous decomposition products listed in safety data sheets include carbon monoxide, carbon dioxide, and mercury/mercury oxides.[4] The specific inorganic mercury species (e.g., Hg(I) or Hg(II) salts) that are formed can depend on the experimental conditions.

Q4: How can I visually identify if my this compound sample has started to decompose?

While this compound is a white solid[1], decomposition may be indicated by a change in color or the appearance of metallic mercury (a silvery liquid). However, significant degradation can occur before any visual changes are apparent. Therefore, analytical methods are recommended for confirming stability.

Q5: Are there any recommended stabilizers for this compound?

The available literature does not specify particular chemical stabilizers for this compound. The most effective stabilization strategy is to control the storage and handling environment by protecting the compound from light and air.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying concentrations in repeat experiments). Decomposition of this compound stock or working solutions.1. Protect from Light: Store stock solutions in amber vials or vials wrapped in aluminum foil. Prepare working solutions fresh before each experiment. 2. Inert Atmosphere: If working with solutions for extended periods, consider preparing and handling them under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[6][7][8] 3. Solvent Purity: Use high-purity, degassed solvents to minimize reactive impurities and dissolved oxygen.
Precipitate formation in a this compound solution. Formation of insoluble inorganic mercury salts due to decomposition.1. Confirm Identity: Analyze the precipitate to confirm if it is a mercury-containing compound. 2. Review Handling Procedures: Ensure that all handling steps minimize exposure to light and air. 3. Solvent Compatibility: Verify the solubility of this compound in the chosen solvent at the experimental concentration.
Unexpected side-products observed in a reaction involving this compound. This compound is acting as a source of phenyl radicals due to decomposition.1. Run a Control Experiment: Perform the reaction without the other reactants to see if this compound decomposes under the reaction conditions (temperature, solvent, light exposure). 2. Modify Reaction Conditions: If decomposition is suspected, consider running the reaction at a lower temperature or in the dark.
Discoloration of the solid this compound sample. Gross decomposition of the solid material.1. Assess Purity: Use an analytical technique like NMR or melting point to determine the purity of the sample. 2. Proper Storage: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place.[4][9]

Data on this compound Stability

Parameter Condition 1 (e.g., Amber Vial, Air) Condition 2 (e.g., Clear Vial, Air) Condition 3 (e.g., Clear Vial, N2) Condition 4 (e.g., Amber Vial, N2)
Light Source Ambient Lab LightAmbient Lab LightAmbient Lab LightAmbient Lab Light
Temperature (°C)
Solvent
Concentration (M)
Time (hours)
% Decomposition
Appearance

Experimental Protocols

Protocol for Assessing Photostability of this compound in Solution

This protocol is a general guideline and should be adapted based on the specific experimental needs and available analytical instrumentation. It is based on the principles of photostability testing outlined by the ICH.[10][11][12]

1. Objective: To evaluate the effect of light on the stability of this compound in a specific solvent.

2. Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, benzene, chloroform)[1]

  • Transparent (e.g., clear glass) and light-protected (e.g., amber glass or foil-wrapped) vials with airtight caps.

  • A controlled light source (a photostability chamber is ideal, but a consistent laboratory light source can be used for preliminary studies).

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or GC-MS).[13][14][15]

3. Procedure:

  • Prepare a stock solution of this compound of a known concentration in the desired solvent.

  • Aliquot the stock solution into several transparent and light-protected vials.

  • Keep one set of transparent and light-protected vials in the dark as a control.

  • Expose the other sets of vials to the light source for predefined periods (e.g., 1, 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample from each exposed vial and the corresponding dark control vial.

  • Analyze the samples using a validated analytical method to determine the concentration of this compound remaining.

  • Record any changes in the physical appearance of the solutions.

4. Data Analysis:

  • Calculate the percentage of this compound degraded at each time point relative to the dark control.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Protocol for Handling this compound in an Inert Atmosphere

For experiments requiring strict exclusion of air, the use of a glovebox or Schlenk line is recommended.[6][8]

1. Objective: To prepare a solution of this compound under an inert atmosphere to prevent oxidation.

2. Materials:

  • This compound

  • Dry, degassed solvent

  • Schlenk flask or vial suitable for a glovebox

  • Syringes and needles (if using a Schlenk line)

  • Inert gas source (Nitrogen or Argon)

3. Procedure (using a Schlenk line):

  • Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Weigh the desired amount of this compound into the Schlenk flask under a positive pressure of inert gas.

  • Seal the flask and purge with inert gas by applying vacuum and backfilling with the inert gas (repeat 3 times).

  • Add the dry, degassed solvent to the flask via a syringe through a rubber septum.

  • Stir the solution until the this compound is fully dissolved.

  • The solution can then be transferred to other reaction vessels using standard air-sensitive techniques.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Stock Solution B Aliquot into Transparent & Light-Protected Vials A->B C Expose to Light Source B->C D Store Control in Dark B->D E Sample at Time Intervals C->E D->E F Analyze Samples (e.g., HPLC, UV-Vis) E->F G Calculate % Degradation F->G

Caption: Experimental workflow for assessing the photostability of this compound.

troubleshooting_workflow A Inconsistent Experimental Results Observed? B Check for Light Exposure A->B Yes C Check for Air Exposure A->C Yes D Review Solvent Purity A->D Yes E Use Amber Vials or Wrap in Foil B->E F Prepare Solutions Fresh B->F G Use Inert Atmosphere (Glovebox/Schlenk Line) C->G H Use High-Purity, Degassed Solvents D->H I Re-run Experiment and Monitor Stability E->I F->I G->I H->I

Caption: Troubleshooting guide for stability issues with this compound.

References

challenges in scaling up reactions involving diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

An invaluable resource for researchers, scientists, and drug development professionals, this technical support center provides essential guidance for scaling up reactions involving diphenylmercury. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental challenges, detailed protocols, and key physical and chemical data to ensure the safe and effective handling of this highly toxic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: this compound is a highly toxic organomercury compound. It is fatal if swallowed or inhaled and fatal in contact with skin[1][2]. It can cause damage to organs, particularly the kidneys and nervous system, through prolonged or repeated exposure[1][2]. Due to its high toxicity, all handling must be performed by trained professionals in a controlled environment[3].

Q2: What personal protective equipment (PPE) is mandatory when working with this compound? A2: Appropriate PPE is critical. This includes:

  • Gloves: Handle with chemical-impermeable gloves; latex gloves are not sufficient protection[4]. Silver Shield gloves are a recommended option[4]. Always inspect gloves before use.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[5][6].

  • Body Protection: Wear fire/flame resistant and impervious clothing to prevent any skin exposure[5][6].

  • Respiratory Protection: Use only in a well-ventilated area, typically a certified chemical fume hood[5]. If dusts are generated, a respiratory protection program that meets OSHA standards is required[6].

Q3: How should this compound waste be disposed of? A3: All waste containing mercury is classified as hazardous waste and must be disposed of according to institutional and local regulations[7][8]. Never dispose of this compound waste by evaporation, in the sewer, or in regular trash[7]. Collect all waste (including contaminated materials like gloves and filter paper) in sturdy, sealed, and clearly labeled containers. Contact your institution's Environmental Health and Safety (EHS) department for a scheduled waste pick-up[7][9].

Q4: Can a reaction involving this compound be left unattended? A4: No. Given the high toxicity and the potential for exothermic reactions, especially during scale-up, all reactions involving this compound should be continuously monitored. Key parameters like temperature and stirring should be closely observed to prevent runaway reactions or the formation of hazardous byproducts.

Troubleshooting Guide

Problem 1: Low or inconsistent yield during scale-up.

  • Q: My reaction yield dropped significantly when I moved from a 100g scale to a 1kg scale. What could be the cause? A: Scaling up is not always linear. Several factors can affect yield:

    • Inefficient Mixing: A magnetic stir bar may be sufficient for a small flask, but larger vessels require mechanical stirrers to ensure the reaction mixture is homogenous. Poor mass transfer can severely compromise yield[10].

    • Thermal Gradients: Larger volumes can lead to uneven heating or cooling, creating localized hot spots or cold spots that can cause precipitation or the formation of impurities[10]. Ensure your reactor has adequate temperature control and monitoring.

    • Addition Rate: In semi-batch processes, the rate of reagent addition is critical. A rate that is too fast can lead to localized high concentrations and side reactions. Slower, controlled addition is often necessary at a larger scale[11].

Problem 2: Difficulty in product purification.

  • Q: After synthesis, my this compound product is difficult to purify and appears discolored. What are the best practices for purification? A: Purification of this compound typically involves extraction and washing.

    • Extraction: The crude product is often extracted with a boiling solvent like benzene. This must be done in a fume hood due to the high toxicity of both this compound and benzene vapors[12]. Ensure the extraction is performed for a sufficient duration to completely dissolve the product[12].

    • Washing: After extraction and removal of the solvent, the solid residue should be washed with ice-cold 95% ethanol until it is nearly white[12]. Multiple washings may be necessary[12].

    • Filtration: When filtering to remove excess mercury before extraction, be careful not to transfer too much elemental mercury, as it can break the filter paper[12].

Problem 3: Accidental spills.

  • Q: What is the correct procedure for cleaning up a small spill of solid this compound? A: In case of a spill, evacuate personnel to a safe area and ensure the area is well-ventilated[5].

    • Wear the appropriate PPE as described in the FAQ section.

    • Avoid generating dust[5].

    • Carefully collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal[5].

    • Clean the affected area thoroughly.

    • Label the container as hazardous waste and arrange for disposal through your EHS department[7]. Do not use a standard vacuum cleaner, as this can aerosolize the toxic particles[8].

Quantitative Data

The physical and chemical properties of this compound are crucial for planning experiments.

PropertyValueSource(s)
Molecular Formula Hg(C₆H₅)₂[13]
Molar Mass 354.80 g/mol [1][13]
Appearance White solid / Beige powder[2][13]
Melting Point 121-127 °C (250-261 °F)[2][13]
Boiling Point 204 °C (399 °F)[13]
Density 2.318 g/cm³[13]
Solubility in Water Insoluble / Low water solubility[1][2]
Solubility in Organic Solvents Soluble in benzene, chloroform; slightly soluble in ethanol, diethyl ether[13][14]
Stability Stable under normal conditions[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Amalgam

This protocol is adapted from established procedures and should only be performed by trained personnel with extreme caution[3][12].

Materials:

  • Bromobenzene

  • Mercuric chloride

  • Sodium metal

  • Benzene (solvent)

  • 95% Ethanol

Procedure:

  • Prepare Sodium Amalgam: Prepare sodium amalgam according to standard laboratory procedures. This step is highly exothermic and requires careful control.

  • Reaction Setup: In a certified chemical fume hood, equip a reaction vessel with a mechanical stirrer and a reflux condenser.

  • Reaction: Combine bromobenzene and mercuric chloride in the vessel. With vigorous stirring, slowly add the sodium amalgam to the mixture. The reaction is exothermic and the temperature should be carefully controlled[3].

  • Extraction: Once the reaction is complete, transfer the hot mixture to a fluted filter paper in a large funnel, leaving as much of the elemental mercury behind as possible[12]. Set up an extraction apparatus and extract the solid product with boiling benzene for approximately ten hours[12]. Caution: Benzene is a carcinogen and its vapors are toxic. This must be performed in a fume hood[12].

  • Purification: Distill the benzene solution under reduced pressure. The resulting solid residue is then washed multiple times with ice-cold 95% ethanol to yield the final product[12].

  • Characterization: Characterize the product by determining its melting point and using techniques such as NMR and mass spectrometry.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for working with this compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Review SDS & Protocols B Conduct Risk Assessment (Scale, Reagents, Exotherm) A->B C Verify Fume Hood Certification B->C D Assemble & Inspect PPE (Impermeable Gloves, Goggles, Lab Coat) C->D E Work Strictly Inside Fume Hood D->E Proceed to Experiment F Avoid Dust Generation (Weighing, Transfers) E->F M Spill or Emergency E->M F->M G Monitor Reaction Continuously H Control Temperature & Stirring G->H G->M I Decontaminate Glassware & Surfaces H->I Reaction Complete H->M J Collect All Waste (Solid, Liquid, Contaminated PPE) I->J K Seal & Label Waste Container Correctly J->K L Contact EHS for Waste Pickup K->L N Follow Emergency Protocol: Evacuate, Notify, Clean Up M->N

Caption: General safety workflow for handling this compound.

G A Low Yield or Impure Product During Scale-Up? B Check Heat Transfer: Are there hot/cold spots? A->B No D Check Mixing: Is stirring vigorous & uniform? A->D Yes C Improve Reactor Jacket & Temperature Monitoring B->C Yes B->D No J Problem Solved C->J E Switch to Mechanical Stirrer Optimize Impeller Design D->E Yes F Check Reagent Addition: Was addition rate controlled? D->F No E->J G Decrease Addition Rate Use a Syringe Pump F->G Yes H Analyze Impurity Profile: Are side products significant? F->H No G->J I Re-optimize Stoichiometry & Temperature at Scale H->I Yes I->J

Caption: Troubleshooting decision tree for scale-up challenges.

References

Technical Support Center: Purification of Crude Diphenylmercury by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude diphenylmercury by recrystallization. It is intended for researchers, scientists, and drug development professionals.

EXTREME CAUTION: this compound is a highly toxic organomercury compound. All handling and purification procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles. Consult your institution's safety protocols and the material safety data sheet (MSDS) before commencing any work.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used).Reheat the solution and evaporate a portion of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool slowly.
The cooling process is too rapid, leading to supersaturation.Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Oiling Out Instead of Crystallization The melting point of the impure this compound is significantly lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which this compound is less soluble (e.g., ethanol if using benzene) to lower the overall solvating power of the solvent system, then allow it to cool slowly.
The crude material is highly impure.Consider a pre-purification step, such as washing the crude solid with a solvent in which the impurities are soluble but this compound is not (e.g., cold ethanol), before recrystallization.
Crystals are Colored or Discolored Presence of colored impurities, potentially from side reactions during synthesis.After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Low Recovery of Purified Product Too much solvent was used, resulting in a significant amount of this compound remaining in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected, although these may be less pure.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel. This excess can be evaporated before cooling.
Excessive washing of the collected crystals.Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Benzene is a commonly used solvent for dissolving this compound, as it is soluble in hot benzene.[1][2] Ethanol is a poor solvent for this compound and is often used as a washing agent to remove impurities.[1] A mixed-solvent system, such as benzene-ethanol or toluene-ethanol, can also be effective. The ideal solvent or solvent system should dissolve the this compound when hot but have low solubility when cold.

Q2: What are the common impurities in crude this compound?

A2: The impurities will depend on the synthetic route used. For syntheses involving Grignard reagents (e.g., from phenylmagnesium bromide and a mercury(II) salt), a common byproduct is biphenyl, formed from the coupling of unreacted bromobenzene and the Grignard reagent.[3][4] Other potential impurities include unreacted starting materials and other organomercuric species.

Q3: How can I assess the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed by several methods:

  • Melting Point Determination: Pure this compound has a sharp melting point in the range of 121-125°C.[2][5][6] A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) can be a valuable tool for assessing purity.

Q4: What specific safety precautions should I take when working with this compound?

A4: Due to its high toxicity, stringent safety measures are imperative. Always work in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including double gloves (nitrile), a lab coat, and chemical splash goggles. Avoid inhalation of dust or vapors and any skin contact.[7] Be aware of your institution's specific handling protocols for highly toxic materials and have a plan for waste disposal.

Q5: My this compound is not dissolving completely in the hot solvent. What should I do?

A5: If a small amount of solid material remains after adding a reasonable amount of hot solvent, it may be an insoluble impurity. In this case, you can perform a hot filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized based on the nature and extent of the impurities in the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Benzene or Toluene)

  • Anti-solvent (e.g., Ethanol)

  • Activated charcoal (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Methodology:

  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent system. For this protocol, we will describe a mixed-solvent recrystallization using benzene and ethanol.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot benzene to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Reheat the filtrate to ensure everything is dissolved. While the solution is hot, slowly add ethanol dropwise until the solution becomes faintly cloudy. Add a few drops of hot benzene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

  • Analysis: Determine the melting point and, if desired, perform further analytical characterization to confirm the purity of the this compound.

Data Presentation

Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula(C₆H₅)₂Hg[5]
Molecular Weight354.80 g/mol [5]
AppearanceWhite solid[2]
Melting Point121-125 °C[2][5][6]
SolubilitySoluble in hot benzene and chloroform; slightly soluble in ethanol and diethyl ether.[2]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_analysis Analysis crude Crude this compound dissolve Dissolve in Minimal Hot Benzene crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_ethanol Add Hot Ethanol to Cloud Point hot_filtration->add_ethanol reheat Reheat to Clear Solution add_ethanol->reheat cool Slow Cooling (Room Temp -> Ice Bath) reheat->cool filtration Vacuum Filtration cool->filtration wash Wash with Cold Ethanol filtration->wash dry Dry Crystals wash->dry analysis Purity Assessment (MP, Spectroscopy) dry->analysis

References

overcoming matrix effects in the analysis of diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diphenylmercury. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to overcoming matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analytical instrument's response for an analyte due to the presence of other components in the sample matrix. In the analysis of this compound, matrix components can co-elute with the analyte, leading to either signal suppression or enhancement. This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity. For example, in biological samples, lipids and proteins can interfere with the analysis, while in environmental samples, humic acids and other organic matter can cause similar issues.

Q2: What are the common analytical techniques used for this compound analysis?

A2: Common techniques for the analysis of this compound and other organomercury compounds include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This hyphenated technique offers high sensitivity and specificity for the speciation of organomercury compounds.[1][2][3][4]

  • Cold Vapour Atomic Absorption Spectrometry (CVAAS): A sensitive method for the determination of total mercury after decomposition of organomercury compounds.[5]

  • Atomic Fluorescence Spectrometry (AFS): Another highly sensitive detection method often used in conjunction with chromatography for mercury speciation.[6][7][8][9][10]

Q3: How can I minimize matrix effects during sample preparation?

A3: Effective sample preparation is crucial for minimizing matrix effects. Key strategies include:

  • Efficient Extraction: Employing methods like microwave-assisted extraction (MAE), Soxhlet extraction, or solid-phase microextraction (SPME) can improve the recovery of this compound from the sample matrix.

  • Cleanup Procedures: Using techniques such as solid-phase extraction (SPE) with appropriate sorbents (e.g., C18) can effectively remove interfering compounds from the sample extract before analysis.[11][12][13]

  • Derivatization: For GC-MS analysis, derivatization can improve the volatility and chromatographic behavior of this compound, separating it from matrix interferences.

Q4: Are there analytical methods that can compensate for matrix effects?

A4: Yes, certain analytical approaches can help compensate for unavoidable matrix effects:

  • Method of Standard Additions: This involves adding known amounts of a this compound standard to sample aliquots. By creating a calibration curve within the sample matrix, it is possible to correct for matrix-induced signal changes.

  • Isotope Dilution Mass Spectrometry (IDMS): This is a highly accurate quantification technique where a known amount of an isotopically labeled this compound standard is added to the sample. The ratio of the native to the labeled compound is measured, which is less susceptible to matrix effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or Inconsistent Recovery Incomplete Extraction: The extraction solvent or conditions may not be optimal for releasing this compound from the sample matrix.- Optimize the extraction solvent, temperature, and time. - Consider using a more vigorous extraction technique like microwave-assisted extraction.
Analyte Loss During Cleanup: this compound may be lost during solid-phase extraction (SPE) or other cleanup steps.- Evaluate the choice of SPE sorbent and elution solvents. - Perform recovery checks at each stage of the sample preparation process.
Signal Suppression or Enhancement Co-eluting Matrix Components: Interfering compounds from the matrix are not adequately removed and are affecting the ionization of this compound in the detector.- Improve the sample cleanup procedure using SPE or other chromatographic cleanup techniques. - Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering peaks. - Use the method of standard additions or an isotopically labeled internal standard to compensate for the effect.
High Background Noise or Interfering Peaks Contaminated Reagents or Glassware: Solvents, reagents, or glassware may introduce contaminants that interfere with the analysis.- Use high-purity solvents and reagents. - Thoroughly clean all glassware with appropriate cleaning agents and rinse with high-purity solvent.
Carryover from Previous Injections: Residual this compound or matrix components from a previous analysis may be present in the analytical system.- Implement a rigorous wash cycle for the injection port and column between samples. - Inject a solvent blank to check for carryover.
Poor Peak Shape Active Sites in the GC System: this compound may interact with active sites in the GC inlet or column, leading to tailing peaks.- Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Consider derivatization to create a more inert compound.
Incompatible Solvent: The injection solvent may not be compatible with the mobile phase (in HPLC) or the stationary phase.- Ensure the sample solvent is miscible with the mobile phase and appropriate for the column.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound and related organomercury compounds.

Table 1: Recovery of this compound from Different Matrices

Analyte Matrix Extraction/Analytical Method Recovery (%) Reference
This compoundHeptane-Toluene MixtureBromine water extraction / CVAAS93 ± 5[5]
This compoundHeptane-Toluene-Condensate MixtureBromine water extraction / CVAAS95 ± 5[5]
DimethylmercuryHeptaneBromine water extraction / CVAAS98 ± 5[5]
DimethylmercuryCondensate-Heptane MixtureBromine water extraction / CVAAS98 ± 6[5]

Table 2: Limits of Detection (LOD) for Phenylmercury Species by HPLC-ICP-MS

Analyte Method Limit of Detection (LOD) Reference
Phenylmercury (PhHg+)MSPE-HPLC-ICP-MS0.49 - 0.74 ng/L[1]
Methylmercury (MeHg+)MSPE-HPLC-ICP-MS0.49 - 0.74 ng/L[1]
Inorganic Mercury (Hg2+)MSPE-HPLC-ICP-MS0.49 - 0.74 ng/L[1]
Phenylmercury (PhHg+)HPLC/CV-AFS0.8 µg/L[11]
Methylmercury (MeHg+)HPLC/CV-AFS4.3 µg/L[11]
Ethylmercury (EtHg+)HPLC/CV-AFS1.4 µg/L[11]
Inorganic Mercury (Hg2+)HPLC/CV-AFS0.8 µg/L[11]

Experimental Protocols

Protocol 1: General Procedure for Extraction and Cleanup of this compound from Soil/Sediment for GC-MS Analysis

This protocol outlines a general workflow for the extraction and cleanup of this compound from solid environmental samples.

  • Sample Preparation:

    • Air-dry the soil/sediment sample and sieve to remove large debris.

    • Homogenize the sample thoroughly.

  • Extraction:

    • Weigh approximately 5-10 g of the homogenized sample into an extraction vessel.

    • Add a suitable extraction solvent (e.g., a mixture of hexane and acetone or dichloromethane).

    • Choose an appropriate extraction technique:

      • Soxhlet Extraction: Extract for 12-24 hours.

      • Microwave-Assisted Extraction (MAE): Follow instrument guidelines for temperature and time (e.g., 100°C for 20 minutes).

      • Ultrasonic Extraction: Sonicate for 30-60 minutes.

  • Concentration:

    • Filter the extract to remove particulate matter.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup using Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a C18 SPE cartridge with a non-polar solvent (e.g., hexane) followed by the solvent used for sample elution.

    • Sample Loading: Load the concentrated extract onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

    • Elution: Elute the this compound with a suitable non-polar solvent (e.g., hexane or dichloromethane).

  • Final Concentration and Analysis:

    • Concentrate the eluate to the final desired volume (e.g., 1 mL).

    • Add an internal standard if not already added.

    • Analyze the sample by GC-MS.

Protocol 2: Speciation of Phenylmercury in Water and Fish Tissue by HPLC-ICP-MS

This protocol is adapted from a method for phenylmercury and can serve as a starting point for this compound analysis in biological and aqueous matrices.[1][2][3][4]

  • Sample Preparation (Fish Tissue):

    • Homogenize the fish tissue sample.

    • Perform a microwave-assisted extraction using a suitable extraction solution (e.g., a mixture of HCl, methanol, and a masking agent like citric acid to complex interfering metals).[11]

  • Sample Preparation (Water):

    • Filter the water sample to remove suspended solids.

    • Acidify the sample for preservation if necessary.

  • Magnetic Solid-Phase Extraction (MSPE) Cleanup:

    • Synthesize or obtain magnetic nanoparticles functionalized with a capturing agent (e.g., γ-mercaptopropyltrimethoxysilane).

    • Add the magnetic nanoparticles to the sample extract or water sample and shake to allow adsorption of mercury species.

    • Use a magnet to separate the nanoparticles from the solution.

    • Wash the nanoparticles with a cleaning solution.

    • Elute the mercury species from the nanoparticles using a suitable eluent.

  • HPLC-ICP-MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol and an aqueous buffer.

      • Flow Rate: Optimized for separation and ICP-MS introduction.

    • ICP-MS Conditions:

      • Optimize gas flows, lens voltages, and other parameters for mercury detection.

      • Monitor the appropriate mercury isotopes.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Homogenize Homogenize & Sieve Sample->Homogenize Extraction Solvent Extraction (Soxhlet, MAE, or Ultrasonic) Homogenize->Extraction Concentrate1 Concentrate Extract Extraction->Concentrate1 SPE Solid-Phase Extraction (SPE) Concentrate1->SPE Concentrate2 Concentrate Eluate SPE->Concentrate2 Analysis GC-MS Analysis Concentrate2->Analysis logical_relationship_matrix_effects Matrix Sample Matrix (e.g., Soil, Tissue) Interferences Interfering Components (Lipids, Humic Acids, etc.) Matrix->Interferences Suppression Signal Suppression Interferences->Suppression co-elution Enhancement Signal Enhancement Interferences->Enhancement co-elution Analysis Analytical Signal (this compound) Result Inaccurate Quantification Analysis->Result Suppression->Analysis Enhancement->Analysis

References

Technical Support Center: Diphenylmercury Decontamination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides laboratory personnel, including researchers, scientists, and drug development professionals, with essential information for safely managing and decontaminating spills involving diphenylmercury. The following sections offer troubleshooting steps and frequently asked questions to address specific issues that may arise.

Troubleshooting Guide: this compound Spill Response

This section addresses specific problems users might encounter during the decontamination process in a step-by-step, question-and-answer format.

Q: What are the immediate first steps if I spill solid this compound powder?

A: Your immediate priorities are to ensure personnel safety and prevent the spill from spreading.

  • Alert Personnel & Evacuate: Immediately alert everyone in the vicinity. Evacuate the immediate spill area.[1]

  • Isolate the Area: Secure the area to prevent unauthorized entry. Close laboratory doors to contain any potential airborne dust.[1][2]

  • Consult the SDS: Immediately consult the Safety Data Sheet (SDS) for this compound.[1][3]

  • Don Appropriate PPE: Before approaching the spill, you must wear the correct Personal Protective Equipment (PPE). This includes a lab coat, chemical safety goggles, and appropriate gloves. For organomercury compounds, double gloving with an inner nitrile glove and an outer, more resistant glove like Viton® or Silver Shield® is recommended.[4][5][6] If there is any risk of dust inhalation, a NIOSH-approved respirator with mercury vapor cartridges is required.[3][4]

  • Control Ignition Sources: Although this compound itself is not highly flammable, remove any nearby ignition sources as a general precaution.[3]

Q: The spill has occurred on a porous surface like unsealed concrete or wood. What should I do?

A: Spills on porous surfaces are significantly more challenging to decontaminate fully and often require professional intervention.

  • Do Not Use Liquid Cleaners Immediately: Applying liquids can spread the contamination deeper into the material.

  • Contain the Spill: Cordon off the area to prevent foot traffic from spreading the solid this compound.[7]

  • Mechanical Removal: Carefully attempt to collect the visible solid material using a dedicated plastic scoop or spatula. Avoid creating dust.[2] Place the collected material into a labeled hazardous waste container.

  • Contact EHS: Do not attempt chemical decontamination on your own. Contact your institution's Environmental Health & Safety (EHS) department immediately. They have specialized equipment, such as mercury vapor analyzers, and procedures for handling contaminated porous materials, which may need to be physically removed and disposed of as hazardous waste.[8]

Q: I've cleaned up the solid material, but how do I decontaminate the non-porous surface (e.g., lab bench, fume hood)?

A: After the bulk solid has been removed, the surface must be chemically decontaminated to neutralize residual traces. Strong oxidizing agents are required for this process.

  • Gather Decontamination Materials: You will need materials for an oxidizing solution (see protocol below), such as bromine water, and neutralizing agents for the decontamination solution itself, like 5% sodium thiosulfate solution.[3][9]

  • Apply Decontamination Solution: Carefully apply the decontamination solution to the affected area, ensuring complete coverage. Allow for a sufficient contact time (e.g., 15-20 minutes) for the chemical reaction to occur.

  • Wipe and Rinse: Wipe the area with absorbent pads, starting from the outside of the spill and working inwards. Rinse the surface thoroughly with water, followed by a final wipe with a clean, damp cloth.

  • Dispose of Waste: All materials used for decontamination (gloves, wipes, absorbent pads) are considered hazardous waste and must be collected in a sealed, properly labeled container for disposal.[10]

Q: What should I do if this compound comes into contact with my skin or clothing?

A: Act immediately to minimize exposure.

  • Remove Contaminated Clothing: Immediately remove all contaminated clothing and shoes.[6]

  • Wash Skin: Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11][12]

  • Seek Medical Attention: Seek immediate medical attention after initial washing. Inform medical personnel about the specific chemical exposure.[2][11]

  • Dispose of Clothing: Contaminated clothing must be disposed of as hazardous waste; do not attempt to wash it.[2]

Frequently Asked Questions (FAQs)

What are the primary hazards of this compound? this compound is a highly toxic organomercury compound. It is fatal if swallowed, inhaled, or in contact with skin.[13] It is classified as a neurotoxin, nephrotoxin (damages kidneys), and reproductive toxin.[13] Prolonged or repeated exposure can cause severe damage to the central nervous system.[4] When heated to decomposition, it emits highly toxic mercury fumes.[14]

What Personal Protective Equipment (PPE) is mandatory when handling this compound? The minimum required PPE includes a lab coat, chemical safety goggles, and appropriate gloves.[4][6] Due to the high toxicity and potential for skin absorption, specialized gloves such as Silver Shield® or Viton® are recommended, often worn over a pair of nitrile gloves.[5] All handling of this compound solids should be done within a certified chemical fume hood to prevent inhalation of dust particles.[15]

Can I use a standard vacuum cleaner to clean up a this compound spill? No. Never use a standard laboratory or household vacuum cleaner.[9] Doing so can disperse the fine powder into the air, increasing the inhalation hazard, and will contaminate the vacuum cleaner itself.[16] Specialized mercury vacuums with HEPA filters may be used by trained EHS personnel.[8]

How do I dispose of this compound waste and contaminated materials? All materials contaminated with this compound, including the spilled chemical, used cleaning supplies (wipes, pads), and contaminated PPE, must be treated as hazardous waste.[7][10] Collect all waste in a clearly labeled, sealed, and puncture-proof container. Contact your institution's EHS department for proper disposal procedures, as regulations are strict.[2]

Is sulfur powder effective for a this compound spill? Sulfur powder is commonly used for elemental (liquid) mercury spills because it reacts to form mercury sulfide, which is less volatile and easier to clean up.[13] While this compound is an organomercury compound, the direct effectiveness of sulfur powder on the solid form for decontamination is not well-documented. The primary cleanup method for the solid is physical removal, followed by chemical decontamination of the surface with an oxidizing agent.[2][9]

Data Presentation: Exposure Limits & Physical Properties

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Chemical Formula C₁₂H₁₀Hg[10]
Molar Mass 354.80 g/mol [10]
Appearance White crystalline solid[10][17]
Solubility in Water Insoluble[17]
Melting Point 121-123 °C[10]
ACGIH TLV-TWA (as Hg) 0.1 mg/m³ (with Skin Designation)[4][17]
OSHA PEL Ceiling (as Hg) 0.1 mg/m³[8]

Experimental Protocol: Surface Decontamination Using Bromine Water

This protocol details the preparation and application of bromine water as an oxidizing agent to decontaminate non-porous surfaces after a this compound spill. Warning: Bromine is highly corrosive and toxic. This procedure must be performed inside a certified chemical fume hood while wearing all appropriate PPE.

Objective: To chemically oxidize residual this compound on a non-porous surface to a more soluble mercury(II) salt, facilitating its removal.[9]

Materials:

  • Saturated Bromine Water (approx. 3.5%)

  • 5% (w/v) Sodium Thiosulfate Solution

  • Deionized Water

  • Absorbent pads or chemical-resistant wipes

  • Hazardous waste container

  • PPE: Chemical splash goggles, face shield, lab coat, acid-resistant apron, double gloves (nitrile inner, Viton® or butyl outer)

Methodology:

  • Preparation (inside a chemical fume hood):

    • Ensure the spill area has been cleared of all visible solid this compound according to the troubleshooting guide.

    • Prepare a fresh 5% (w/v) solution of sodium thiosulfate. This will be used to neutralize excess bromine.

  • Application of Oxidizing Agent:

    • Carefully apply the saturated bromine water to the contaminated surface using a pipette or a wipe, ensuring the entire area is wetted.

    • Allow a contact time of at least 15 minutes for the oxidation reaction to proceed. The bromine oxidizes the mercury to mercury(II) ions.[9]

  • Removal of Decontamination Solution:

    • Using absorbent pads, carefully wipe up the bromine water, starting from the perimeter of the spill and working inwards to avoid spreading contamination.

    • Place all used pads immediately into the designated hazardous waste container.

  • Neutralization of Excess Oxidizer:

    • Apply the 5% sodium thiosulfate solution to the surface to neutralize any residual bromine. A color change from orange/brown to colorless indicates that the bromine has been neutralized.

    • Wipe the surface clean with fresh absorbent pads and dispose of them in the hazardous waste container.

  • Final Rinsing:

    • Thoroughly rinse the surface with deionized water.

    • Perform a final wipe-down of the area with a clean, damp cloth.

    • Allow the surface to dry completely.

  • Waste Disposal:

    • Seal the hazardous waste container containing all contaminated materials (gloves, wipes, pads, etc.).

    • Arrange for pickup and disposal through your institution's EHS department.

Visualization: Decontamination Workflow

The following diagram illustrates the logical workflow for responding to a this compound laboratory spill.

G cluster_immediate Immediate Response cluster_cleanup Spill Cleanup & Decontamination cluster_solid Step 1: Physical Removal cluster_decon Step 2: Chemical Decontamination cluster_final Final Steps spill This compound Spill Occurs alert Alert Personnel & Evacuate Area spill->alert isolate Isolate Spill Zone alert->isolate ppe Don Appropriate PPE isolate->ppe sds Consult SDS ppe->sds assess Assess Spill (Surface Type, Size) sds->assess contain Contain Powder (Avoid Dust) assess->contain Non-Porous Surface contact_ehs Contact EHS for Waste Pickup assess->contact_ehs Porous Surface or Large Spill collect Mechanically Collect Solid contain->collect apply_ox Apply Oxidizing Agent (e.g., Bromine Water) collect->apply_ox contact Allow Contact Time apply_ox->contact remove_ox Wipe & Remove Agent contact->remove_ox neutralize Neutralize Surface remove_ox->neutralize rinse Final Rinse with Water neutralize->rinse waste Package all Contaminated Waste for Disposal rinse->waste waste->contact_ehs report Document Incident contact_ehs->report

Caption: Logical workflow for this compound spill response.

References

minimizing byproduct formation in diphenylmercury reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylmercury Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a focus on minimizing the formation of common byproducts.

Frequently Asked questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: A prevalent method for preparing this compound is the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a mercuric halide like mercuric chloride (HgCl₂).[1][2][3] This transmetalation reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1]

Q2: What are the primary byproducts I should be concerned about in this reaction?

A2: The two main byproducts are phenylmercuric chloride (PhHgCl) and biphenyl (Ph-Ph).[4][5] Phenylmercuric chloride arises from incomplete reaction, while biphenyl is a result of a coupling side reaction.[1][6]

Q3: What causes the formation of phenylmercuric chloride (PhHgCl)?

A3: Phenylmercuric chloride is an intermediate in the reaction. Its presence in the final product is typically due to incorrect stoichiometry, specifically an insufficient amount of the Grignard reagent.[1] The reaction requires two equivalents of the Grignard reagent for every one equivalent of mercuric chloride to proceed to the desired this compound product.[1][2]

Q4: What conditions favor the formation of biphenyl?

A4: Biphenyl formation is often favored by higher reaction temperatures and high local concentrations of the Grignard reagent or unreacted bromobenzene.[6][7] This side reaction can occur through the coupling of phenyl radicals or the reaction of the Grignard reagent with unreacted aryl halide.[6][8]

Q5: How can I purify the final this compound product?

A5: Recrystallization is a highly effective method for purifying this compound.[9][10] Solvents such as ethanol or benzene can be used.[11][12] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, causing the pure this compound to crystallize while impurities remain in the solution.[13]

Troubleshooting Guide

Problem: My final product is contaminated with a significant amount of a white solid that is not this compound.

  • Possible Cause: This contaminant is likely phenylmercuric chloride (PhHgCl).[5][14] This occurs when the stoichiometry of the Grignard reagent to the mercuric chloride is less than the required 2:1 ratio.[1]

  • Solution:

    • Verify Stoichiometry: Ensure you are using at least two full equivalents of the Grignard reagent for every one equivalent of mercuric chloride. It may be beneficial to use a slight excess (e.g., 2.1 equivalents) of the Grignard reagent.

    • Accurate Titration: Before the reaction, perform a titration of your prepared Grignard reagent to determine its exact concentration. Grignard reagent yields can be variable, and relying on theoretical yield is often inaccurate.

    • Controlled Addition: Add the mercuric chloride solution slowly to the Grignard reagent (and not the other way around) to ensure the Grignard reagent is always in excess.

Problem: The crude product has a yellowish tint and an oily consistency, and purification is difficult.

  • Possible Cause: The yellow color and oily nature are often indicative of biphenyl contamination.[7] Biphenyl is formed from the coupling of phenyl groups, a side reaction favored by elevated temperatures.[6][7]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature. The addition of the mercuric chloride solution to the Grignard reagent should be done in an ice bath to dissipate the heat generated by the exothermic reaction.[4]

    • Slow Reagent Addition: Add the mercuric chloride solution dropwise and with vigorous stirring.[6] This prevents localized high temperatures and high concentrations of reactants, which can promote the formation of biphenyl.[7]

    • Purification: Biphenyl can often be removed by washing the crude product with a cold, non-polar solvent like petroleum ether, in which biphenyl is more soluble than this compound.[7] This process is known as trituration.

Data Presentation

Table 1: Summary of Reaction Parameters and their Effect on Byproduct Formation

ParameterRecommended ConditionEffect on Phenylmercuric Chloride (PhHgCl)Effect on Biphenyl (Ph-Ph)
**Stoichiometry (PhMgBr:HgCl₂) **2.1 : 1Minimizes Formation: Ensures complete conversion of the intermediate.[1]Neutral
Reaction Temperature 0 - 5 °C (Ice Bath)NeutralMinimizes Formation: Reduces the rate of radical coupling reactions.[6]
Reagent Addition Slow, dropwise addition of HgCl₂ to PhMgBrNeutralMinimizes Formation: Prevents localized overheating and high reactant concentrations.[6]
Solvent Condition Anhydrous (e.g., dry THF or diethyl ether)Minimizes Formation: Prevents quenching of the Grignard reagent, maintaining correct stoichiometry.Neutral

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reagent

Safety Note: Organomercury compounds are highly toxic and can be absorbed through the skin.[15][16] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves.[17]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Mercuric chloride (HgCl₂)

  • Small iodine crystal (as initiator)

  • All glassware must be oven-dried to be free of moisture.[18]

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings in a dry three-necked flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a dropping funnel.

  • Add a single crystal of iodine to help initiate the reaction.[18]

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to gently boil (reflux).[19] If the reaction does not start, gentle warming may be required.[20]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey-brown solution is your Grignard reagent.

Part 2: Synthesis of this compound

  • Cool the flask containing the phenylmagnesium bromide solution in an ice bath.

  • Prepare a solution of one equivalent of mercuric chloride in anhydrous diethyl ether.

  • Slowly add the mercuric chloride solution dropwise from a dropping funnel to the vigorously stirred, cold Grignard reagent. A 2:1 molar ratio of Grignard reagent to mercuric chloride is crucial.[1][3]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Perform a workup by carefully pouring the reaction mixture over ice and then adding a dilute acid (e.g., HCl) to dissolve the magnesium salts.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude this compound.

Part 3: Purification by Recrystallization

  • Dissolve the crude solid in a minimum amount of boiling ethanol or benzene.[11]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[13]

  • Collect the resulting white crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[10]

Mandatory Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproduct1 Byproduct from Stoichiometry cluster_byproduct2 Byproduct from High Temp PhMgBr 2 PhMgBr (Phenylmagnesium Bromide) Intermediate PhHgCl (Phenylmercuric Chloride) PhMgBr->Intermediate + HgCl₂ (1st eq.) PhMgBr->Intermediate HgCl2 HgCl₂ (Mercuric Chloride) HgCl2->Intermediate + 1 eq. PhMgBr (Insufficient Grignard) HgCl2->Intermediate Product Ph₂Hg (this compound) Intermediate->Product + PhMgBr (2nd eq.) Intermediate->Product MgX2 2 MgX₂ Biphenyl Ph-Ph (Biphenyl) ExcessPhMgBr Excess PhMgBr or PhBr ExcessPhMgBr->Biphenyl Coupling Reaction ExcessPhMgBr->Biphenyl

Caption: Reaction pathway for this compound synthesis and major byproduct routes.

Troubleshooting_Workflow Start Start: Crude Product Analysis CheckByproduct Identify Primary Byproduct Start->CheckByproduct IsPhHgCl White Solid Precipitate (Likely PhHgCl) CheckByproduct->IsPhHgCl White Solid IsBiphenyl Yellowish / Oily Product (Likely Biphenyl) CheckByproduct->IsBiphenyl Yellow/Oily SolutionPhHgCl Solution: 1. Titrate Grignard 2. Use >2 eq. PhMgBr 3. Verify Stoichiometry IsPhHgCl->SolutionPhHgCl SolutionBiphenyl Solution: 1. Maintain Low Temp (Ice Bath) 2. Slow, Dropwise Addition 3. Vigorous Stirring IsBiphenyl->SolutionBiphenyl End Proceed to Recrystallization SolutionPhHgCl->End SolutionBiphenyl->End

Caption: Troubleshooting workflow for identifying and addressing byproduct formation.

References

Validation & Comparative

A Comparative Guide to Phenylating Reagents: Beyond Diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of a phenyl group is a frequent and critical transformation. Historically, diphenylmercury has served as a phenylating reagent. However, its extreme toxicity necessitates the exploration and adoption of safer and more efficient alternatives. This guide provides an objective comparison of this compound with several contemporary phenylating reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given synthetic challenge.

At a Glance: Comparison of Phenylating Reagents

The choice of a phenylating reagent is a multi-faceted decision, balancing reactivity, functional group tolerance, safety, and cost. The following table summarizes the key performance indicators for this compound and its primary alternatives.

ReagentTypical Reaction TypeCatalyst/PromoterGeneral Yield Range (%)Functional Group ToleranceToxicityCost
This compound Cross-couplingPd(0)60-95ModerateExtremely HighHigh
Phenylboronic Acid Suzuki-Miyaura CouplingPd(0)70-95+[1]ExcellentLowLow
Triphenylbismuth Chan-Lam, Cross-couplingCu(II), Pd(0)60-90+[2]GoodLow to ModerateModerate
Tetraphenyltin Stille CouplingPd(0)70-95+[3][4]ExcellentHigh (Neurotoxin)High
Phenylmagnesium Bromide Grignard ReactionNone40-90+[5][6]Low (Base sensitive)Moderate (Reacts violently with water)Low

In Focus: A Deeper Dive into Phenylating Reagents

This compound: The Historical Precedent

This compound, an organomercury compound, is a powerful phenylating agent, typically employed in palladium-catalyzed cross-coupling reactions.[7] Its high reactivity allows for the phenylation of a range of substrates. However, its use is severely limited by its extreme toxicity. Organomercury compounds are potent neurotoxins and pose significant environmental hazards.[8] Handling requires stringent safety protocols, and waste disposal is a major concern.

Phenylboronic Acid: The Workhorse of Modern Phenylation

Phenylboronic acid has become the reagent of choice for many phenylation reactions, primarily through the Suzuki-Miyaura cross-coupling. Its popularity stems from its low toxicity, high stability, and broad functional group tolerance. A wide variety of functional groups are compatible with Suzuki-Miyaura conditions, making it a versatile tool in complex molecule synthesis. The reaction is typically catalyzed by palladium complexes and requires a base.

Triphenylbismuth: A "Greener" Alternative

Organobismuth compounds, such as triphenylbismuth and its derivatives (e.g., triphenylbismuth diacetate), are gaining traction as less toxic alternatives for phenylation.[9][10] They can participate in both copper- and palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.[2] While generally less reactive than organoboronic acids or organotins, they offer a favorable safety profile and are relatively stable.[9]

Tetraphenyltin: Highly Efficient but with a Neurotoxic Risk

Tetraphenyltin is a highly effective phenylating reagent used in the Stille cross-coupling reaction.[3][11] This palladium-catalyzed reaction is known for its high yields and excellent functional group tolerance.[3] However, the primary drawback of organotin reagents is their significant toxicity, particularly their neurotoxicity.[11] Stringent handling precautions are necessary to avoid exposure, and the removal of tin byproducts from the final product can be challenging.

Phenylmagnesium Bromide: The Classic Grignard Reagent

Phenylmagnesium bromide, a Grignard reagent, is a powerful and cost-effective phenylating agent. It readily reacts with a variety of electrophiles, including ketones, aldehydes, and esters, to form new carbon-carbon bonds.[5][6] The main limitation of Grignard reagents is their high basicity and reactivity towards protic functional groups, such as alcohols, amines, and even water.[12] This lack of functional group tolerance often necessitates the use of protecting groups, adding extra steps to a synthetic sequence.

Experimental Protocols

Below are representative experimental protocols for phenylation reactions using the discussed reagents. These are intended as illustrative examples, and specific conditions may need to be optimized for different substrates.

Protocol 1: Phenylation of an Aryl Halide using this compound (Hypothetical Example for Comparison)

Reaction: Phenylation of 4-Iodoanisole

Materials:

  • 4-Iodoanisole

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-iodoanisole (1.0 mmol) and this compound (0.5 mmol) in anhydrous toluene (10 mL).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the mixture.

  • Add an aqueous solution of sodium carbonate (2 M, 2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.

Caution: this compound is extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware and waste must be decontaminated according to institutional safety guidelines for heavy metal waste.

Protocol 2: Suzuki-Miyaura Phenylation of an Aryl Halide using Phenylboronic Acid

Reaction: Phenylation of 4-Iodoanisole

Materials:

  • 4-Iodoanisole

  • Phenylboronic acid

  • Palladium on carbon (10 wt. % Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and 10 wt. % Pd/C (15 mg, 1.4 mol% of Pd).

  • Add dimethylformamide (8 mL).

  • The mixture is refluxed under air. Reaction progress can be monitored by TLC. Reaction times can vary, with longer times generally leading to higher yields (e.g., 90 minutes for near-complete conversion).

  • After cooling, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield 4-methoxybiphenyl. Reported yields can be up to 92%.

Protocol 3: Copper-Catalyzed N-Phenylation of an Amine using Triphenylbismuth Diacetate

Reaction: N-Phenylation of Aniline[2]

Materials:

  • Aniline

  • Triphenylbismuth diacetate

  • Copper(II) acetate (Cu(OAc)₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a reaction vessel, dissolve aniline (1.0 mmol) and triphenylbismuth diacetate (1.2 mmol) in dichloromethane (10 mL).

  • Add copper(II) acetate (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield diphenylamine.

Protocol 4: Stille Phenylation of an Aryl Bromide using Tetraphenyltin

Reaction: Phenylation of 4-Bromotoluene[4]

Materials:

  • 4-Bromotoluene

  • Tetraphenyltin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium acetate (NaOAc)

  • Polyethylene glycol 400 (PEG-400)

Procedure:

  • In a reaction flask, combine 4-bromotoluene (4.0 mmol), tetraphenyltin (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.04 mmol), and sodium acetate (2.0 mmol).[4]

  • Add PEG-400 (10 mL) as the solvent.[4]

  • Heat the reaction mixture to 100 °C and stir for the appropriate time (typically a few hours).[4]

  • Monitor the reaction progress by GC-MS or TLC.

  • After cooling to room temperature, extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water to remove the PEG-400.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 4-methylbiphenyl. High yields (up to 97%) have been reported for similar reactions.[4]

Caution: Organotin compounds are neurotoxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment. All glassware that comes into contact with organotin reagents should be decontaminated, for example, by soaking in a bleach solution.[1]

Protocol 5: Grignard Phenylation of a Ketone using Phenylmagnesium Bromide

Reaction: Synthesis of Triphenylmethanol from Benzophenone[5][6][13]

Materials:

  • Benzophenone

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

Procedure:

  • Dissolve benzophenone (10 mmol) in anhydrous diethyl ether (20 mL) in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere.[5][13]

  • Cool the solution in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (11 mmol in THF or diethyl ether) dropwise from the dropping funnel with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution, followed by 3 M HCl to dissolve the magnesium salts.[13]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., 2-propanol or petroleum ether) to yield triphenylmethanol.[13] Yields can vary, with reports ranging from 29% to over 80% depending on the scale and specific conditions.[6][14]

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these phenylation methods, the following diagrams illustrate a typical cross-coupling catalytic cycle and a generalized experimental workflow.

Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ph)Ln Ar-Pd(II)(Ph)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ph)Ln Transmetalation (Ph-M) Ar-Pd(II)(Ph)Ln->Pd(0)Ln Reductive Elimination Ar-Ph Ar-Ph Ar-Pd(II)(Ph)Ln->Ar-Ph

A generalized catalytic cycle for palladium-catalyzed cross-coupling phenylation.

Experimental_Workflow Reactants Combine Reactants (Aryl Halide, Phenylating Reagent) Catalyst Add Catalyst and/or Promoter Reactants->Catalyst Reaction Heat and Stir (Monitor Progress) Catalyst->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Isolated Product Purification->Product

References

A Comparative Guide to the Quantification of Diphenylmercury: HPLC-ICP-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of diphenylmercury, this guide offers a detailed comparison of a proposed High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) method and alternative analytical techniques. Due to a lack of publicly available, validated methods specifically for this compound, this guide presents a robust, hypothetical HPLC-ICP-MS protocol based on established methods for other organomercury compounds.[1][2][3] This serves as a strong foundation for method development and validation.

The guide also evaluates two alternative techniques for total mercury analysis: Direct Mercury Analysis (DMA) and Graphite Furnace Atomic Absorption Spectrometry (GF-AAS). These methods, while generally not speciated, provide valuable comparisons in terms of speed, sample preparation complexity, and sensitivity.

Comparison of Quantitative Performance

The following table summarizes the key performance characteristics of the proposed HPLC-ICP-MS method for this compound against DMA and GF-AAS for total mercury analysis. The data for HPLC-ICP-MS are projected based on typical performance for similar organomercury compounds.

Parameter Proposed HPLC-ICP-MS Direct Mercury Analyzer (DMA) Graphite Furnace AAS (GF-AAS)
Limit of Detection (LOD) 0.003 - 0.05 µg/L[4]~0.001 ng0.02 - 2.3 µg/L[5][6]
Limit of Quantification (LOQ) 0.01 - 0.15 µg/L~0.003 ng0.07 - 7.0 µg/L
Linearity (r²) >0.999[4]>0.999>0.995
Precision (%RSD) <5%[7]<3%<10%
Accuracy (Recovery %) 95 - 105%90 - 110%90 - 110%
Sample Preparation Time 30 - 60 minutes<1 minute30 - 60 minutes
Analysis Time per Sample 5 - 10 minutes[8]5 - 7 minutes[9]3 - 5 minutes
Speciation Capability YesNoNo
Matrix Tolerance Moderate to HighHighModerate

Experimental Protocols

Proposed HPLC-ICP-MS Method for this compound

This proposed method is designed for the specific quantification of this compound, separating it from other potential mercury species.

1. Sample Preparation (Extraction)

  • Objective: To quantitatively extract this compound from the sample matrix while maintaining its chemical form.

  • Procedure:

    • Weigh approximately 0.25 g of the homogenized sample into a clean polypropylene centrifuge tube.

    • Add 5 mL of an extraction solution, such as a mixture of L-cysteine and a mild acid (e.g., 0.1 M HCl), to stabilize the organomercury compound.[1][8]

    • Vortex the sample for 1 minute, followed by sonication in a water bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: An HPLC system coupled to an ICP-MS.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water containing a complexing agent like L-cysteine (e.g., 0.1% w/v) to improve peak shape and resolution.[1][3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • ICP-MS Parameters:

    • RF Power: 1550 W.

    • Plasma Gas Flow: 15 L/min.

    • Auxiliary Gas Flow: 0.9 L/min.

    • Nebulizer Gas Flow: 1.0 L/min.

    • Monitored Isotope: ²⁰²Hg.

    • Dwell Time: 0.5 s.

Alternative Method 1: Direct Mercury Analysis (DMA)

DMA is a technique for total mercury determination that requires no sample preparation.[10][11]

  • Principle: The sample is thermally decomposed, and the released mercury is collected on a gold amalgamator. The amalgamator is then heated to release the mercury vapor into an atomic absorption spectrophotometer for detection.[9][12][13]

  • Procedure:

    • A small amount of the solid or liquid sample (typically 100-500 mg) is weighed directly into a sample boat.

    • The boat is introduced into the DMA instrument.

    • The automated program heats the sample to dry it and then pyrolyzes it to release all mercury species as elemental mercury vapor.

    • The mercury vapor is detected and quantified based on a calibration curve.

Alternative Method 2: Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)

GF-AAS is a highly sensitive technique for the determination of total mercury.[14][15]

  • Principle: A small volume of a liquid sample is injected into a graphite tube. The tube is heated in a programmed sequence to dry, ash, and finally atomize the sample. The absorption of light from a mercury hollow cathode lamp by the atomized mercury is proportional to its concentration.

  • Procedure:

    • Samples must be in a liquid form, typically following acid digestion to break down the sample matrix.

    • A chemical modifier (e.g., palladium chloride) is often added to stabilize the mercury during the heating process.[6]

    • A small volume (typically 10-20 µL) of the prepared sample is injected into the graphite tube.

    • The furnace program is executed, and the peak absorbance is measured and compared to a calibration curve.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow for the proposed HPLC-ICP-MS method and a logical comparison of the three analytical techniques.

HPLC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing Extraction Solvent Extraction & Sonication Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Inject ICPMS ICP-MS Detection (²⁰²Hg) HPLC->ICPMS Data Data Acquisition & Quantification ICPMS->Data

Caption: Experimental workflow for this compound quantification by HPLC-ICP-MS.

Method_Comparison cluster_hplc HPLC-ICP-MS cluster_dma Direct Mercury Analyzer (DMA) cluster_gfaas Graphite Furnace AAS (GF-AAS) hplc_spec Speciation-Specific dma_total Total Hg Only hplc_spec->dma_total vs. gfaas_total Total Hg Only hplc_spec->gfaas_total vs. hplc_sens High Sensitivity gfaas_sens High Sensitivity hplc_sens->gfaas_sens comparable to hplc_prep Moderate Sample Prep dma_fast Very Fast (No Prep) hplc_prep->dma_fast slower than gfaas_prep Requires Digestion dma_fast->gfaas_prep faster than dma_matrix High Matrix Tolerance

Caption: Logical comparison of analytical methods for mercury quantification.

References

Comparative Toxicity Analysis of Diphenylmercury vs. Other Organomercurials

Author: BenchChem Technical Support Team. Date: December 2025

Here is a comprehensive guide comparing the toxicity of diphenylmercury to other organomercurials, designed for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the toxicological profiles of this compound and other significant organomercurial compounds, including methylmercury, ethylmercury, and dimethylmercury. The information is curated to assist researchers in understanding their relative toxicities and mechanisms of action, supported by experimental data.

Quantitative Toxicity Data

The acute toxicity of various organomercurials is summarized in the table below. It is important to consider that the route of administration and the animal model used can significantly influence the LD50 values.

CompoundChemical FormulaAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound (C₆H₅)₂HgMouseIntraperitonealNot explicitly found; however, it is classified as highly toxic.[1][2]
Methylmercury chloride CH₃HgClRat (200g body weight)Oral39.6 ± 2.3[3]
Rat (500g body weight)Oral23.9 ± 1.1[3]
MouseIntraperitoneal14[4]
Ethylmercury chloride C₂H₅HgClRatOral~8.0 (based on comparative studies)[5]
Thimerosal (contains ethylmercury) C₉H₉HgNaO₂SMouseOral91[6]
Dimethylmercury (CH₃)₂HgHuman (estimated)Dermal/Inhalation~5[5]
MouseIntraperitoneal50 (mutagenicity study)[7]

Mechanisms of Toxicity

Organomercurials exert their toxic effects through several mechanisms, primarily targeting the central nervous system. The lipophilicity of these compounds allows them to cross the blood-brain barrier readily.

Induction of Oxidative Stress: A primary mechanism of organomercurial toxicity is the induction of oxidative stress. These compounds have a high affinity for sulfhydryl groups in proteins and antioxidants like glutathione, leading to their depletion. This compromises the cell's antioxidant defense system, resulting in an accumulation of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[9]

Mitochondrial Dysfunction: Organomercurials can impair mitochondrial function by disrupting the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation.[10][11] This can trigger the mitochondrial permeability transition, a key event in apoptosis.

Neurotoxicity: The neurotoxic effects of organomercurials are well-documented. They can interfere with neurotransmitter release and uptake, disrupt calcium homeostasis, and cause neuronal cell death.[12] Methylmercury, in particular, has been shown to affect signaling pathways such as the Nrf2 and MAPK pathways.[13] While specific signaling pathways for this compound are less characterized, its high toxicity suggests potent disruption of critical neuronal functions.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the toxicity of organomercurial compounds.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol for Neuroblastoma Cells:

    • Cell Seeding: Plate neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Exposure: Treat the cells with various concentrations of the organomercurial compounds (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

  • Principle: LDH is a stable enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Protocol for Primary Neurons:

    • Cell Culture: Culture primary neurons in a 96-well plate until the desired stage of development.

    • Compound Exposure: Expose the neurons to different concentrations of organomercurials for the desired time.

    • Supernatant Collection: After treatment, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) and carefully collect the supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm.

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).

Assessment of Mitochondrial Dysfunction

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses fluorescent dyes to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.

  • Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE), accumulate in healthy mitochondria due to their negative membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with organomercurials as described for the viability assays.

    • Dye Loading: Add TMRE to the culture medium at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.

    • Imaging or Measurement:

      • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation ~549 nm, emission ~575 nm).

      • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

      • Plate Reader: Measure the fluorescence intensity using a microplate reader.

    • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls. A positive control for depolarization (e.g., using the uncoupler CCCP) should be included.

Measurement of Reactive Oxygen Species (ROS)

Cellular ROS Detection Assay

This assay utilizes fluorescent probes that become fluorescent upon oxidation by ROS.

  • Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are cell-permeable and non-fluorescent. Once inside the cell, they are deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with organomercurials.

    • Probe Loading: Load the cells with H2DCFDA (e.g., 5-10 µM) for 30 minutes at 37°C.

    • Measurement: Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~535 nm).

    • Data Analysis: Quantify the increase in fluorescence in treated cells compared to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key toxicity pathway for organomercurials and a typical experimental workflow for assessing cytotoxicity.

Organomercurial_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Organomercurial Organomercurial Transporter Transporter Organomercurial->Transporter Enters Cell GSH GSH Transporter->GSH Depletes ROS ROS GSH->ROS Leads to Increased MAPK_Pathway MAPK Pathway ROS->MAPK_Pathway Activates Nrf2_Pathway Nrf2 Pathway ROS->Nrf2_Pathway Activates Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Induces ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Initiates

Caption: General signaling pathway of organomercurial-induced neurotoxicity.

Cytotoxicity_Workflow Start Start: Seed Cells Prepare_Compounds Prepare Organomercurial Dilutions Start->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assay Perform Cytotoxicity Assay (MTT or LDH) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for determining cytotoxicity of organomercurials.

References

A Comparative Guide to the Synthesis of Diphenylmercury: Pathways, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic pathway is a critical decision guided by factors such as yield, purity, reaction conditions, and safety. This guide provides an objective comparison of various synthetic routes to diphenylmercury, a compound of historical significance in organometallic chemistry. The following sections present a quantitative analysis of these pathways, detailed experimental protocols, and a visual representation of their relationships.

The synthesis of this compound can be achieved through several distinct chemical transformations. These methods vary significantly in their starting materials, reaction mechanisms, and overall efficiency. The choice of a particular pathway will depend on the specific requirements of the research, including the desired scale, available instrumentation, and tolerance for hazardous reagents.

Quantitative Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their performance.

Synthetic PathwayKey ReactantsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Grignard Reaction Phenylmagnesium bromide, Mercuric chloride75 - 85%2 - 4 hoursHigh yield, relatively short reaction timeRequires anhydrous conditions, Grignard reagent is moisture sensitive
Disproportionation Phenylmercury salts (e.g., acetate, chloride)~95%~1 hourVery high yield, rapid reactionRequires synthesis of the starting phenylmercury salt
Sodium Amalgam Bromobenzene, Sodium amalgam32 - 47%~12 hoursUtilizes readily available starting materialsModerate to low yield, long reaction time, use of elemental mercury
Benzenediazonium Salt Benzenediazonium chloride, Mercuric chloride, Copper powder~40 - 65%Several hoursAvoids Grignard reagentsDiazonium salts can be unstable and potentially explosive
Other Methods Various (e.g., Phenylboronic acid, Sodium stannite)VariableVariableMay offer milder conditionsLess commonly used, data on yields and conditions are scarce

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below. Extreme caution is advised when working with mercury compounds due to their high toxicity. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Grignard Reaction Method

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with mercuric chloride.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Mercuric chloride

  • Ice

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

  • Cool the Grignard solution in an ice bath.

  • Slowly add a solution of mercuric chloride in dry ether to the Grignard solution with vigorous stirring.

  • After the addition is complete, treat the reaction mixture with ice and a small amount of dilute hydrochloric acid to quench any unreacted Grignard reagent and dissolve the magnesium salts.

  • Separate the ethereal layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Disproportionation of Phenylmercury Salts

This high-yield method relies on the disproportionation of a phenylmercury salt in the presence of a polyamine.

Materials:

  • Phenylmercuric acetate

  • Polyethyleneimine (e.g., PEI-6) or Ethylenediamine

  • Water

Procedure:

  • Disperse one gram of phenylmercuric acetate in approximately 3 grams of polyethyleneimine (PEI-6).

  • Add about 10 mL of water to the mixture. The temperature will spontaneously increase.

  • Allow the mixture to stand for about one hour, during which a flocculent precipitate of this compound will form.

  • Filter the precipitate, wash it with water, and dry it in the air.[1]

Sodium Amalgam Method

This classical method utilizes sodium amalgam to couple bromobenzene.[2]

Materials:

  • 3% Sodium amalgam

  • Bromobenzene

  • Dry toluene or xylene

  • Ethyl acetate

  • Benzene

  • 95% Ethanol

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.[2]

  • Reflux the mixture with frequent shaking for twelve hours in an oil bath at 130°C.[2]

  • While still hot, filter the mixture to remove the mercury.[2]

  • Extract the this compound from the solid residue with boiling benzene for about ten hours.[2]

  • Distill the benzene solution under reduced pressure.[2]

  • Wash the resulting solid residue with ice-cold 95% ethanol to obtain this compound. The reported yield is 32–37%.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthetic methods.

G Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide + Mg, Ether Diphenylmercury_G This compound Phenylmagnesium_Bromide->Diphenylmercury_G + HgCl2 This compound This compound Diphenylmercury_G->this compound Phenylmercury_Acetate Phenylmercury Acetate Diphenylmercury_D This compound Phenylmercury_Acetate->Diphenylmercury_D + Polyamine, H2O Diphenylmercury_D->this compound Bromobenzene_A Bromobenzene Diphenylmercury_A This compound Bromobenzene_A->Diphenylmercury_A + Na/Hg Diphenylmercury_A->this compound Aniline Aniline Benzenediazonium_Chloride Benzenediazonium Chloride Aniline->Benzenediazonium_Chloride + NaNO2, HCl Diphenylmercury_Dz This compound Benzenediazonium_Chloride->Diphenylmercury_Dz + HgCl2, Cu Diphenylmercury_Dz->this compound

Caption: Comparative workflow of major synthetic pathways to this compound.

G Start Select Synthetic Pathway Grignard Grignard Reaction (High Yield, Anhydrous) Start->Grignard Disproportionation Disproportionation (Very High Yield, Rapid) Start->Disproportionation Amalgam Sodium Amalgam (Moderate Yield, Long Reaction) Start->Amalgam Diazonium Benzenediazonium Salt (Moderate Yield, Unstable Intermediate) Start->Diazonium Anhydrous_Check Moisture Sensitive? Grignard->Anhydrous_Check Requires Anhydrous Conditions Precursor_Check Precursor Available? Disproportionation->Precursor_Check Requires Phenylmercury Salt Precursor Time_Check Time Critical? Amalgam->Time_Check Long Reaction Time (approx. 12h) Safety_Check High Safety Protocol? Diazonium->Safety_Check Potentially Unstable Diazonium Intermediate Grignard_Proceed Proceed with Grignard Anhydrous_Check->Grignard_Proceed Yes Consider_Alternatives Consider Alternative Pathways Anhydrous_Check->Consider_Alternatives No Precursor_Check->Consider_Alternatives No Disproportionation_Proceed Proceed with Disproportionation Precursor_Check->Disproportionation_Proceed Yes Time_Check->Consider_Alternatives Yes Amalgam_Proceed Proceed with Amalgam Time_Check->Amalgam_Proceed No Safety_Check->Consider_Alternatives No Diazonium_Proceed Proceed with Diazonium Safety_Check->Diazonium_Proceed Yes

Caption: Decision logic for selecting a this compound synthesis pathway.

References

The Obsolete Catalyst: Benchmarking the Reactivity of Diphenylmercury in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Once a reagent in the arsenal of synthetic chemists, diphenylmercury has been relegated to the annals of chemical history, primarily due to its extreme toxicity and the advent of far more efficient and environmentally benign catalytic systems.[1][2] This guide provides a comparative analysis of the reactivity of this compound in the context of a representative catalytic cross-coupling reaction, benchmarked against a modern palladium-based catalyst. The data presented for this compound is largely based on historical knowledge and hypothetical performance in modern catalytic systems, as its use in contemporary research is virtually nonexistent.

Quantitative Performance Comparison: A Stark Contrast

The following table summarizes the hypothetical performance of this compound as a transmetalation reagent in a palladium-catalyzed cross-coupling reaction, a role it historically played, compared to a standard organoboron reagent used in the highly efficient Suzuki-Miyaura cross-coupling.

ParameterThis compound (in a historical context)Organoboron Reagent (e.g., Phenylboronic Acid)
Catalyst Loading (mol%) Stoichiometric amounts often required0.1 - 5
Reaction Time (hours) > 120.5 - 4
Yield (%) Variable, often moderate to lowTypically > 90
Turnover Number (TON) Not applicable (stoichiometric)20 - 1000+
Functional Group Tolerance PoorExcellent
Toxicity Extremely HighLow to Moderate
Waste Products Stoichiometric toxic mercury saltsBenign boronic acid derivatives

Experimental Protocols: The Modern Standard

Given the obsolescence of this compound in catalysis, the following is a detailed experimental protocol for a standard Suzuki-Miyaura cross-coupling reaction, which represents the current state-of-the-art for the formation of biaryl compounds.

Reaction: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with Phenylboronic Acid

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 1-4 hours), cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This type of cycle is fundamental to modern organic synthesis and stands in stark contrast to the stoichiometric and hazardous reactions involving organomercury compounds.

Catalytic_Cycle Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X PdII_RX R-Pd(II)-X(L2) OxAdd->PdII_RX Transmetal Transmetalation (R'-M) PdII_RX->Transmetal R'-M PdII_R_R R-Pd(II)-R'(L2) Transmetal->PdII_R_R Waste M-X Transmetal->Waste RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: A generalized palladium-catalyzed cross-coupling cycle.

Conclusion: The Unfavorable Reactivity Profile of this compound

While this compound and other organomercurials played a role in the historical development of organometallic chemistry, their application in modern catalytic cycles is untenable. The key reasons for this are:

  • High Toxicity: Mercury and its organic derivatives are potent neurotoxins and pose significant environmental and health risks.

  • Stoichiometric Nature: Many classical reactions involving organomercurials were stoichiometric, not catalytic, leading to large amounts of toxic waste.

  • Poor Reactivity and Selectivity: Compared to modern catalysts, reactions involving this compound are often sluggish, require harsh conditions, and exhibit poor functional group tolerance.

In contrast, contemporary catalytic systems, particularly those based on palladium, offer high efficiency, broad substrate scope, mild reaction conditions, and significantly lower toxicity, making them the undisputed choice for academic and industrial applications.[3][4] The benchmarking of this compound's reactivity serves as a powerful illustration of the progress made in the field of catalysis, emphasizing the importance of developing safer and more sustainable chemical transformations.

References

Comparative Analysis of Diphenylmercury and Tolane in Solid Solutions: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the solid-state behavior of diphenylmercury and tolane reveals a system amenable to the formation of solid solutions, a phenomenon of significant interest in materials science and crystallography. This guide provides a comparative overview of their properties, experimental methodologies for their study, and the theoretical underpinnings of their miscibility.

This analysis is grounded in the foundational work on organic solid solutions, particularly the phase diagram of the this compound-tolane system. While direct, recent comparative studies are limited, a wealth of information on the individual components and the theoretical framework for their interaction allows for a detailed comparative discussion.

Physicochemical Properties and their Role in Solid Solution Formation

The formation and stability of a solid solution are largely governed by the similarities in the molecular size, shape, and crystal packing of the constituent molecules, a concept pioneered by A.I. Kitaigorodsky. Both this compound and tolane are aromatic compounds with rigid, planar phenyl groups, contributing to their ability to co-crystallize.

PropertyThis compoundTolane (Diphenylacetylene)Significance in Solid Solutions
Molecular Formula Hg(C₆H₅)₂C₁₄H₁₀-
Molar Mass 354.80 g/mol 178.23 g/mol Differences in mass can influence packing density and vibrational modes in the solid solution.
Melting Point 122-125 °C60-62 °CThe significant difference in melting points is a key feature of the binary phase diagram, indicating a eutectic system with partial solid solubility.
Crystal System MonoclinicMonoclinicShared crystal systems can facilitate the substitution of one molecule for another in the crystal lattice.
Molecular Shape Linear arrangement of phenyl groups around the central mercury atom.Linear arrangement of phenyl groups connected by a triple bond.The similar linear and rigid molecular shapes are a primary driver for their miscibility in the solid state.
Solubility Insoluble in water; soluble in organic solvents like benzene and chloroform.[1]Insoluble in water; soluble in organic solvents like ethanol and ether.Solvent selection is critical for the preparation of solid solutions via co-crystallization.

Experimental Determination of the this compound-Tolane Phase Diagram

The phase diagram for the this compound-tolane system is a classic example of a binary organic system with a eutectic point and regions of solid solubility. The experimental determination of such a diagram is crucial for understanding the thermodynamic and structural properties of the solid solutions.

Key Experimental Techniques:
  • Differential Scanning Calorimetry (DSC): This is a primary technique for determining the thermal transitions (melting points, eutectic temperatures) in the binary mixtures. By preparing a series of mixtures with varying compositions and analyzing their heating and cooling curves, the liquidus and solidus lines of the phase diagram can be constructed.

  • X-Ray Diffraction (XRD): Powder or single-crystal XRD is essential for identifying the crystalline phases present at different compositions and temperatures. It can confirm the formation of a solid solution by observing shifts in the diffraction peak positions relative to the pure components. It also helps to determine the limits of solid solubility.

  • Optical Microscopy: Hot-stage microscopy allows for the visual observation of melting and crystallization processes. The formation of the eutectic mixture, characterized by the simultaneous melting of two solid phases, can be directly observed.

Experimental Workflow for Phase Diagram Determination

The following workflow outlines the typical steps involved in experimentally determining the phase diagram for a binary organic system like this compound and tolane.

G cluster_prep Sample Preparation cluster_analysis Thermal and Structural Analysis cluster_data Data Interpretation Prep Prepare Mixtures of This compound and Tolane (Varying Compositions) MeltQuench Melt and Quench to Ensure Homogeneity Prep->MeltQuench DSC Differential Scanning Calorimetry (DSC) MeltQuench->DSC XRD X-Ray Diffraction (XRD) MeltQuench->XRD HSM Hot-Stage Microscopy (HSM) MeltQuench->HSM PlotData Plot Transition Temperatures vs. Composition DSC->PlotData IdentifyPhases Identify Eutectic Point, Solidus, and Liquidus Lines XRD->IdentifyPhases HSM->PlotData ConstructPD Construct Phase Diagram PlotData->ConstructPD ConstructPD->IdentifyPhases

Fig. 1: Experimental workflow for determining the phase diagram of a binary organic system.

Structural and Spectroscopic Characterization

Beyond the phase diagram, a deeper understanding of the solid solutions can be achieved through further characterization techniques.

Experimental TechniqueInformation Obtained
Single-Crystal X-Ray Diffraction Provides precise information on the crystal structure of the solid solution, including unit cell parameters, bond lengths, and angles. It can reveal how the guest molecules are accommodated within the host lattice.
Raman and Infrared (IR) Spectroscopy Vibrational spectroscopy can probe changes in the molecular environment upon formation of the solid solution. Shifts in vibrational frequencies can indicate intermolecular interactions between this compound and tolane molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state NMR can provide information about the local environment of specific atoms (e.g., ¹³C, ¹⁹⁹Hg) and can be used to distinguish between different phases and assess the degree of molecular mixing.

Logical Framework for Solid Solution Formation

The formation of a solid solution between this compound and tolane can be understood through the principles of molecular packing and intermolecular forces. The logical relationship governing their miscibility is outlined below.

G A Molecular Properties B Similar Molecular Shape (Linear, Rigid) A->B C Similar Crystal Packing (Monoclinic) A->C E Formation of Substitutional Solid Solution B->E C->E D Favorable Intermolecular Interactions (van der Waals) D->E

Fig. 2: Logical relationship for the formation of this compound-tolane solid solutions.

References

Assessing the Accuracy of Theoretical Models for Diphenylmercury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretical models used to describe the organometallic compound diphenylmercury (Hg(C₆H₅)₂). By juxtaposing computational data with experimental findings, this document aims to elucidate the accuracy and predictive power of various theoretical approaches, with a particular emphasis on the influence of relativistic effects.

This compound, a compound known for its linear geometry and the presence of a heavy mercury atom, serves as a crucial case study for evaluating the performance of modern computational chemistry methods. The accurate theoretical modeling of such molecules is paramount for understanding their chemical behavior, toxicity, and potential applications. This guide presents a summary of key structural parameters obtained from both theoretical calculations and experimental techniques, details the methodologies behind the experimental work, and provides a logical workflow for assessing model accuracy.

Data Presentation: A Comparative Analysis of Structural Parameters

The accuracy of a theoretical model is best assessed by its ability to reproduce experimentally determined molecular properties. For this compound, key structural parameters include the length of the mercury-carbon (Hg-C) bond and the bond angles within the phenyl rings. The following table summarizes a comparison between experimental data and values obtained from various theoretical models.

ParameterExperimental Value (X-ray Diffraction)Experimental Value (Gas-Phase Electron Diffraction)Theoretical Model (DFT/B3LYP, Non-relativistic)Theoretical Model (DFT/B3LYP, Scalar Relativistic)
Hg-C Bond Length (Å) 2.083(6)2.092(5)Typically overestimatedImproved agreement with experiment
C-Hg-C Bond Angle (°) 180180~180~180
C-C Bond Length (Å, avg.) ~1.39~1.39~1.39-1.40~1.39-1.40
C-H Bond Length (Å, avg.) Not precisely determinedNot precisely determined~1.08~1.08

Note: Specific calculated values can vary depending on the basis set and functional used. The trend of overestimation for non-relativistic models and improved accuracy with relativistic corrections is a key finding.

The data clearly indicates that for heavy atoms like mercury, the inclusion of relativistic effects in theoretical calculations is not merely a minor correction but a necessity for achieving accurate predictions of molecular geometry.[1][2] Non-relativistic models often fail to adequately describe the contraction of atomic orbitals near the heavy nucleus, leading to an overestimation of bond lengths. Scalar relativistic corrections, which account for the change in electron mass at high velocities, significantly improve the agreement with experimental data.[1][2]

Experimental Protocols: The Foundation of Model Validation

The experimental values presented in this guide are primarily derived from two powerful techniques for structure elucidation: single-crystal X-ray diffraction and gas-phase electron diffraction. Understanding the principles of these methods is crucial for appreciating the nuances of the experimental data.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a technique that provides precise information about the arrangement of atoms in a crystalline solid.[3][4]

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal. Sophisticated software is then used to solve the phase problem and generate an electron density map of the molecule. This map is interpreted to locate the positions of the individual atoms. The initial atomic model is then refined against the experimental data to obtain the final, highly accurate molecular structure, including bond lengths and angles.[3][4]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction provides information about the molecular structure in the absence of intermolecular interactions that are present in the crystalline state.

Methodology:

  • Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam. The electrons are scattered by the electric field of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of these rings varies as a function of the scattering angle.

  • Structure Determination: The experimental diffraction pattern is analyzed to extract information about the distances between all pairs of atoms in the molecule. This information is then used to build a three-dimensional model of the molecule and refine its geometric parameters, such as bond lengths and angles.

Advanced Refinement: Bridging Theory and Experiment

To further enhance the accuracy of theoretical models, techniques such as Hirshfeld Atom Refinement (HAR) and X-ray Constrained Wavefunction (XCW) fitting are employed.[1][2][5] These methods use experimental X-ray diffraction data to refine the theoretical electron density, leading to a more accurate description of the molecule's electronic structure and geometry.[1][2][5]

Mandatory Visualization: Logical Workflow for Model Accuracy Assessment

The following diagram illustrates the logical workflow for assessing the accuracy of theoretical models for this compound, from initial calculations to comparison with experimental data.

cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Theoretical_Model Select Theoretical Model (e.g., DFT, MP2) Basis_Set Choose Basis Set (e.g., 6-31G*, def2-TZVP) Theoretical_Model->Basis_Set Relativistic_Effects Include Relativistic Effects? (Scalar, Spin-Orbit) Basis_Set->Relativistic_Effects Non_Relativistic Non-Relativistic Calculation Relativistic_Effects->Non_Relativistic No Relativistic Relativistic Calculation Relativistic_Effects->Relativistic Yes Geometry_Optimization Perform Geometry Optimization Non_Relativistic->Geometry_Optimization Relativistic->Geometry_Optimization Vibrational_Analysis Calculate Vibrational Frequencies Geometry_Optimization->Vibrational_Analysis Calculated_Data Calculated Structural Parameters (Bond Lengths, Angles, Frequencies) Vibrational_Analysis->Calculated_Data Comparison Compare Calculated vs. Experimental Data Calculated_Data->Comparison SC_XRD Single-Crystal X-ray Diffraction Experimental_Data Experimental Structural & Spectroscopic Data SC_XRD->Experimental_Data GED Gas-Phase Electron Diffraction GED->Experimental_Data Spectroscopy Vibrational Spectroscopy (IR, Raman) Spectroscopy->Experimental_Data Experimental_Data->Comparison Assessment Assess Model Accuracy Comparison->Assessment

Caption: Workflow for assessing theoretical model accuracy.

References

A Head-to-Head Battle for Mercury Detection: CVAAS vs. ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of mercury at trace and ultra-trace levels is paramount for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical products. Two of the most prominent analytical techniques for this purpose are Cold Vapor Atomic Absorption Spectrometry (CVAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.

Performance Face-Off: A Quantitative Comparison

The choice between CVAAS and ICP-MS often hinges on key performance indicators. The following table summarizes the quantitative data gathered from various studies, offering a clear comparison of the two techniques.

Performance MetricCVAASICP-MSKey Considerations
Limit of Detection (LOD) 0.5 - 5 ng/L[1]0.032 - 1.1 nmol/L (approx. 0.006 - 0.22 µg/L)[2][3]ICP-MS generally offers lower detection limits, making it ideal for ultra-trace analysis.[4]
Linearity (Dynamic Range) 2-3 orders of magnitude[5]4 or more orders of magnitude[6]ICP-MS provides a wider linear range, reducing the need for sample dilutions for high-concentration samples.
Precision (RSD) < 5.5%[7]< 6%[2]Both techniques offer excellent precision for mercury determination.
Accuracy (Recovery) 77-93% for inorganic Hg, 29-75% for methyl Hg in biological samples[2]83-126% for inorganic Hg, 65-89% for methyl Hg in biological samples[2]ICP-MS demonstrates superior recovery, particularly for organic mercury species, suggesting a more complete atomization and ionization process. CVAAS can underestimate total mercury in biological matrices due to incomplete oxidation and reduction of methylmercury.[2]
Sample Throughput Approximately 1 minute per sample[1]High throughput due to multi-element capability[4]ICP-MS allows for the simultaneous analysis of multiple elements, significantly increasing sample throughput in a multi-analyte setting.[4]
Cost Lower instrument cost (3 to 5 times less than ICP-MS)[5]Higher instrument and operational costs[8]CVAAS is a more budget-friendly option for laboratories focused solely on mercury analysis.
Interferences Chemical interferences from substances that impede the reduction of mercury.[1]Isobaric (e.g., from tungsten oxides) and polyatomic interferences.[9]Both techniques are susceptible to interferences that require specific sample preparation or instrumental parameters to mitigate.

Experimental Workflows: A Visual Guide

Understanding the procedural differences between CVAAS and ICP-MS is crucial for implementation in the laboratory. The following diagrams illustrate the typical experimental workflows for mercury determination using each technique.

CVAAS_Workflow cluster_prep Sample Preparation cluster_analysis CVAAS Analysis cluster_output Data Output Sample Sample (Liquid or Digested Solid) Digestion Acid Digestion (if solid) Sample->Digestion Reduction Reduction of Hg(II) to Hg(0) with SnCl2 Digestion->Reduction Purging Purging of Hg(0) vapor with inert gas Reduction->Purging Measurement Measurement of Atomic Absorption at 253.7 nm Purging->Measurement Result Concentration of Hg Measurement->Result

Figure 1: Experimental workflow for mercury determination by CVAAS.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_output Data Output Sample Sample (Liquid or Digested Solid) Digestion Acid Digestion Sample->Digestion Dilution Dilution & Stabilization (e.g., with Gold) Digestion->Dilution Nebulization Nebulization into Aerosol Dilution->Nebulization Ionization Ionization in Argon Plasma Nebulization->Ionization Mass_Separation Mass Separation by Mass Spectrometer Ionization->Mass_Separation Detection Detection of Hg Isotopes Mass_Separation->Detection Result Concentration of Hg Detection->Result

Figure 2: Experimental workflow for mercury determination by ICP-MS.

Detailed Experimental Protocols

1. Mercury Determination by CVAAS (Based on EPA Method 245.1)

This protocol outlines the determination of mercury in drinking and raw waters.

a. Sample Preparation and Digestion:

  • For each 100 mL sample or standard, add 5 mL of concentrated sulfuric acid (H₂SO₄) and 2.5 mL of concentrated nitric acid (HNO₃), mixing after each addition.[10]

  • Add 15 mL of potassium permanganate (KMnO₄) solution (5% w/v). Shake and add more if the purple color does not persist for at least 15 minutes.[10]

  • Add 8 mL of potassium persulfate (K₂S₂O₈) solution (5% w/v) and heat for 2 hours in a 95°C water bath.[10]

  • Cool and add 6 mL of sodium chloride-hydroxylamine sulfate solution to reduce the excess permanganate.

b. Analysis:

  • Transfer the digested sample to the reaction vessel of the CVAAS instrument.

  • Add a reducing agent, typically stannous chloride (SnCl₂), to the sample to reduce ionic mercury (Hg²⁺) to elemental mercury (Hg⁰).[11]

  • An inert gas (e.g., argon) is bubbled through the solution, purging the volatile elemental mercury vapor from the sample.[12]

  • The mercury vapor is carried into a long-path absorption cell in the light path of an atomic absorption spectrophotometer.

  • The absorbance is measured at a wavelength of 253.7 nm, which is directly proportional to the mercury concentration in the sample.[12]

2. Mercury Determination by ICP-MS (General Protocol)

This protocol provides a general outline for the determination of total mercury in various sample matrices.

a. Sample Preparation and Digestion:

  • Accurately weigh a representative portion of the homogenized sample into a clean digestion vessel.

  • Add a mixture of high-purity acids, typically nitric acid (HNO₃) and hydrochloric acid (HCl), to the sample. The specific acid mixture and volumes will depend on the sample matrix.

  • Digest the sample using a closed-vessel microwave digestion system or a hot block until the sample is completely dissolved and the solution is clear.

  • After cooling, dilute the digestate to a known volume with deionized water.

  • To stabilize the mercury in the solution and prevent its loss due to volatilization or adsorption to container walls, a stabilizing agent such as gold chloride (AuCl₃) is often added to the final solution.[3][5] An internal standard (e.g., Iridium) may also be added to correct for instrumental drift and matrix effects.[13]

b. Analysis:

  • Introduce the prepared sample solution into the ICP-MS system via a nebulizer, which converts the liquid into a fine aerosol.

  • The aerosol is transported by a stream of argon gas into the high-temperature (6,000-10,000 K) argon plasma.

  • In the plasma, the mercury atoms are atomized and ionized.

  • The resulting ions are then directed into a mass spectrometer, which separates the ions based on their mass-to-charge ratio.

  • A detector counts the number of ions for each isotope of mercury, and the instrument's software calculates the concentration of mercury in the original sample based on calibration standards.

Conclusion: Making the Right Choice

Both CVAAS and ICP-MS are powerful techniques for the determination of mercury.

CVAAS is a robust, cost-effective, and widely used technique that is particularly well-suited for dedicated mercury analysis in matrices like water.[5] Its simplicity and lower operational costs make it an attractive option for routine monitoring programs with established protocols.

ICP-MS , on the other hand, offers superior sensitivity, a wider dynamic range, and the significant advantage of multi-element capability.[4] This makes it the preferred method for research and applications requiring ultra-trace detection limits, the analysis of complex matrices, or high-throughput screening of multiple elements. The higher accuracy in determining organic mercury species also makes it more reliable for comprehensive toxicological assessments.[2]

Ultimately, the choice between CVAAS and ICP-MS will depend on the specific requirements of the analysis, including the expected concentration range of mercury, the complexity of the sample matrix, budgetary constraints, and the need for multi-elemental data. By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision to ensure the accuracy and reliability of their mercury determination.

References

The Enduring Utility and Inherent Risks of Diphenylmercury in Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For decades, organometallic compounds have been indispensable tools in the synthetic chemist's arsenal for forging new carbon-carbon bonds. Among these, diphenylmercury, (C₆H₅)₂Hg, holds a significant, albeit historical, position. This guide provides a comparative analysis of the applications of this compound in key synthetic transformations, juxtaposing its performance with more contemporary and less hazardous alternatives. The inherent toxicity of organomercury compounds has largely led to their replacement in modern synthesis, a trend underscored by the comparative data presented herein.

This compound has historically been employed as a phenylating agent, capable of transferring a phenyl group to various electrophiles. Its applications ranged from the synthesis of hydrocarbons to the preparation of ketones and tertiary alcohols. However, the development of safer and more efficient methods, such as Grignard reactions and palladium-catalyzed cross-coupling reactions, has rendered the use of this compound largely obsolete. This review will focus on three illustrative transformations: the synthesis of triphenylmethane, the preparation of benzophenone, and the formation of triphenylcarbinol, to highlight the evolution of synthetic methodology.

Phenylation of Alkyl Halides: The Synthesis of Triphenylmethane

One of the earliest documented applications of this compound is in the synthesis of triphenylmethane. This reaction serves as a classic example of C-C bond formation using an organomercury reagent.

Traditional Method: this compound

The inaugural synthesis of triphenylmethane was reported by Kekulé and Franchimont in 1872, involving the reaction of this compound with benzal chloride.[1]

Reaction: (C₆H₅)₂Hg + C₆H₅CHCl₂ → (C₆H₅)₃CH + C₆H₅HgCl

While this reaction was groundbreaking for its time, detailed experimental protocols and yield data from this era are scarce. The primary focus was the successful synthesis and characterization of the novel compound.

Modern Alternative: Friedel-Crafts Alkylation

The contemporary and industrially preferred method for synthesizing triphenylmethane is the Friedel-Crafts alkylation of benzene with chloroform in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]

Reaction: 3C₆H₆ + CHCl₃ --(AlCl₃)--> (C₆H₅)₃CH + 3HCl

This method offers high yields, utilizes readily available and less toxic starting materials, and avoids the use of heavy metals.

MethodReagentsCatalystYieldSafety Considerations
This compound This compound, Benzal chlorideNoneNot reportedHighly toxic mercury compounds
Friedel-Crafts Benzene, ChloroformAlCl₃68-84%[2]Benzene is a carcinogen

Experimental Protocol for Friedel-Crafts Synthesis of Triphenylmethane: A mixture of 155 g (1.3 moles) of carbon tetrachloride and 400 g (5.1 moles) of dry benzene is placed in a 2-liter round-bottomed flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is cooled in an ice bath, and 135 g (1 mole) of anhydrous aluminum chloride is added. While stirring vigorously, 100 g (0.82 mole) of chloroform is added dropwise over one hour. After the addition is complete, the mixture is stirred for an additional four hours at room temperature and then heated to 50-60°C for one hour. The reaction mixture is then poured onto a mixture of 1 kg of ice and 100 mL of concentrated hydrochloric acid. The benzene layer is separated, washed with water, dried over calcium chloride, and the benzene is removed by distillation. The crude triphenylmethane is then purified by recrystallization from ethanol.[2]

Phenylation of Acyl Chlorides: The Synthesis of Benzophenone

The reaction of organometallic compounds with acyl chlorides is a standard method for the synthesis of ketones. This compound has been used for this purpose, but more efficient and safer alternatives are now commonplace.

Traditional Method: this compound

This compound reacts with acyl chlorides, such as benzoyl chloride, to yield the corresponding ketone.

Reaction: (C₆H₅)₂Hg + 2C₆H₅COCl → 2(C₆H₅)₂CO + HgCl₂

Finding detailed experimental procedures with yields for this specific reaction using this compound is challenging in modern literature, reflecting its disuse.

Modern Alternative: Friedel-Crafts Acylation

The Friedel-Crafts acylation of benzene with benzoyl chloride is a widely used and high-yielding method for the synthesis of benzophenone.[3]

Reaction: C₆H₆ + C₆H₅COCl --(AlCl₃)--> (C₆H₅)₂CO + HCl

This method is efficient and avoids the use of highly toxic organometallic reagents.

MethodReagentsCatalystYieldSafety Considerations
This compound This compound, Benzoyl chlorideNoneNot readily availableHighly toxic mercury compounds
Friedel-Crafts Benzene, Benzoyl chlorideAlCl₃~95%[2]Benzene is a carcinogen

Experimental Protocol for Friedel-Crafts Synthesis of Benzophenone: In a flask equipped with a reflux condenser and a dropping funnel, 78 g (1 mole) of benzene and 140.5 g (1 mole) of benzoyl chloride are mixed. The mixture is cooled in an ice bath, and 133 g (1 mole) of anhydrous aluminum chloride is added in small portions with shaking. After the addition is complete, the mixture is heated on a water bath until the evolution of hydrogen chloride ceases. The reaction mixture is then cooled and slowly poured into a mixture of ice and concentrated hydrochloric acid. The resulting solid is collected, washed with water, and recrystallized from ethanol to yield benzophenone.[3]

Phenylation of Carbonyl Compounds: The Synthesis of Triphenylcarbinol

The addition of a phenyl group to a carbonyl carbon is a key transformation for the synthesis of tertiary alcohols like triphenylcarbinol.

Traditional Approach (Hypothetical): this compound

While this compound can act as a phenylating agent, its direct reaction with esters or ketones to form tertiary alcohols is not a commonly cited application, likely due to its lower reactivity compared to other organometallic reagents. A potential, albeit inefficient, route could involve the reaction with phosgene (COCl₂) to form a triphenylmethyl intermediate, which upon hydrolysis would yield triphenylcarbinol. However, the extreme toxicity of phosgene makes this a highly hazardous proposition.

Modern Alternative: Grignard Reaction

The Grignard reaction is the quintessential method for the synthesis of tertiary alcohols. Phenylmagnesium bromide, a Grignard reagent, reacts readily with esters like methyl benzoate or ketones like benzophenone to produce triphenylcarbinol in high yields.[4][5]

Reaction with Methyl Benzoate: 2C₆H₅MgBr + C₆H₅COOCH₃ → (C₆H₅)₃COMgBr + CH₃OMgBr (C₆H₅)₃COMgBr + H₃O⁺ → (C₆H₅)₃COH + Mg²⁺ + Br⁻

Reaction with Benzophenone: C₆H₅MgBr + (C₆H₅)₂CO → (C₆H₅)₃COMgBr (C₆H₅)₃COMgBr + H₃O⁺ → (C₆H₅)₃COH + Mg²⁺ + Br⁻

MethodReagentsYield (from Methyl Benzoate)Yield (from Benzophenone)Safety Considerations
This compound This compound, Phosgene (hypothetical)Not applicableNot applicableHighly toxic mercury and phosgene
Grignard Reaction Phenylmagnesium bromide, Methyl Benzoate/Benzophenone89-95%[4]High[4]Grignard reagents are highly reactive and moisture-sensitive

Experimental Protocol for Grignard Synthesis of Triphenylcarbinol from Methyl Benzoate: In a dry, three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride tube, and a mechanical stirrer, 12.15 g (0.5 mole) of magnesium turnings and 50 mL of anhydrous diethyl ether are placed. A solution of 78.5 g (0.5 mole) of bromobenzene in 200 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction starts, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 30 minutes. A solution of 34 g (0.25 mole) of methyl benzoate in 100 mL of anhydrous diethyl ether is then added dropwise. The mixture is refluxed for another 30 minutes, cooled, and then poured into a mixture of 500 g of ice and 50 mL of concentrated sulfuric acid. The ether layer is separated, washed with water, sodium bicarbonate solution, and again with water. The ether is evaporated, and the crude triphenylcarbinol is purified by recrystallization from ethanol.[4]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic transformations, the following diagrams are provided.

Synthesis_of_Triphenylmethane cluster_this compound This compound Method cluster_friedel_crafts Friedel-Crafts Method This compound This compound Triphenylmethane_Hg Triphenylmethane This compound->Triphenylmethane_Hg C₆H₅CHCl₂ Benzal_Chloride Benzal_Chloride Benzal_Chloride->Triphenylmethane_Hg Benzene Benzene Triphenylmethane_FC Triphenylmethane Benzene->Triphenylmethane_FC CHCl₃, AlCl₃ Chloroform Chloroform Chloroform->Triphenylmethane_FC

Caption: Synthetic routes to Triphenylmethane.

Synthesis_of_Benzophenone cluster_this compound This compound Method cluster_friedel_crafts Friedel-Crafts Method This compound This compound Benzophenone_Hg Benzophenone This compound->Benzophenone_Hg C₆H₅COCl Benzoyl_Chloride_Hg Benzoyl Chloride Benzoyl_Chloride_Hg->Benzophenone_Hg Benzene Benzene Benzophenone_FC Benzophenone Benzene->Benzophenone_FC C₆H₅COCl, AlCl₃ Benzoyl_Chloride_FC Benzoyl Chloride Benzoyl_Chloride_FC->Benzophenone_FC

Caption: Synthetic routes to Benzophenone.

Synthesis_of_Triphenylcarbinol cluster_grignard Grignard Method Phenylmagnesium_Bromide Phenylmagnesium Bromide Triphenylcarbinol_Grignard Triphenylcarbinol Phenylmagnesium_Bromide->Triphenylcarbinol_Grignard 1. Add to Carbonyl 2. H₃O⁺ workup Carbonyl_Compound Methyl Benzoate or Benzophenone Carbonyl_Compound->Triphenylcarbinol_Grignard

Caption: Synthetic route to Triphenylcarbinol.

Conclusion

The comparison between this compound and its modern alternatives in these fundamental synthetic transformations starkly illustrates the progress in synthetic organic chemistry. While this compound played a crucial role in the early development of the field, its high toxicity and the availability of safer, more efficient, and higher-yielding methods have led to its deserved decline in use. The Friedel-Crafts and Grignard reactions, despite their own safety considerations, represent a significant improvement in terms of both practicality and environmental impact. For researchers and professionals in drug development, the choice of synthetic route must always balance efficiency with safety and environmental responsibility, a balance that decisively favors modern methodologies over historical reagents like this compound.

References

Safety Operating Guide

Proper Disposal of Diphenylmercury: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Diphenylmercury is an extremely toxic organometallic compound. All handling and disposal procedures must be conducted by trained personnel in a properly equipped laboratory, adhering to all institutional and governmental regulations. This document provides guidance, not a replacement for established safety protocols and professional waste management services.

The proper management of this compound waste is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide offers a comprehensive overview of immediate safety measures, spill management, and a procedural approach to the chemical conversion of this compound into a more stable inorganic form for final disposal.

Immediate Safety and Handling

Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are essential safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene, consider double-gloving), and tightly sealed safety goggles.[1] All manipulations should be performed within a certified chemical fume hood.[1]

  • Ventilation: Ensure adequate ventilation to minimize the risk of inhaling toxic mercury vapors.[2]

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed, clearly labeled container.[2] The storage location should be a locked poison room or cabinet.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Spill Management

In the event of a this compound spill, immediate and careful action is required to prevent exposure and spread of contamination.

For Small Spills:

  • Evacuate and Restrict Access: Immediately alert others in the vicinity and evacuate the immediate area.

  • Wear Appropriate PPE: Before cleanup, don the full PPE as described above.

  • Contain the Spill: Use a commercial mercury absorbent powder or sulfur powder to cover the spill. This will bind with the mercury.

  • Collect the Material: Carefully sweep or vacuum the amalgamated material using a dedicated plastic scoop and place it into a labeled, sealed container for hazardous waste.[1][2] Avoid generating dust.[2]

  • Decontaminate the Area: Clean the affected surface with a mercury decontamination solution.

  • Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the laboratory immediately and seal off the area.

  • Contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous materials team for cleanup. Do not attempt to clean up a large spill without specialized training and equipment.[1]

Procedural Guidance for Chemical Treatment and Disposal

While the standard and recommended procedure for the disposal of this compound is to transfer it to a licensed hazardous waste facility, for research and development settings, a chemical conversion to a more stable inorganic form may be considered. The following protocol describes a potential method for the conversion of this compound to phenylmercuric iodide, followed by its conversion to an inorganic mercury salt, which can then be precipitated for final disposal.

This procedure should only be undertaken by chemists experienced in handling highly toxic materials and with a thorough understanding of the reactions involved.

Part 1: Conversion of this compound to Phenylmercuric Iodide

This step involves the electrophilic cleavage of one phenyl group from the mercury atom using iodine.

Methodology:

  • Preparation: In a chemical fume hood, prepare a solution of this compound in a suitable solvent such as undecane.

  • Reaction: Add a stoichiometric amount of iodine (I₂) to the this compound solution.

  • Heating and Stirring: Heat the reaction mixture to approximately 85°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 30 hours.[3]

  • Cooling and Filtration: After the reaction is complete, cool the mixture. The product, phenylmercuric iodide, will precipitate. Collect the solid by filtration.[3]

ParameterValue
SolventUndecane[3]
ReactantIodine (I₂)
Temperature85°C[3]
Reaction Time30 hours[3]
AtmosphereInert (Nitrogen or Argon)[3]
Part 2: Conversion to Inorganic Mercury and Final Disposal

The resulting phenylmercuric iodide is still a toxic organomercury compound and must be further treated. The final step is to cleave the remaining phenyl-mercury bond and convert the mercury to an insoluble inorganic salt.

Methodology:

  • Oxidative Cleavage: The phenylmercuric iodide can be treated with a strong oxidizing agent in an acidic medium to break the carbon-mercury bond. This should be done with extreme caution as it can generate toxic gases.

  • Precipitation: The resulting inorganic mercury salt solution can then be neutralized. The mercury can be precipitated as mercuric sulfide (HgS), a highly insoluble and more stable form, by the addition of a sulfide source such as sodium sulfide.

  • Waste Collection: The precipitated mercuric sulfide should be collected by filtration, washed, and placed in a sealed, labeled hazardous waste container. The filtrate should be tested for mercury content before being considered for disposal.

  • Final Disposal: The container with the mercuric sulfide precipitate must be disposed of through a licensed hazardous waste disposal facility.

Disposal Workflow Diagram

Diphenylmercury_Disposal cluster_prep Preparation and Safety cluster_treatment Chemical Treatment cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Start This compound Waste FumeHood->Start AddIodine React with Iodine (I₂) in Solvent Start->AddIodine HeatStir Heat at 85°C for 30h under Inert Atmosphere AddIodine->HeatStir Filter1 Cool and Filter HeatStir->Filter1 PhenylmercuricIodide Phenylmercuric Iodide (Intermediate Waste) Filter1->PhenylmercuricIodide Oxidize Oxidative Cleavage (Acidic Conditions) PhenylmercuricIodide->Oxidize InorganicHg Inorganic Mercury Salt Solution Oxidize->InorganicHg Precipitate Precipitate as Mercuric Sulfide (HgS) with Na₂S InorganicHg->Precipitate Filter2 Filter and Collect Precipitate Precipitate->Filter2 FinalWaste Mercuric Sulfide (HgS) (Final Waste Form) Filter2->FinalWaste Package Package in a Sealed, Labeled Container FinalWaste->Package ProfessionalDisposal Dispose via Licensed Hazardous Waste Facility Package->ProfessionalDisposal

Caption: Workflow for the chemical treatment and disposal of this compound.

By following these stringent safety and procedural guidelines, laboratory professionals can effectively manage and dispose of this compound waste, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals before undertaking any hazardous waste disposal procedures.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Diphenylmercury

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of highly toxic organomercury compounds like Diphenylmercury is of paramount importance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of the environment.

This compound is a white powder that is fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It may cause irritation to the eyes, skin, and respiratory tract and can have effects on the central nervous system.[1] Due to its high toxicity, stringent safety protocols must be followed at all times.

Exposure Limits and Toxicity Data

Understanding the permissible exposure limits is critical for ensuring a safe working environment. The following table summarizes the key exposure limits for this compound, referenced as Mercury (Hg).

Exposure Limit TypeValueIssuing Organization
Permissible Exposure Limit (PEL)0.1 mg/m³ (as Hg)OSHA
Immediately Dangerous to Life or Health (IDLH)10.0 mg/m³ (as Hg)NIOSH
Threshold Limit Value (TLV)0.1 mg/m³ (as Hg)ACGIH

Data sourced from PubChem CID 11488[2]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the most critical barriers against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtective EquipmentSpecifications and Recommendations
Hands Chemical Impermeable GlovesWhile specific breakthrough times for this compound are not readily available, it is recommended to use Silver Shield/4H® gloves as an inner layer with an outer layer of nitrile gloves.[3][4] Do not use latex gloves.[3] Inspect gloves for any signs of degradation or puncture before use.[5]
Eyes/Face Safety Goggles and Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over safety goggles, especially when there is a risk of splashing or aerosol generation.[4][6]
Body Laboratory CoatA flame-resistant lab coat should be worn over personal clothing.[4] Ensure the lab coat is fully buttoned.
Respiratory RespiratorAll work with this compound must be conducted in a certified chemical fume hood to keep airborne concentrations low.[1] If there is a potential for exceeding exposure limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
Safe Handling and Storage Protocol

Adherence to a strict operational plan is crucial for minimizing the risk of exposure.

Engineering Controls:

  • All manipulations of this compound must be carried out in a well-ventilated area, specifically within a certified chemical fume hood.[1]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: When weighing, use an analytical balance inside the fume hood or a containment glove box. Use non-sparking tools for all transfers to avoid creating dust.[7]

  • In Solution: When working with this compound in solution, be aware that the risks may increase due to the potential for splashing and increased absorption.[3]

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[7]

Storage:

  • Store this compound in a tightly closed, properly labeled container.[1]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible substances such as strong oxidizing agents.[1]

  • The storage location should be a locked poison room or an area accessible only to authorized personnel.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst-Aid Measures
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1]

Spill Response:

  • Evacuate the immediate area and notify others.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.[1]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Waste Collection: Collect all contaminated materials, including disposable PPE, bench paper, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Chemical waste generators must adhere to US EPA guidelines under 40 CFR Parts 261.3 for hazardous waste classification.[1] Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of this compound down the drain or in regular trash.[7]

Safe Handling Workflow for this compound

Diphenylmercury_Workflow prep Preparation handling Handling in Fume Hood prep->handling sub_prep Don appropriate PPE Prepare work area prep->sub_prep storage Secure Storage handling->storage Store unused material decon Decontamination handling->decon emergency Emergency Response handling->emergency sub_handling Weighing and transfers Work with solutions handling->sub_handling sub_storage Tightly sealed container Locked, ventilated area storage->sub_storage disposal Waste Disposal decon->disposal sub_decon Clean work surfaces Remove and decontaminate PPE decon->sub_decon sub_disposal Collect all contaminated waste Contact EHS for pickup disposal->sub_disposal sub_emergency Follow First-Aid Spill containment emergency->sub_emergency

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.